2-(6-Bromo-1H-indazol-3-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(6-bromo-2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKLTNRDAAYQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716725 | |
| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-66-9 | |
| Record name | (6-Bromo-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(6-Bromo-1H-indazol-3-yl)acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
Executive Summary
This compound is a heterocyclic building block of significant interest in the field of medicinal chemistry. Its rigid indazole core, combined with the versatile reactivity of the C6-bromo and C3-acetic acid functionalities, makes it a valuable intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines detailed synthetic protocols for its precursor and a proposed route for its formation, explores its key chemical reactions, and discusses its application in the development of therapeutic agents, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important scaffold.
Introduction: The Privileged 6-Bromoindazole Scaffold
The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its ability to mimic the purine core and engage in critical hydrogen bonding interactions with biological targets.[1] This has led to the development of several FDA-approved drugs incorporating this motif, such as the multi-kinase inhibitors Pazopanib and Axitinib, which are used in cancer therapy.[1][2]
The strategic placement of a bromine atom at the 6-position of the indazole ring confers significant synthetic advantages. The C6-bromo group is relatively stable, yet serves as a highly effective functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[3] This allows for the late-stage modification of drug candidates to fine-tune their pharmacological profiles. The compound this compound combines this versatile C6-bromo handle with a carboxylic acid moiety at the C3 position, providing an orthogonal site for amide bond formation, further extending its utility as a bifunctional linker and core fragment in drug design.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and formulation. While experimental data for some properties are limited, a combination of vendor-supplied information and predictive models provides a solid foundation for laboratory use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 944904-66-9 | [4] |
| Molecular Formula | C₉H₇BrN₂O₂ | [4][5] |
| Molecular Weight | 255.07 g/mol | [4] |
| Density | 1.838 g/cm³ (Predicted) | [4] |
| Boiling Point | 484.4 °C at 760 mmHg (Predicted) | [4] |
| Vapor Pressure | 3.4 x 10⁻¹⁰ mmHg at 25°C (Predicted) | [4] |
| Refractive Index | 1.73 (Predicted) | [4] |
| XlogP (Predicted) | 1.7 | [5] |
| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol (Inferred from 6-Bromo-1H-indazole) | [3] |
Structural Information:
Synthesis and Purification
The synthesis of this compound is logically approached via a multi-step sequence starting from commercially available materials. The process involves the initial construction of the core 6-bromo-1H-indazole ring, followed by the introduction of the acetic acid side chain at the C3 position.
Synthesis of the Precursor: 6-Bromo-1H-indazole
A robust and scalable method for producing the 6-bromo-1H-indazole precursor is the diazotization and subsequent cyclization of 4-bromo-2-methylaniline.[6] This established industrial process ensures a reliable supply of the key intermediate.
Experimental Protocol: Large-Scale Synthesis of 6-Bromo-1H-indazole [6]
-
Step 1: Acetylation. In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the internal temperature below 40°C. The acetylation step protects the amine and activates the aromatic ring for the subsequent reaction.
-
Step 2: Diazotization and Cyclization. To the mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Isoamyl nitrite serves as the diazotizing agent, which, upon intramolecular cyclization, forms the indazole ring. The reaction is monitored for completion by TLC or HPLC.
-
Step 3: Work-up and Hydrolysis. After cooling the reaction to 25°C, remove the volatile components under vacuum. Add water to the residue and perform an azeotropic distillation to remove residual organic solvents. Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C to hydrolyze the acetyl group.
-
Step 4: Isolation and Purification. Cool the acidic mixture to 20°C. Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane. Filter the solid and dry it under vacuum to yield 6-Bromo-1H-indazole.[6]
Proposed Synthesis of this compound
With the 6-bromo-1H-indazole precursor in hand, the acetic acid moiety can be introduced at the C3 position. While direct C3 alkylation can be challenging due to competing N1 alkylation, a common and effective strategy involves deprotonation followed by reaction with an appropriate electrophile and subsequent hydrolysis.
Proposed Experimental Protocol:
-
Step 1: Alkylation. To a solution of 6-bromo-1H-indazole (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) portion-wise at 0°C under an inert atmosphere (N₂ or Ar). Allow the mixture to stir for 30 minutes. This deprotonates the indazole, primarily at the N1 position, forming the sodium salt. Add ethyl bromoacetate (1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction introduces the ethyl acetate group. While N1 is the most acidic site, subsequent functionalization at C3 is well-documented in indazole chemistry, often proceeding through this intermediate or via direct C3-metalation routes.
-
Step 2: Hydrolysis. Upon completion, quench the reaction with water and extract the product with ethyl acetate. Concentrate the organic phase under reduced pressure. Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 equiv.) and stir at room temperature for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Step 3: Isolation. Acidify the reaction mixture to pH 2-3 with 1M HCl. The carboxylic acid product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Purification and Characterization
Purification of the final product can be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The structural integrity and purity of the compound must be rigorously confirmed using standard analytical techniques.[6][7]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.[7]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[3]
Chemical Reactivity and Derivatization Potential
This compound is a trifunctional molecule, offering multiple handles for chemical modification. This versatility is the cornerstone of its utility in constructing diverse chemical libraries for drug discovery.
-
Carboxylic Acid Group (C3): The primary site for amide bond formation. Coupling with a wide array of primary or secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) allows for the introduction of various functional groups to modulate solubility, cell permeability, and target engagement.
-
Indazole N1-H: This site can be alkylated or arylated to block a hydrogen bond donor site or to introduce substituents that can probe specific pockets in a protein target. Protection with groups like Boc (tert-butyloxycarbonyl) is also common.
-
C6-Bromo Group: This is an ideal handle for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, attaching various amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Applications in Medicinal Chemistry
The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors.[6] The indazole core often serves as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituents directed from the C3 and C6 positions explore adjacent hydrophobic regions and solvent-exposed areas, respectively.
Hypothetical Drug Discovery Workflow:
A research team aiming to develop a novel inhibitor for a specific kinase could employ the title compound as follows:
-
Scaffold Docking: Computational modeling places the 6-bromoindazole core within the target's hinge region.
-
Amide Library Synthesis: The carboxylic acid is coupled with a library of diverse amines to optimize interactions with a nearby pocket (e.g., a solvent-exposed region where polarity and charge can enhance affinity and selectivity).
-
Cross-Coupling for Potency: The most promising candidates from the amide library are then subjected to Suzuki or Buchwald-Hartwig coupling at the C6-bromo position to install a group designed to fit a deep hydrophobic pocket, thereby maximizing potency.
This strategy leverages the orthogonal reactivity of the molecule to systematically build complexity and optimize pharmacological properties. The 6-bromoindazole scaffold has been successfully used in the development of PI3K inhibitors for respiratory diseases and various anti-cancer agents.[8][9]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors. The following guidelines are based on safety data for structurally related compounds.[10][11][12]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.[10]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Minimize dust generation.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[12]
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound| CAS:#944904-66-9 -Letopharm Limited [letopharm.com]
- 5. PubChemLite - this compound (C9H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. aksci.com [aksci.com]
The Ascendant Role of Bromo-Indazole Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indazole scaffold, a fused aromatic heterocyclic system, has long been a privileged structure in medicinal chemistry, underpinning a variety of approved drugs and clinical candidates.[1][2][3] The strategic incorporation of a bromine atom onto this versatile core gives rise to bromo-indazole derivatives, a chemical class demonstrating a remarkable breadth of biological activities. This guide provides an in-depth exploration of the multifaceted pharmacological landscape of these compounds, offering technical insights into their mechanisms of action, quantitative data on their potency, and detailed protocols for their evaluation. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to harness the therapeutic potential of bromo-indazole derivatives.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The anticancer properties of bromo-indazole derivatives are arguably the most extensively studied, with compounds from this class targeting several key pathways involved in tumor growth, proliferation, and survival.[1][4][5]
Kinase Inhibition: Disrupting Oncogenic Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Bromo-indazole derivatives have emerged as potent inhibitors of several oncogenic kinases.[5][6][7]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.[8] Several 6-bromo-1H-indazole derivatives have shown potent inhibitory activity against VEGFR-2.[8]
Quantitative Data: In Vitro Inhibitory Activity against VEGFR-2
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [8] |
| Derivative W12 | VEGFR-2 | < 5 | [8] |
| Derivative W17 | VEGFR-2 | < 5 | [8] |
| Derivative W19 | VEGFR-2 | < 5 | [8] |
| Derivative W20 | VEGFR-2 | < 5 | [8] |
| Derivative W2 | VEGFR-2 | < 10 | [8] |
| Derivative W23 | VEGFR-2 | < 10 | [8] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [8] |
| Pazopanib | VEGFR-2 | 30 | [8] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[8]
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase.[8]
-
Prepare Master Mix: For each well of a 96-well plate, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate.
-
Add Test Compounds: Add 5 µl of the test inhibitor solution to the designated wells. For "Positive Control" and "Blank" wells, add 5 µl of the diluent solution (e.g., 1x Kinase Buffer with DMSO).
-
Add Enzyme: To the "Positive Control" and "Test Inhibitor" wells, add 20 µl of diluted VEGFR-2 kinase. To the "Blank" wells, add 20 µl of 1x Kinase Buffer.
-
Initiate Reaction: Incubate the plate at 30°C for 45 minutes.
-
Detect Kinase Activity: Add 50 µl of the luminescent kinase assay reagent to each well.
-
Incubate: Cover the plate and incubate at room temperature for 15 minutes.
-
Measure Luminescence: Read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[8]
VEGFR-2 Signaling Pathway
Caption: Bromo-indazole derivatives inhibit VEGFR-2, blocking downstream signaling pathways that promote angiogenesis.
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression can lead to centrosome amplification, a common feature in many human cancers.[9] Indazole-based compounds have been developed as potent PLK4 inhibitors.[9][10]
Quantitative Data: Potency of Indazole Derivatives Against PLK4
| Compound | Structure | PLK4 IC50 (nM) | Target Cell Line(s) | Cellular IC50 (µM) | Reference |
| CFI-400945 | N/A | 2.8 | N/A | N/A | [10] |
| Compound K22 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | 0.1 | MCF-7 (Breast Cancer) | 1.3 | [10] |
| Lead Compound 28t | Indazole-based | 74 | MCF-7, IMR-32 | Poor | [10] |
| Compound C05 | Indazole-based | < 0.1 | IMR-32, MCF-7, H460 | 0.948, 0.979, 1.679 | [10] |
Experimental Protocol: Cell Proliferation Assay (MTT)
This protocol is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., K562, A549, PC-3, Hep-G2) in a 96-well plate at an appropriate density and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with various concentrations of the bromo-indazole derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
PLK4 Inhibition Workflow
Caption: Workflow for evaluating bromo-indazole derivatives as PLK4 inhibitors, from in vitro enzyme assays to cellular functional assays.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[12] Compounds that interfere with tubulin polymerization are effective anticancer agents.[12] Several indazole derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site.[13][14][15]
Mechanism of Action
By binding to tubulin, these derivatives prevent its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[13][15]
Quantitative Data: Antiproliferative Activity of Tubulin-Inhibiting Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 25a | (Various) | Tubulin Polymerization IC50 = 2.1 | [13] |
| 41a | SMMC-7721 | 0.08 ± 0.01 | [13] |
| MDA-MB-231 | 0.19 ± 0.04 | [13] | |
| HeLa | 0.23 ± 0.05 | [13] | |
| CT-26 | 0.42 ± 0.07 | [13] | |
| 12b | A2780/T (paclitaxel-resistant) | 0.0097 | [14] |
| A2780S (parental) | 0.0062 | [14] |
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.
-
Tubulin Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound at various concentrations.
-
Initiate Polymerization: Incubate the plate at 37°C to induce polymerization.
-
Monitor Polymerization: Measure the increase in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Plot the rate of polymerization against the compound concentration to determine the IC50 value.[13]
Tubulin Polymerization and Inhibition
Caption: Bromo-indazole derivatives bind to tubulin dimers, preventing their polymerization into microtubules and disrupting cellular division.
Antimicrobial Activity: A New Frontier
Beyond their anticancer effects, bromo-indazole derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[1][16][17][18] This opens up new avenues for the development of novel anti-infective agents, which are urgently needed in an era of increasing antimicrobial resistance.
Mechanism of Action
The precise mechanisms of antimicrobial action are still under investigation, but it is hypothesized that these compounds may inhibit essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, like DNA gyrase.[16][19]
Quantitative Data: Antimicrobial Activity of Bromo-Indazole Derivatives
A series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole have been synthesized and evaluated for their antimicrobial efficacy. Several of these compounds expressed moderate to good inhibition in comparison with standard drugs.[16][17] Similarly, 4-bromo-1H-indazole derivatives have been investigated as inhibitors of the bacterial cell division protein FtsZ.[20]
Specific MIC values for a range of bromo-indazole derivatives against various bacterial and fungal strains would be presented here in a tabular format if more consolidated data were available in the search results.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial two-fold dilutions of the bromo-indazole derivative in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases. Bromo-indazole derivatives have shown potential as anti-inflammatory agents, likely through the inhibition of key inflammatory mediators.[21][22][23][24]
Mechanism of Action
The anti-inflammatory effects of indazole derivatives are thought to be mediated, at least in part, by the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[23][24] Additionally, they may inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[23][25]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Addition: Add the bromo-indazole derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.
-
Detection: Measure the product of the reaction (e.g., prostaglandin E2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[23]
Conclusion and Future Perspectives
Bromo-indazole derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer agents, through mechanisms such as kinase inhibition and disruption of tubulin polymerization, has established them as valuable scaffolds in oncology drug discovery.[3] Furthermore, their emerging roles as antimicrobial and anti-inflammatory agents highlight their potential to address other significant unmet medical needs.
Future research should focus on expanding the structural diversity of bromo-indazole libraries to improve potency and selectivity for specific biological targets.[3] Mechanism-guided design, aided by computational and structure-activity relationship studies, will be crucial for optimizing these compounds into clinical candidates. The continued exploration of this fascinating chemical space is poised to yield the next generation of innovative therapeutics.
References
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- Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. (n.d.). Benchchem.
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- The Role of Indazole Derivatives in Modern Drug Discovery. (2025, October 9). NINGBO INNO PHARMCHEM CO.,LTD.
- Assessing the Reproducibility of Kinase Inhibition Experiments Using Indazole Derivatives: A Comparative Guide. (n.d.). Benchchem.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. (n.d.). MDPI.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing.
- Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). Longdom Publishing.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI.
- (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). ResearchGate.
- Application Notes and Protocols: 6-Bromo-1-methyl-1H-indazol-4-amine in Anticancer Drug Discovery. (n.d.). Benchchem.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). NIH.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). PMC.
- Indazole-based antiinflammatory and analgesic drugs. (n.d.). ResearchGate.
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (n.d.). ResearchGate.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
- development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar.
- 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025, January 1). Bangladesh Journals Online.
- Synthesis and biological activities of a novel series of indazole derivatives. (2016, February 25).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.
- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (n.d.). MDPI.
- Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). PMC.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016, September 1). PubMed.
- (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025, August 6).
- Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (n.d.). PubMed.
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025, August 9).
- Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. (2015, March 13). PubMed.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (n.d.). PMC - NIH.
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An In-Depth Technical Guide to the Pharmacological Profile of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
Introduction: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This structure is a bioisostere of indole and is found at the core of numerous compounds with a broad spectrum of biological activities.[2] The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse array of pharmacological effects. Several indazole-containing drugs are commercially available, including the anti-inflammatory agent Bendazac and the tyrosine kinase inhibitor Pazopanib, highlighting the therapeutic potential of this chemical class.[3]
Derivatives of indazole have been extensively explored and have shown promise in a multitude of therapeutic areas, including:
-
Oncology: As inhibitors of various kinases, such as Fibroblast Growth Factor Receptors (FGFRs) and phosphoinositide-dependent kinase-1 (PDK1).[3]
-
Inflammation: Modulating inflammatory pathways.[4]
-
Infectious Diseases: Exhibiting antibacterial and antiprotozoal activity.[5][6]
-
Neurological Disorders: Acting on serotonin receptors and other CNS targets.[7]
The subject of this guide, 2-(6-Bromo-1H-indazol-3-yl)acetic acid, combines three key structural features that suggest a high potential for biological activity: the indazole core, a bromine substituent at the 6-position, and an acetic acid side chain at the 3-position.
Postulated Pharmacological Profile of this compound
Based on the known structure-activity relationships of analogous compounds, we can hypothesize the potential biological targets and therapeutic applications for this compound.
Potential Molecular Targets
The acetic acid moiety at the 3-position suggests that the compound may act as a ligand for various enzymes or receptors where a carboxylic acid group is important for binding. The bromo-indazole core provides a scaffold that can be tailored for specific interactions.
Table 1: Potential Molecular Targets and Rationale
| Potential Target Class | Rationale Based on Analogous Compounds |
| Protein Kinases | The indazole scaffold is a common feature in many kinase inhibitors. Pazopanib, for instance, is a multi-kinase inhibitor. The specific substitution pattern of this compound could confer selectivity for certain kinases involved in cell proliferation and angiogenesis.[3] |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Substituted 1H-indazoles have been identified as potent inhibitors of IDO1, an enzyme involved in immune suppression, particularly in the tumor microenvironment.[3] |
| Serotonin (5-HT) Receptors | Indazole derivatives have been developed as ligands for various serotonin receptors, including 5-HT4 antagonists with potential analgesic effects.[7] |
| Cyclooxygenase (COX) Enzymes | Given that some indazole derivatives possess anti-inflammatory properties, it is plausible that this compound could inhibit COX-1 and/or COX-2.[8] |
Predicted Therapeutic Areas
Given the potential molecular targets, this compound could be investigated for its utility in the following therapeutic areas:
-
Oncology: As a primary or adjuvant therapy, potentially through the inhibition of protein kinases or IDO1.
-
Inflammatory Disorders: For conditions such as rheumatoid arthritis or inflammatory bowel disease.
-
Pain Management: As a non-opioid analgesic, possibly through antagonism of serotonin receptors.
A Roadmap for Pharmacological Characterization: Experimental Protocols
To empirically determine the pharmacological profile of this compound, a systematic, multi-tiered approach is required.
Tier 1: In Vitro Profiling
The initial phase focuses on high-throughput screening and specific enzyme/receptor binding assays to identify primary biological targets.
1. Broad Kinase Panel Screening:
-
Objective: To identify any inhibitory activity against a wide range of human kinases.
-
Methodology:
-
Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).
-
Screen the compound at a standard concentration (e.g., 10 µM).
-
Measure the percentage of inhibition for each kinase.
-
For hits showing significant inhibition (>50%), perform dose-response studies to determine the IC50 value.
-
2. IDO1 Inhibition Assay:
-
Objective: To assess the inhibitory potential against the IDO1 enzyme.
-
Methodology:
-
Use a commercially available IDO1 inhibitor screening kit (e.g., from Cayman Chemical or BPS Bioscience).
-
The assay typically measures the conversion of tryptophan to N-formylkynurenine.
-
Perform dose-response experiments to calculate the IC50 value.
-
3. Serotonin Receptor Binding Assays:
-
Objective: To determine the affinity of the compound for various serotonin receptor subtypes.
-
Methodology:
-
Employ radioligand binding assays using cell membranes expressing the target 5-HT receptors.
-
Compete the binding of a known radiolabeled ligand with increasing concentrations of the test compound.
-
Calculate the Ki (inhibition constant) for each receptor subtype.
-
Tier 2: Cell-Based Assays
Once a primary target or a set of promising targets is identified, the next step is to evaluate the compound's activity in a cellular context.
1. Cancer Cell Line Proliferation Assay:
-
Objective: To assess the anti-proliferative effects on various cancer cell lines.
-
Methodology:
-
Select a panel of cancer cell lines relevant to the identified kinase targets (if any).
-
Treat the cells with a range of concentrations of the compound for 48-72 hours.
-
Measure cell viability using a standard method such as MTT, MTS, or CellTiter-Glo®.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
2. Apoptosis Assay:
-
Objective: To determine if the observed anti-proliferative effects are due to the induction of apoptosis.
-
Methodology:
-
Treat cancer cells with the compound at concentrations around the GI50 value.
-
Use flow cytometry to analyze cells stained with Annexin V and Propidium Iodide to quantify early and late apoptotic cells.
-
Alternatively, measure caspase-3/7 activity using a luminescent or fluorescent assay.
-
Tier 3: In Vivo Evaluation
Promising candidates from in vitro and cell-based assays should be advanced to preclinical animal models.
1. Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology:
-
Administer the compound to rodents (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.
-
2. Efficacy Studies in Animal Models:
-
Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model.
-
Methodology (Example for Oncology):
-
Establish tumor xenografts in immunocompromised mice using a sensitive cancer cell line.
-
Once tumors reach a palpable size, randomize the animals into vehicle control and treatment groups.
-
Administer the compound at a well-tolerated dose and schedule based on PK data.
-
Monitor tumor growth over time.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for target modulation).
-
Visualizing the Path Forward
Experimental Workflow
Caption: A generalized workflow for the pharmacological characterization of a novel compound.
Potential Signaling Pathway
Caption: A simplified diagram of a potential kinase inhibition pathway.
Conclusion
While the specific pharmacological profile of this compound remains to be elucidated, its chemical structure firmly places it within a class of compounds with significant therapeutic potential. The indazole scaffold, combined with the bromo and acetic acid functionalities, suggests a high probability of interaction with key biological targets, particularly protein kinases and enzymes involved in immunomodulation. The experimental roadmap outlined in this guide provides a robust framework for the systematic investigation of this promising molecule, from initial target identification through to preclinical evaluation. The insights gained from such studies will be invaluable in determining its potential as a novel therapeutic agent.
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Spectroscopic Characterization of 2-(6-Bromo-1H-indazol-3-yl)acetic acid: A Technical Guide
Introduction
Welcome to this in-depth technical guide on the spectroscopic characterization of 2-(6-Bromo-1H-indazol-3-yl)acetic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its indazole core, a privileged scaffold in numerous pharmacologically active compounds. Understanding the precise structure and purity of this compound is paramount for its successful application in research and development.
This guide is designed for researchers, scientists, and drug development professionals. It will not merely present data but will delve into the rationale behind the spectroscopic analysis, providing a framework for understanding the molecule's spectral features. We will explore the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside detailed, field-proven protocols for data acquisition.
Molecular Structure and Isotopic Considerations
Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound and the influence of the bromine atom. Bromine has two abundant, naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This isotopic distribution will have a significant and predictable impact on the mass spectrum of the molecule.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for the aromatic, methylene, and acidic protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |
| ~12.0 | Singlet (broad) | 1H | N-H | The N-H proton of the indazole ring is also deshielded and often exchanges with residual water in the solvent, leading to a broad signal. |
| ~7.8 | Singlet | 1H | H-7 | This proton is on the carbon adjacent to the nitrogen and is expected to be a singlet due to the lack of adjacent protons. |
| ~7.6 | Doublet | 1H | H-4 | This proton is part of the aromatic system and will appear as a doublet due to coupling with H-5. |
| ~7.3 | Doublet | 1H | H-5 | This proton will appear as a doublet due to coupling with H-4. |
| ~3.8 | Singlet | 2H | CH₂ | The methylene protons are adjacent to both the aromatic indazole ring and the carboxylic acid group, leading to a downfield shift. They are expected to appear as a singlet. |
Experimental Protocol for ¹H NMR
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Methodology:
-
Sample Preparation:
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): 0-16 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~141 | C-7a | Aromatic quaternary carbon adjacent to nitrogen. |
| ~135 | C-3 | Aromatic carbon to which the acetic acid moiety is attached. |
| ~125 | C-5 | Aromatic CH carbon. |
| ~122 | C-4 | Aromatic CH carbon. |
| ~120 | C-3a | Aromatic quaternary carbon. |
| ~115 | C-6 | Aromatic carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect. |
| ~112 | C-7 | Aromatic CH carbon. |
| ~35 | CH₂ | The methylene carbon, influenced by the adjacent aromatic ring and carboxylic acid. |
Experimental Protocol for ¹³C NMR
Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
Methodology:
-
Sample Preparation:
-
Instrument Parameters (100 MHz for ¹³C):
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often necessary for quaternary carbons to fully relax.
-
Number of Scans (NS): 1024 or more scans may be required to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance and sensitivity.
-
Spectral Width (SW): 0-220 ppm.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase correct and baseline correct the spectrum.
-
Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, we would expect to see a distinct molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M/M+2 isotopic pattern.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z (Predicted) | Ion | Rationale for Formation |
| 254/256 | [M]⁺˙ | Molecular ion, showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 209/211 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 196/198 | [M - CH₂COOH]⁺ | Loss of the entire acetic acid side chain. |
| 130 | [C₇H₅N₂]⁺ | Loss of bromine and the acetic acid side chain. |
Proposed EI Fragmentation Pathway
Sources
Topic: Potential Therapeutic Targets of 6-Bromo-1H-Indazole Compounds
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indazole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational molecules.[1][2] Among its many derivatives, 6-bromo-1H-indazole stands out as a particularly versatile and crucial synthetic intermediate, providing a reactive handle for the construction of complex molecular architectures.[3][4][5] This technical guide, written from the perspective of a Senior Application Scientist, synthesizes current knowledge on the therapeutic targets of compounds derived from the 6-bromo-1H-indazole scaffold. We will delve into the mechanistic basis for their activity against key protein classes, provide field-proven experimental protocols for target validation, and present data-driven insights to guide future drug discovery efforts. Our focus will be on the causality behind experimental design and the self-validating nature of the described workflows, ensuring a foundation of scientific integrity and trustworthiness.
The 6-Bromo-1H-Indazole Scaffold: A Foundation for Potent and Selective Modulators
The power of the indazole ring system lies in its unique electronic properties and its ability to form key hydrogen bond interactions within the active sites of biological targets, most notably the ATP-binding pocket of protein kinases.[2] The strategic placement of a bromine atom at the 6-position offers several synthetic advantages:
-
Vector for Elaboration: The bromine atom serves as an ideal point for functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[1][6]
-
Modulation of Physicochemical Properties: The halogen can influence the compound's lipophilicity, metabolic stability, and binding affinity.
-
Probing Target Interactions: The bromine can engage in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and selectivity.
This guide will focus primarily on the most extensively validated target class for indazole-based compounds—protein kinases—before exploring their promising applications in antimicrobial and other emerging therapeutic areas.
Protein Kinase Inhibition: The Premier Therapeutic Modality
Protein kinases, which regulate the vast majority of cellular processes, are among the most critical and intensely pursued drug targets, particularly in oncology. The indazole scaffold has proven to be a highly effective "hinge-binder," anchoring molecules into the ATP-binding site of numerous kinases.
Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Mechanism of Action & Rationale: VEGFR-2 is the primary transducer of pro-angiogenic signals initiated by VEGF-A.[7] Its activation is a critical step in the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. Inhibiting the VEGFR-2 kinase domain blocks downstream signaling, thereby cutting off the tumor's blood supply. The indazole core is a key feature in approved VEGFR inhibitors like Pazopanib and Axitinib, validating its utility against this target.[8]
Evidence of Inhibition: Multiple derivatives of 6-bromo-1H-indazole have demonstrated potent inhibitory activity against VEGFR-2, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of established drugs in certain assays.[7]
Data Presentation:
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [7] |
| Derivative W12 | VEGFR-2 | < 5 | [7] |
| Derivative W17 | VEGFR-2 | < 5 | [7] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [7] |
| Pazopanib | VEGFR-2 | 30 | [7] |
| Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution.[7] |
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against VEGFR-2 kinase using a luminescence-based ATP detection system.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of recombinant human VEGFR-2 enzyme in kinase buffer.
-
Prepare a solution of a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a 10 mM stock solution of the 6-bromo-1H-indazole test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Prepare an ATP solution in kinase buffer at a concentration equal to the Km for VEGFR-2.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the VEGFR-2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a 2.5 µL mixture of the substrate peptide and ATP solution.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the reaction and measure the amount of remaining ATP by adding 10 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).
-
Incubate as per the manufacturer's instructions (typically 40 minutes for kinase reaction termination followed by 30 minutes for luminescence generation).
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Target: Phosphoinositide 3-Kinase (PI3K)
Mechanism of Action & Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism. Its hyperactivation is a common feature in many cancers and inflammatory conditions.[5] The 6-bromo-1H-indazole core has been specifically identified as an intermediate for inhibitors of the PI3Kδ isoform, which is predominantly expressed in leukocytes and plays a key role in allergic inflammation and certain B-cell malignancies, making it a target for respiratory diseases.[9]
Evidence of Inhibition: 6-bromo-1H-indazole is explicitly described as a "PI3K inhibitor intermediate" in the development of orally bioavailable PI3Kδ inhibitors.[9][10] This establishes a direct lineage from this starting material to potent and selective final compounds.
Experimental Protocol: PI3Kδ HTRF® Kinase Assay
This protocol describes a robust, high-throughput assay for measuring PI3Kδ activity.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT).
-
Prepare recombinant PI3Kδ enzyme in kinase buffer.
-
Prepare PIP2 substrate solution in kinase buffer.
-
Prepare test compound serial dilutions in DMSO.
-
Prepare ATP solution in kinase buffer.
-
Prepare HTRF® detection reagents: PIP3-d2 acceptor and anti-GST-Europium cryptate donor (assuming a GST-tagged enzyme).
-
-
Kinase Reaction:
-
Add 2 µL of test compound dilution to the wells of a low-volume 384-well plate.
-
Add 4 µL of PI3Kδ enzyme solution.
-
Add 4 µL of PIP2 substrate.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction by adding 5 µL of the PIP3-d2 acceptor solution.
-
Add 5 µL of the anti-GST-Europium cryptate donor solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF®-compatible reader (665 nm and 620 nm emission).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665nm/620nm * 10,000). The ratio is directly proportional to PI3Kδ activity.
-
Normalize the data and calculate IC50 values as described for the VEGFR-2 assay.
-
Visualization: PI3K Signaling Pathway
Caption: Overview of the PI3K/Akt/mTOR signaling cascade.
Other Key Kinase Targets
The versatility of the indazole scaffold extends to numerous other kinase families.
-
Pim Kinases: These serine/threonine kinases are involved in tumorigenesis, particularly in hematologic malignancies. Indazole derivatives have been developed as potent, pan-Pim inhibitors.[2][11]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives proliferation in various cancers. 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives are reported as potent FGFR inhibitors.[2][12]
-
Epidermal Growth Factor Receptor (EGFR): Indazole analogs have been designed as mutant-selective and irreversible inhibitors to overcome resistance in non-small cell lung cancer.[12]
Antimicrobial Applications: Targeting Unique Parasite and Bacterial Pathways
Beyond oncology, the 6-bromo-1H-indazole scaffold provides a foundation for developing novel antimicrobial agents by targeting pathways that are essential for pathogens but absent in humans.
Target: Leishmania Trypanothione Reductase (TryR)
Mechanism of Action & Rationale: Trypanosomatid parasites, such as Leishmania, rely on a unique trypanothione-based redox system to defend against oxidative stress from the host immune system. Trypanothione reductase (TryR) is the central enzyme in this pathway.[13] As it has no close homolog in humans, TryR is an outstandingly selective target for antileishmanial drug development.
Evidence of Inhibition: While direct experimental data for 6-bromo-1H-indazole is limited, studies on structurally related indazole derivatives show promising activity against Leishmania species.[13] The proposed mechanism is the inhibition of TryR, making this a highly probable target class for novel derivatives.[13]
Experimental Protocol: In Vitro Antileishmanial Activity Assay
-
Promastigote Viability Assay:
-
Culture Leishmania promastigotes (e.g., L. infantum) in appropriate liquid media until they reach the mid-logarithmic growth phase.
-
Dispense 1x10⁶ promastigotes/mL into a 96-well plate.
-
Add serial dilutions of the test compounds (prepared in DMSO and diluted in media). Include a positive control (e.g., Miltefosine) and a vehicle control (DMSO).
-
Incubate the plate at 26°C for 72 hours.
-
Add a viability reagent (e.g., resazurin) and incubate for another 4-6 hours.
-
Measure fluorescence or absorbance to determine the number of viable parasites.
-
Calculate IC50 values by non-linear regression analysis.
-
-
Amastigote Viability Assay (Macrophage Infection Model):
-
Seed murine macrophages (e.g., J774 cells) in a 96-well plate and allow them to adhere.
-
Infect the macrophages with stationary-phase promastigotes at a ratio of approximately 10:1 (parasite:macrophage).
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash away extracellular parasites and add fresh media containing serial dilutions of the test compounds.
-
Incubate for another 72 hours.
-
Fix the cells, stain with Giemsa, and determine the number of amastigotes per 100 macrophages via light microscopy.
-
Calculate IC50 values.
-
Visualization: Antileishmanial Drug Discovery Workflow
Caption: Workflow for antileishmanial drug discovery and evaluation.
Target: Bacterial DNA Gyrase B (GyrB)
Mechanism of Action & Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA. The enzyme consists of two subunits, GyrA and GyrB. The GyrB subunit contains the ATP-binding site, and its inhibition prevents the enzyme from functioning, leading to bacterial death.[5] This ATPase site is a validated target for novel antibacterial agents.
Evidence of Inhibition: Derivatives of 6-bromo-1H-indazole have been specifically investigated as inhibitors of bacterial DNA gyrase B, positioning it as a key target for developing new antibiotics based on this scaffold.[5]
Conclusion and Future Directions
The 6-bromo-1H-indazole core is unequivocally a privileged and highly versatile scaffold in modern drug discovery. The wealth of evidence strongly supports its utility in the development of potent protein kinase inhibitors, with VEGFR-2 and PI3Kδ being particularly well-substantiated targets. The clinical success of other indazole-based kinase inhibitors provides a powerful precedent for continued exploration in this area.
Furthermore, emerging research highlights compelling opportunities in antimicrobial development, targeting unique and essential pathogen enzymes like TryR and GyrB. The inherent synthetic tractability of 6-bromo-1H-indazole allows for rapid and systematic optimization of lead compounds. Future efforts should focus on leveraging structure-based design to enhance potency and selectivity, optimizing pharmacokinetic properties for desired routes of administration, and exploring novel target classes where the unique chemical properties of the indazole ring can be exploited.
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Indazole scaffold in medicinal chemistry and drug discovery
An In-Depth Technical Guide to the Indazole Scaffold in Medicinal Chemistry and Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique combination of structural rigidity, synthetic accessibility, and versatile molecular interaction capabilities has propelled its integration into a multitude of clinically successful therapeutic agents.[2] This guide provides an in-depth exploration of the indazole nucleus, intended for researchers, scientists, and drug development professionals. We will dissect its fundamental physicochemical properties, delve into modern synthetic strategies, analyze its diverse pharmacological applications with a focus on oncology and neurodegenerative diseases, and illuminate its role as a critical bioisostere in drug design. The narrative is grounded in field-proven insights, supported by detailed experimental protocols, and visualized through structured diagrams to offer a comprehensive and actionable resource for leveraging the indazole scaffold in contemporary drug discovery campaigns.
The Indazole Core: Physicochemical Properties and Tautomerism
Indazole, or benzpyrazole, is an aromatic heterocyclic compound formed by the fusion of a benzene ring and a pyrazole ring.[3] This arrangement results in a stable 10 π-electron aromatic system.[3] A critical feature of the indazole scaffold is its existence in different tautomeric forms, primarily the 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in unsubstituted indazoles.[4][5] The position of the nitrogen atoms and the potential for hydrogen bond donation and acceptance are pivotal to its ability to interact with biological targets.
-
1H-Indazole: The nitrogen at position 1 (N1) is pyrrole-like, and the nitrogen at position 2 (N2) is pyridine-like. The N1 hydrogen acts as a hydrogen bond donor.
-
2H-Indazole: Both nitrogen atoms are pyridine-like, and the N2 hydrogen can act as a hydrogen bond donor.
This tautomeric equilibrium can be influenced by substitution patterns and the surrounding microenvironment, a factor of paramount importance in drug-receptor interactions. The indazole nucleus is also considered a bioisostere of indole, another crucial scaffold in medicinal chemistry.[3]
Synthetic Strategies for Functionalized Indazoles
The construction and functionalization of the indazole core are central to its application in drug discovery. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.[4][6] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
Classical Indazole Synthesis
Traditional methods for synthesizing the indazole ring often involve the cyclization of appropriately substituted benzene derivatives. A common approach is the reaction of o-toluidine derivatives through diazotization followed by intramolecular cyclization.[1]
Modern Synthetic Methodologies
Contemporary organic synthesis has provided a powerful toolkit for the efficient and regioselective synthesis of functionalized indazoles. These methods offer broader substrate scope and functional group tolerance compared to classical approaches.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | Good to excellent (>80%)[6] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[6] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[6] | Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[6] |
| Davis-Beirut Reaction | Good (60-90%)[6] | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[6] | Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[6] | Can be low-yielding with certain substrates; may require optimization.[6] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to high[4] | Broad scope with various coupling partners. | High atom economy, direct functionalization of C-H bonds. | May require specific directing groups and expensive metal catalysts. |
This protocol describes a common and effective method for the synthesis of 1H-indazoles.[7]
Step-by-Step Methodology:
-
Starting Material Preparation: Synthesize the required o-haloaryl N-sulfonylhydrazone from the corresponding o-haloaryl aldehyde or ketone and a sulfonyl hydrazide.[4]
-
Reaction Setup: In a reaction vessel, combine the o-haloaryl N-sulfonylhydrazone (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand like Xantphos (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent and Reaction Conditions: Add a high-boiling point solvent like toluene or dioxane. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 1H-indazole.
Workflow for Indazole Synthesis and Functionalization
Caption: General workflow for the synthesis and development of indazole-based drug candidates.
The Indazole Scaffold in Oncology
The indazole moiety is a prominent feature in numerous FDA-approved anti-cancer drugs, particularly in the class of protein kinase inhibitors.[8][9] Its ability to mimic the purine core of ATP allows it to effectively bind to the ATP-binding site of various kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in cancer.[1]
Mechanism of Action: Kinase Inhibition
Indazole-containing kinase inhibitors typically function as ATP-competitive inhibitors. The indazole ring forms key hydrogen bond interactions with the hinge region of the kinase domain, a critical interaction for potent inhibition.[9] Substituents on the indazole scaffold are strategically positioned to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity for the target kinase.
Caption: Interaction of an indazole-based inhibitor with a kinase active site.
Prominent Indazole-Containing Anticancer Drugs
| Drug Name | Target(s) | Approved Indication(s) |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal cell carcinoma, soft tissue sarcoma[4] |
| Axitinib | VEGFR | Renal cell carcinoma[3] |
| Niraparib | PARP1, PARP2 | Ovarian, fallopian tube, and peritoneal cancer[4] |
| Entrectinib | TRKA/B/C, ROS1, ALK | ROS1-positive non-small cell lung cancer, NTRK gene fusion-positive solid tumors[10] |
Structure-Activity Relationships (SAR)
SAR studies of indazole-based kinase inhibitors have revealed several key principles for optimizing their activity. For instance, in a series of FGFR1 inhibitors, it was found that a 6-(2,6-dichloro-3,5-dimethoxyphenyl) substituent on the indazole ring was crucial for potent inhibitory activity.[4] Similarly, for Aurora kinase inhibitors, molecular docking studies have shown that the indazole core interacts with hinge residues, while other substituents form hydrogen bonds with key residues in the active site, contributing to their potency.[9]
Indazole Derivatives in Neurodegenerative Diseases
The therapeutic potential of indazole derivatives extends to the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[11][12] Their mechanisms of action in this context are diverse, often involving the inhibition of enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3).[11][13]
Inhibition of Monoamine Oxidase (MAO)
MAO enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. Inhibitors of MAO-B, in particular, can increase dopamine levels in the brain and are used in the management of Parkinson's disease. Indazole-based compounds have been designed as potent and selective MAO-B inhibitors.[14]
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
GSK-3 is implicated in the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[15] Indazole derivatives have been developed as potent GSK-3 inhibitors, showing potential for mitigating tau pathology.[11]
The Role of Indazole as a Bioisostere
Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. The indazole nucleus is a well-established bioisostere for several functional groups, most notably phenol and catechol.[16][17]
Indazole as a Phenol Bioisostere
Phenolic hydroxyl groups are often susceptible to phase I and II metabolism, leading to rapid clearance.[16] Replacing a phenol with an indazole can block this metabolic pathway, thereby improving the pharmacokinetic profile of a drug candidate.[18] The indazole ring can mimic the hydrogen bonding capabilities of the phenolic hydroxyl group, thus preserving or even enhancing biological activity.[19]
Indazole as a Catechol Bioisostere
The catechol moiety is present in many endogenous ligands and drugs. However, it can be prone to oxidation and metabolic inactivation. The indazole nucleus has been successfully employed as a bioisosteric replacement for catechol, maintaining or improving therapeutic efficacy in areas such as cholinesterase inhibition and antineoplastic activity.[17]
Conclusion and Future Perspectives
The indazole scaffold has proven to be an exceptionally versatile and valuable core in medicinal chemistry. Its continued prevalence in clinically approved drugs and late-stage clinical candidates is a testament to its favorable drug-like properties.[20][21] Future research will undoubtedly continue to explore novel synthetic methodologies for accessing diverse indazole derivatives. Furthermore, the application of the indazole scaffold is expected to expand into new therapeutic areas, driven by a deeper understanding of its structure-activity relationships and its utility as a strategic bioisostere. The integration of computational methods with synthetic chemistry will further accelerate the discovery of next-generation indazole-based therapeutics with enhanced potency, selectivity, and safety profiles.
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Literature Review on the Synthesis of Substituted Indazole Acetic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted indazole acetic acids are a cornerstone of modern medicinal chemistry. This structural motif, featuring a bicyclic indazole core linked to an acetic acid side chain, is prevalent in a multitude of biologically active compounds. The indazole ring system, a bioisostere of the naturally occurring indole, offers unique physicochemical properties and hydrogen bonding capabilities that are highly sought after in drug design. This guide provides a comprehensive technical overview of the key synthetic strategies employed to construct these valuable molecules, with an emphasis on the chemical rationale behind methodological choices.
The therapeutic applications of indazole-containing compounds are extensive, spanning anti-inflammatory agents, kinase inhibitors for cancer therapy, and treatments for cardiovascular diseases.[1][2] The acetic acid moiety often plays a crucial role as a pharmacophore, interacting with biological targets, and provides a handle for further molecular elaboration to optimize drug-like properties.
This review will navigate through the principal synthetic pathways, from classical methods to more recent innovations. It will dissect the strategic decisions involved in constructing the indazole ring and introducing the acetic acid functionality, explore the mechanistic details of pivotal reactions, and discuss how substituents influence reaction outcomes.
Core Synthetic Strategies
The synthesis of substituted indazole acetic acids can generally be approached in two primary ways:
-
Post-Cyclization Functionalization: This involves the initial synthesis of the substituted indazole ring, followed by the attachment of the acetic acid side chain.
-
Pre-Cyclization Functionalization: This strategy entails the formation of the indazole ring from a precursor that already incorporates the acetic acid group or a suitable synthetic equivalent.
The selection between these routes is influenced by factors such as the commercial availability of starting materials, the desired substitution pattern on the indazole core, and the overall efficiency of the synthetic sequence.
Strategy 1: Indazole Ring Construction and Subsequent Alkylation
This modular approach is highly favored for its flexibility in generating diverse analogs. A substituted indazole core is first prepared, and the acetic acid moiety is subsequently introduced, most commonly via N-alkylation.
Several methods are available for constructing the indazole ring. A classic approach is the cyclization of N-nitroso-o-toluidine derivatives, a reaction first explored by Jacobson and Huber.[3] Another powerful and versatile method is the Davis-Beirut reaction, which allows for the synthesis of a wide variety of 2H-indazoles from inexpensive starting materials without the need for toxic metals.[4][5] This reaction can be performed under both acidic and basic conditions and involves the N,N-bond forming heterocyclization of intermediates like o-nitrobenzylamines or o-nitrosobenzaldehydes.[6][7]
With the substituted indazole in hand, the acetic acid side chain is typically introduced by alkylation.
-
N-Alkylation: This is the most prevalent method. The indazole is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form the nucleophilic indazolide anion, which is then reacted with an alkylating agent like ethyl bromoacetate. The resulting ester is subsequently hydrolyzed to yield the target indazole acetic acid. A critical challenge in this step is controlling the regioselectivity of alkylation, as the indazole anion has two reactive nitrogen atoms (N1 and N2).[8] The N1-substituted product is often the thermodynamically more stable isomer.[8]
Experimental Protocol: N-Alkylation of a Substituted Indazole [9]
-
Dissolution: Dissolve the substituted indazole (1.0 eq) in a suitable aprotic solvent like dimethylformamide (DMF).
-
Deprotonation: Add sodium hydride (60% dispersion in oil, 2.2 eq) portion-wise to the solution at 0 °C under an inert atmosphere. Stir the mixture for 1 hour at this temperature.
-
Alkylation: Add the desired benzyl chloride or other alkylating agent (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Acidify the reaction mixture with dilute HCl. The resulting solution is then poured into brine and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.
-
Hydrolysis (if starting with an ester): The purified ester is dissolved in a mixture of methanol and a sodium hydroxide solution and heated to facilitate saponification.[10] After completion, the mixture is acidified to precipitate the carboxylic acid, which is then collected by filtration.
Causality Behind Experimental Choices:
-
Aprotic Solvent: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2 reaction without interfering with the strong base.
-
Inert Atmosphere: Sodium hydride is a reactive base that can be quenched by atmospheric moisture; therefore, an inert atmosphere of nitrogen or argon is essential.
-
Controlled Addition at Low Temperature: The exothermic nature of the deprotonation and alkylation steps necessitates slow, controlled addition of reagents at reduced temperatures to prevent side reactions and ensure safety.
Strategy 2: Indazole Ring Formation from a Precursor with the Acetic Acid Moiety
This convergent approach can be more efficient, especially when the desired substitution pattern is readily available on the starting materials.
A notable example is a novel cascade N-N bond-forming reaction for the synthesis of indazole acetic acid scaffolds.[11][12] This method involves heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile/solvent under basic conditions.[13] This strategy tolerates a range of functional groups and allows for the synthesis of unsubstituted, hydroxy, and alkoxy indazole acetic acid derivatives.[2]
Another classical approach that can be adapted for this strategy is the Fischer Indole Synthesis .[14][15] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from a substituted phenylhydrazine and a keto-acid or its ester derivative.[16]
Experimental Protocol: Fischer-Type Indazole Synthesis
-
Hydrazone Formation: A substituted phenylhydrazine is condensed with a keto-acid, such as pyruvic acid, in a suitable solvent like ethanol, often with catalytic acid, to form the corresponding phenylhydrazone.[14]
-
Cyclization: The isolated hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, and heated to induce a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indazole ring.[15][16]
-
Work-up and Purification: The reaction mixture is cooled and quenched with water or ice. The product is then extracted into an organic solvent, washed, dried, and purified by chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Acid Catalyst: Both the initial hydrazone formation and the subsequent cyclization are acid-catalyzed processes. The acid protonates carbonyl groups and facilitates the key rearrangement and elimination steps.[14]
-
Strong Dehydrating Acid for Cyclization: PPA and ZnCl2 are effective Lewis acids that promote the necessary bond-forming and bond-breaking events in the cyclization cascade.[16]
Mechanistic Considerations and Regioselectivity
The regioselectivity of N-alkylation in Strategy 1 is a significant synthetic hurdle. The outcome is highly dependent on reaction conditions and the electronic and steric nature of the substituents on the indazole ring.[17][18]
-
Thermodynamic vs. Kinetic Control: N1-alkylation often leads to the more thermodynamically stable product.[8] Conditions that allow for equilibration, such as using specific α-halo carbonyl electrophiles, can favor the N1 isomer.[17] In contrast, N2-alkylation is often the kinetically favored pathway.[8]
-
Substituent Effects: Electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity.[17][19] Conversely, sterically bulky or coordinating groups at the C3 position, in combination with NaH in THF, can result in high N1 selectivity.[18][19]
-
Solvent and Base Effects: The choice of base and solvent system plays a crucial role. For example, using NaH in THF is a promising system for achieving high N1-selectivity.[17][18]
Quantum mechanical analyses have provided deeper insights into the high selectivity observed in certain N2-alkylation reactions, suggesting that the reaction proceeds through the less stable 2H-indazole tautomer, which has a lower activation barrier for alkylation at the N2 position.[20]
Visualization of Synthetic Pathways
Diagram 1: General Synthetic Strategies for Substituted Indazole Acetic Acids
Caption: Overview of the two primary synthetic routes to substituted indazole acetic acids.
Diagram 2: Workflow for N-Alkylation of a Substituted Indazole
Caption: Step-by-step workflow for the N-alkylation of a substituted indazole.
Data Summary
Table 1: Comparison of Synthetic Strategies
| Feature | Strategy 1: Post-Cyclization Functionalization | Strategy 2: Pre-Cyclization Functionalization |
| Starting Materials | Substituted indazoles, haloacetic acid derivatives | Substituted phenylhydrazines and keto-acids, or 2-nitroarylpropanoic acids |
| Key Transformations | N- or C-alkylation, ester hydrolysis | Indazole ring formation (e.g., Fischer-type, Davis-Beirut variant) |
| Modularity | High (easy to vary the acetic acid chain) | Moderate (requires synthesis of different precursors) |
| Regioselectivity | A significant challenge for N-alkylation, requires careful optimization.[8] | Generally well-defined by the structure of the precursor. |
| Overall Yields | Can be high, but may be reduced by poor regioselectivity. | Often good for convergent syntheses. |
Conclusion
The synthesis of substituted indazole acetic acids is a mature field of organic chemistry, yet one that continues to benefit from the development of novel and more efficient methodologies. The choice between a post-cyclization or pre-cyclization functionalization strategy is a critical decision that dictates the overall synthetic plan. A deep understanding of reaction mechanisms, particularly concerning the regioselectivity of N-alkylation, is essential for the successful synthesis of these important pharmaceutical building blocks. The protocols and insights presented in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively design and execute syntheses of this privileged scaffold, thereby facilitating the discovery of new and improved therapeutic agents.
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Discovery and significance of indazole-based compounds in research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] While its occurrence in nature is rare, synthetic indazole derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1][2][3] This versatility stems from the indazole nucleus's unique electronic properties and its ability to be extensively functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[1] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its profound impact on modern drug discovery.[1][2][4] This guide provides a comprehensive technical overview of the discovery, synthesis, and significance of indazole-based compounds, offering field-proven insights for professionals in drug development.
Introduction to the Indazole Nucleus
Chemical Properties and Tautomerism
Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds with the molecular formula C₇H₆N₂.[5][6] The structure consists of a benzene ring fused to a pyrazole ring. This fusion results in a stable, aromatic system with 10 π-electrons, adhering to Hückel's rule.[2]
A key feature of the indazole ring is its existence in different tautomeric forms, primarily the 1H-indazole and 2H-indazole.[5][7][8][9][10] The 1H-tautomer is generally more thermodynamically stable than the 2H-form and is the predominant tautomer.[7][8][11] This tautomerism significantly influences the synthesis, reactivity, and biological properties of indazole derivatives.[6]
Historical Perspective and Rarity in Nature
The synthesis of indazole was first reported by Emil Fischer in the 1880s.[2][9] Despite its long history in synthetic chemistry, the indazole ring system is not a common feature in natural products.[4][5] The few naturally occurring indazoles that have been isolated include Nigellicine, Nigeglanine, and Nigellidine from Nigella species.[6][9] The scarcity of these compounds in nature has driven the development of diverse and innovative synthetic methodologies to access this important scaffold.[12]
Synthetic Strategies for Indazole Derivatives
The synthesis of the indazole core can be achieved through a variety of methods, which can be broadly categorized into classical and modern approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the indazole ring.
Classical Synthesis Routes
Classical methods for indazole synthesis often involve condensation and cyclization reactions of appropriately substituted benzene derivatives. A common and historical approach involves the reaction of o-hydrazino cinnamic acid.[9]
Modern Catalytic Methods
Modern organic synthesis has introduced more efficient and versatile methods for constructing the indazole scaffold. These include metal-catalyzed reactions such as C-H amination and cross-coupling reactions. For instance, 1H-indazoles can be synthesized from diaryl and tert-butyl aryl ketone hydrazones via direct aryl C-H amination using iodine in the presence of potassium iodide and sodium acetate.[7] Another approach involves the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for the direct aryl C-H amination of arylhydrazones.[7] Copper/palladium-catalyzed synthesis of 2H-indazoles from 2-alkynyl-azobenzenes has also been reported.[7]
Caption: General workflow for the synthesis of substituted indazoles.
Step-by-Step Experimental Protocol: Synthesis of 1H-Indazoles via C-H Amination
This protocol is a representative example of a modern, metal-free synthesis of 1H-indazoles.
-
Reactant Preparation: To a solution of the desired arylhydrazone (1.0 mmol) in a suitable solvent such as dioxane (5 mL) in a sealed tube, add [bis-(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol).
-
Reaction Execution: The reaction mixture is stirred at 80 °C for the time required for the reaction to complete (typically monitored by TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1H-indazole product.
The Broad Spectrum of Biological Activity
Indazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[7][8] This scaffold is a key component in numerous compounds with therapeutic potential across various disease areas.[2][11]
Anticancer Activity
The most prominent application of indazole-based compounds is in oncology.[13] Many indazole derivatives have been developed as potent anticancer agents, primarily as kinase inhibitors.[13][14]
-
Kinase Inhibition: Indazole derivatives have been shown to inhibit a variety of kinases involved in cancer cell proliferation and survival, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR).[7][15][16][17]
-
Other Anticancer Mechanisms: Besides kinase inhibition, indazole derivatives exhibit anticancer activity through other mechanisms, such as inhibition of Poly(ADP-ribose) polymerase (PARP) and induction of apoptosis.[7][18] For example, some derivatives have been shown to upregulate cleaved caspase-3 and Bax, downregulate Bcl-2, decrease mitochondrial membrane potential, and increase reactive oxygen species (ROS) in cancer cells.[13][18]
Anti-inflammatory Properties
Several indazole-containing compounds have demonstrated significant anti-inflammatory activity.[2] Bendazac and Benzydamine are two commercially available non-steroidal anti-inflammatory drugs (NSAIDs) that feature the 1H-indazole scaffold.[7][19]
Antimicrobial and Antiviral Applications
Indazole derivatives have also been investigated for their potential as antimicrobial and antiviral agents. They have shown activity against various bacteria, including Bacillus subtilis and E. coli.[2] Furthermore, some indazole compounds have exhibited anti-HIV activity.[2]
Other Therapeutic Areas
The therapeutic potential of indazoles extends to other areas as well:
-
Neurological Disorders: Indazole-based compounds are being explored for the treatment of neurological conditions like Parkinson's disease and Alzheimer's disease by targeting enzymes such as monoamine oxidase (MAO) and leucine-rich repeat kinase 2 (LRRK2).[20]
-
Cardiovascular Diseases: Some indazole derivatives have shown promise in treating cardiovascular conditions, with activities such as antiarrhythmic and antihypertensive effects.[10]
Indazole-Based Compounds in Clinical Use: Case Studies
The significance of the indazole scaffold in drug development is exemplified by the number of FDA-approved drugs that contain this core structure.
Pazopanib (Votrient®): A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2][7][15][21]
-
Mechanism of Action: Pazopanib inhibits several tyrosine kinases, including VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[15][21][22][23] By blocking these receptors, pazopanib inhibits tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).[15][21]
Axitinib (Inlyta®): A Selective VEGFR Inhibitor
Axitinib is another indazole-based tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.[2][4]
-
Mechanism of Action: Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3. Its primary mechanism is the inhibition of angiogenesis, thereby restricting the tumor's blood supply.
Other Notable Examples
-
Niraparib: A PARP inhibitor used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[7]
-
Bendamustine: A chemotherapeutic agent with both alkylating and antimetabolite properties, used in the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma.[24][25][26][27] Bendamustine's unique mechanism involves causing DNA damage that is repaired more slowly than that caused by other alkylating agents and inducing cell death through both apoptotic and non-apoptotic pathways.[24][27]
Caption: Simplified signaling pathway inhibited by Pazopanib.
Comparison of FDA-Approved Indazole-Based Drugs
| Drug Name (Brand Name) | Primary Target(s) | FDA-Approved Indications |
| Pazopanib (Votrient®) | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[2][7][15][21] |
| Axitinib (Inlyta®) | VEGFR | Advanced Renal Cell Carcinoma[2][4] |
| Niraparib (Zejula®) | PARP | Ovarian, Fallopian Tube, Peritoneal Cancer[7] |
| Bendamustine (Treanda®) | DNA Alkylating Agent | Chronic Lymphocytic Leukemia, Non-Hodgkin Lymphoma[24][25][26][27] |
Structure-Activity Relationship (SAR) Insights
The development of potent and selective indazole-based drugs relies heavily on understanding their structure-activity relationships (SAR).
Key Structural Modifications and Their Impact on Activity
SAR studies have shown that the biological activity of indazole derivatives can be significantly influenced by the nature and position of substituents on the indazole ring. For example, in a series of 1H-indazole derivatives designed as IDO1 inhibitors, the substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in the inhibitory activity.[7] Similarly, for a series of indazole arylsulfonamides as CCR4 antagonists, methoxy- or hydroxyl-containing groups were found to be more potent as C4 substituents, while only small groups were tolerated at the C5, C6, or C7 positions.[28]
The Role of the Indazole Core as a Pharmacophore
The indazole ring itself often serves as a key pharmacophore, providing a rigid scaffold for the optimal orientation of functional groups that interact with the biological target. For instance, the 1H-indazole motif has been identified as a novel key pharmacophore with potent IDO1 inhibitory activity due to its effective interactions with the ferrous ion of heme and the hydrophobic pocket of the enzyme.[7]
Future Directions and Emerging Targets
The field of indazole-based drug discovery continues to evolve, with researchers exploring new therapeutic applications and developing next-generation compounds with improved efficacy and safety profiles.
Novel Applications and Next-Generation Indazole Derivatives
Future research is likely to focus on:
-
Targeting Novel Kinases and Other Enzymes: The versatility of the indazole scaffold makes it an ideal starting point for designing inhibitors against newly identified therapeutic targets.
-
Fragment-Based Drug Design: This approach can be used to identify novel indazole-based compounds with high ligand efficiency.
-
Scaffold Hopping: Replacing a known core with an indazole ring can lead to new chemical entities with improved properties.[29]
Challenges and Opportunities
While the indazole scaffold offers immense potential, challenges remain, such as achieving high selectivity for specific targets to minimize off-target effects and overcoming drug resistance. However, the continuous development of novel synthetic methodologies and a deeper understanding of the biological roles of various targets will undoubtedly create new opportunities for the discovery of innovative indazole-based therapies.
Conclusion
The discovery and development of indazole-based compounds have had a transformative impact on medicinal chemistry and drug discovery. From its humble beginnings as a synthetic curiosity, the indazole scaffold has risen to become a cornerstone in the design of modern therapeutics, particularly in the field of oncology. The structural versatility, coupled with the wide range of biological activities, ensures that indazole and its derivatives will remain a fertile ground for the discovery of novel and effective treatments for a multitude of diseases for years to come.
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- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
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- Discovery and synthesis of novel indazole derivatives - Benchchem. (n.d.).
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- Indazole Derivatives - BLDpharm. (2024).
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - NIH. (n.d.).
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF - ResearchGate. (2025).
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Methodological & Application
Application Note & Synthesis Protocol: 2-(6-Bromo-1H-indazol-3-yl)acetic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid, a valuable heterocyclic building block in medicinal chemistry. The protocol herein is designed to be both reproducible and scalable, with a focus on the chemical rationale behind each step. This guide is intended for an audience with a foundational understanding of synthetic organic chemistry.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow it to participate in various interactions with biological targets, most notably protein kinases. The incorporation of a bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, while the acetic acid moiety at the 3-position allows for the formation of amides or esters, enabling the exploration of a diverse chemical space.
This protocol outlines a robust synthetic route to this compound, commencing from the readily available 6-bromoindole. The synthesis proceeds through the key intermediate, 6-Bromo-1H-indazole-3-carbaldehyde.
Overall Synthetic Strategy
The synthesis is divided into two main stages:
-
Stage 1: Formation of the Indazole Ring. This is achieved via the nitrosative rearrangement of 6-bromoindole to yield 6-Bromo-1H-indazole-3-carbaldehyde.[2][3]
-
Stage 2: Elaboration of the Acetic Acid Side Chain. The aldehyde is first reduced to the corresponding alcohol. This alcohol is then converted to a chloride, followed by a nucleophilic substitution with cyanide. The resulting nitrile is then hydrolyzed to afford the target carboxylic acid.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 6-Bromoindole | C₈H₆BrN | 196.04 | 52415-32-2 | Irritant |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, Toxic |
| Hydrochloric Acid (2N) | HCl | 36.46 | 7647-01-0 | Corrosive |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Repro. Toxin |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | - |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 | Flammable |
| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | Flammable, Toxic |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, Lachrymator |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen |
| Sodium Cyanide | NaCN | 49.01 | 143-33-9 | Highly Toxic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 67-68-5 | Irritant |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive |
Experimental Protocols
Stage 1: Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde
This procedure is adapted from the nitrosation of indoles.[2][3] The reaction proceeds via nitrosation at the C3 position of the indole, followed by ring opening and subsequent ring closure to form the indazole.
Procedure:
-
To a solution of sodium nitrite (NaNO₂, 1.65 g, 24 mmol, 8 equiv.) in 5 mL of deionized water at 0 °C, slowly add 2N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.). Maintain the temperature at 0 °C.
-
Keep the resulting mixture under an inert atmosphere (e.g., argon) for 10 minutes before adding 9 mL of DMF.
-
Prepare a solution of 6-bromoindole (588 mg, 3 mmol, 1 equiv.) in 9 mL of DMF.
-
Add the 6-bromoindole solution to the reaction mixture at 0 °C.
-
After the addition is complete, heat the reaction mixture to 50 °C and stir for 3 hours.
-
Cool the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (3 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-Bromo-1H-indazole-3-carbaldehyde as a solid.
Stage 2: Synthesis of this compound
4.2.1. Reduction to (6-Bromo-1H-indazol-3-yl)methanol
-
Suspend 6-Bromo-1H-indazole-3-carbaldehyde (1 equiv.) in methanol in a round-bottom flask at 0 °C.
-
Slowly add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude alcohol, which can often be used in the next step without further purification.
4.2.2. Chlorination to 3-(Chloromethyl)-6-bromo-1H-indazole
-
Dissolve the crude (6-Bromo-1H-indazol-3-yl)methanol (1 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry over MgSO₄ and concentrate under reduced pressure to yield the crude chloride.
4.2.3. Cyanation to 2-(6-Bromo-1H-indazol-3-yl)acetonitrile
-
Dissolve the crude 3-(Chloromethyl)-6-bromo-1H-indazole (1 equiv.) in DMSO.
-
Add sodium cyanide (NaCN, 1.5 equiv.). Caution: NaCN is highly toxic.
-
Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry over MgSO₄ and concentrate. Purify by column chromatography if necessary.
4.2.4. Hydrolysis to this compound
-
To the crude 2-(6-Bromo-1H-indazol-3-yl)acetonitrile (1 equiv.), add a mixture of concentrated sulfuric acid and water (1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 6 hours.
-
Cool the reaction mixture in an ice bath. The product should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to yield the final product, this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium nitrite is a strong oxidizer. Avoid contact with combustible materials.
-
Sodium cyanide is extremely toxic. Handle with extreme care and have an appropriate quench solution (e.g., bleach) and emergency plan in place.
-
Thionyl chloride and concentrated acids are highly corrosive. Handle with care.
References
-
Lherbet, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
-
Odell, L. R., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal, 26(72), 17565-17569. [Link]
-
Lherbet, C., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
-
White Rose Research Online. (2020). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. [Link]
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Application Note & Protocol: A Scalable Synthesis of 6-Bromo-1H-indazole for Pharmaceutical Development
Introduction: The Significance of 6-Bromo-1H-indazole in Modern Drug Discovery
6-Bromo-1H-indazole is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Its prevalence in drug development stems from the versatile reactivity of the indazole ring system and the strategic placement of the bromine atom, which allows for a wide array of subsequent chemical modifications, such as cross-coupling reactions. Notably, this intermediate is integral to the synthesis of various kinase inhibitors for targeted cancer therapies, making its efficient and scalable production a matter of significant interest to the pharmaceutical industry.[1][2] This application note provides a comprehensive guide to a robust and scalable synthetic protocol for 6-Bromo-1H-indazole, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the chosen synthetic route, offer a detailed, step-by-step protocol suitable for large-scale production, and discuss critical quality control parameters.
Synthetic Strategies for 6-Bromo-1H-indazole: A Comparative Overview
Several synthetic routes to 6-Bromo-1H-indazole have been reported, each with its own set of advantages and challenges for large-scale implementation. The choice of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired purity, and scalability. Common methods include:
-
Cyclization of a Brominated Precursor: This approach involves the formation of the indazole ring from a pre-brominated aromatic compound, such as the reaction of 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[3]
-
Direct Bromination: This method entails the direct bromination of 1H-indazole using a brominating agent like N-Bromosuccinimide (NBS).[3]
-
Sandmeyer-Type Reaction: This classic route begins with an amino-indazole, which is converted to a diazonium salt and subsequently reacted with a bromide source.[3]
-
Diazotization and Cyclization of an Aniline Derivative: A highly effective and scalable method involves the diazotization of a substituted aniline, such as 4-bromo-2-methylaniline, followed by an intramolecular cyclization.[1]
For the purposes of large-scale synthesis, the diazotization and cyclization of 4-bromo-2-methylaniline presents a compelling option due to its relatively low cost of starting materials, robust reaction conditions, and amenability to scale-up. This application note will focus on a detailed protocol for this specific route.
Selected Synthetic Pathway: Diazotization and Cyclization of 4-Bromo-2-methylaniline
The chosen synthetic pathway is a multi-step process that begins with the acetylation of 4-bromo-2-methylaniline, followed by diazotization and in-situ cyclization to form the indazole ring. The final steps involve hydrolysis and purification of the target compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 6-Bromo-1H-indazole.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale of approximately 95 grams of the starting material and is designed to be scalable.
Materials and Reagents
| Parameter | Value |
| Starting Material | 4-bromo-2-methylaniline |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide |
| Solvents | Chloroform, Heptane |
| Reaction Temperature | Reflux at 68°C |
| Reaction Time | 20 hours |
Step 1: Acetylation of 4-bromo-2-methylaniline
Causality: The acetylation of the amino group serves as a protecting step, preventing unwanted side reactions during the subsequent diazotization. It also activates the aromatic ring for the cyclization step.
-
In a suitable reaction vessel, dissolve 95.0 g of 4-bromo-2-methylaniline in 0.70 L of chloroform.
-
Cool the solution in an ice bath and add 0.109 L of acetic anhydride dropwise, ensuring the internal temperature is maintained below 40°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
Step 2: Diazotization and Cyclization
Causality: Isoamyl nitrite, in the presence of potassium acetate, acts as the diazotizing agent, converting the acetylated aniline into a diazonium species. This intermediate then undergoes an intramolecular cyclization to form the indazole ring. The reaction is conducted at reflux to provide the necessary activation energy for the cyclization.
-
To the reaction mixture from Step 1, add 14.6 g of potassium acetate followed by the dropwise addition of 0.147 L of isoamyl nitrite.
-
Heat the mixture to reflux at approximately 68°C and maintain this temperature for 20 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 25°C.
Step 3: Work-up and Hydrolysis
Causality: The work-up procedure is designed to remove volatile components and unreacted reagents. The subsequent hydrolysis with concentrated hydrochloric acid removes the acetyl protecting group to yield the desired 6-Bromo-1H-indazole.
-
Remove the volatile components from the reaction mixture under reduced pressure.
-
Add water to the residue and perform an azeotropic distillation to remove any remaining isoamyl alcohol.
-
Add a total of 500 mL of concentrated hydrochloric acid in portions and heat the mixture to 50-55°C for 2-4 hours, or until TLC confirms the complete removal of the acetyl group.
Step 4: Isolation and Purification
Causality: The pH adjustment to basic conditions neutralizes the hydrochloride salt of the product, causing it to precipitate out of the aqueous solution. The final purification by crystallization from a suitable solvent system is crucial for obtaining a high-purity product.
-
Cool the acidic mixture to 20°C.
-
Carefully adjust the pH to 11 by the slow addition of a 50% aqueous solution of sodium hydroxide, while maintaining the temperature below 30°C.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
For further purification, a crystallization procedure is recommended.[4]
-
Solvent Screening: Initially, screen various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, and water) to identify a suitable system where the compound has high solubility at elevated temperatures and low solubility at room temperature.[4]
-
Crystallization Protocol: Dissolve the crude solid in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[4]
-
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure 6-Bromo-1H-indazole.
Quality Control and Characterization
Ensuring the purity and structural integrity of the synthesized 6-Bromo-1H-indazole is paramount for its use in subsequent pharmaceutical syntheses. A comprehensive quality control workflow should be implemented.[5]
Diagram of the Quality Control Workflow
Caption: Quality control workflow for 6-Bromo-1H-indazole.[5]
| Property | Specification | Reference |
| Molecular Formula | C₇H₅BrN₂ | [5] |
| Molecular Weight | 197.03 g/mol | [5] |
| Appearance | White to yellow to tan to brown solid/powder | [5] |
| Melting Point | 180-186 °C | [5] |
| Solubility | Soluble in methanol | [5] |
| Purity (HPLC) | ≥98.5% | [6] |
Analytical Techniques:
-
NMR Spectroscopy (¹H & ¹³C): To confirm the chemical structure and identify any isomeric impurities.[3]
-
Mass Spectrometry (MS): To verify the molecular weight of the product.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[3][5]
Safety Considerations
As with any chemical synthesis, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7][8]
-
Ventilation: Use only in a well-ventilated area to avoid breathing fumes, dust, or vapors.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[8]
-
Fire Safety: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[8] During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[8]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of 6-Bromo-1H-indazole, a crucial intermediate in pharmaceutical development. By understanding the rationale behind each experimental step and implementing a rigorous quality control process, researchers and drug development professionals can ensure the consistent production of high-purity material for their discovery and development pipelines. The presented workflow is designed to be a self-validating system, where careful execution of each step contributes to the overall success and reproducibility of the synthesis on a large scale.
References
Application Notes & Protocols: Characterizing 2-(6-Bromo-1H-indazol-3-yl)acetic acid as a Kinase Inhibitor
Introduction: The Indazole Scaffold as a Cornerstone of Modern Kinase Inhibition
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous potent and selective kinase inhibitors.[1][2][3] This heterocyclic motif is central to several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which primarily target receptor tyrosine kinases involved in angiogenesis.[1][2][4] The structural versatility of the indazole core allows for fine-tuning of interactions within the ATP-binding pocket of various kinases, leading to a broad spectrum of targeted activities.
This guide focuses on 2-(6-Bromo-1H-indazol-3-yl)acetic acid , a specific derivative of the 6-bromo-1H-indazole core. While public domain data on this exact molecule is nascent, its structural components—the 6-bromo-indazole core known for potent VEGFR-2 inhibition and the acetic acid side chain—make it a compelling candidate for investigation as a kinase inhibitor.[4] This document provides a comprehensive framework for the systematic evaluation of this compound, from initial biochemical screening to validation of target engagement in a cellular environment. The protocols herein are designed to be robust and are grounded in established methodologies, empowering researchers to rigorously assess the potential of this and related molecules in their drug discovery programs.
Part 1: The Scientific Rationale - Targeting Kinases with Indazole Derivatives
The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer.[5] Indazole-based compounds have proven particularly effective at inhibiting a range of kinases critical to tumor growth, proliferation, and survival. The 6-bromo substitution, in particular, has been featured in derivatives showing potent, low-nanomolar inhibition of key angiogenic kinases.[4]
Key Kinase Families Targeted by Indazole Scaffolds
The indazole core has been successfully modified to target a diverse array of kinases. Understanding this landscape is crucial for prioritizing which kinases to screen this compound against.
| Kinase Target Family | Specific Kinase(s) | Reported Potency (IC₅₀) | Reference(s) |
| VEGFR Family | VEGFR-2 | < 5 nM - 30 nM | [4][6] |
| FGFR Family | FGFR1 | 9.8 nM - 100 nM | [6][7] |
| MAPK Pathway | ERK1/2 | Potent Inhibition Reported | [8] |
| PI3K/AKT/mTOR Pathway | PI3Kα, PDK1 | 361 nM (PI3Kα) | [9] |
| Aurora Kinases | Aurora A, Aurora B | Sub-type selective compounds developed | [10] |
Illustrative Signaling Pathway: VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth. Many indazole inhibitors function by blocking the ATP-binding site of VEGFR-2, thereby preventing its activation and halting downstream signaling.
Caption: Hypothesized action of an indazole inhibitor on the VEGFR-2 signaling pathway.
Part 2: A Step-by-Step Framework for Inhibitor Characterization
A rigorous evaluation of a potential kinase inhibitor follows a logical progression from biochemical validation to cellular activity and finally to direct target engagement. This section provides detailed, field-tested protocols for each critical stage.
Overall Experimental Workflow
The journey from a candidate compound to a validated hit involves several key stages, each answering a fundamental question about the molecule's activity.
Caption: A logical workflow for the characterization of a novel kinase inhibitor.
Stage 1 Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase (e.g., VEGFR-2).
Principle: The ADP-Glo™ assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12][13] The intensity of the light signal is directly proportional to kinase activity, allowing for a sensitive measure of inhibition.[14]
Materials:
-
This compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Purified recombinant kinase (e.g., VEGFR-2) and its specific substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega or similar), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Kinase reaction buffer (specific to the kinase of interest).
-
ATP solution.
-
White, opaque 96-well or 384-well assay plates.
-
Multichannel pipettes and a plate-reading luminometer.
Methodology:
-
Compound Serial Dilution:
-
Rationale: Creating a dose-response curve is essential for determining the half-maximal inhibitory concentration (IC₅₀).
-
Prepare a 10-point, 3-fold serial dilution of the 10 mM compound stock in 100% DMSO. This will create a concentration range to test.
-
Prepare a "vehicle control" (100% DMSO) and a "no enzyme" negative control.
-
-
Kinase Reaction Setup (25 µL total volume example):
-
Rationale: The reaction is set up to measure the initial velocity of the enzymatic reaction, ensuring the results accurately reflect inhibitor potency. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive inhibitors are accurately assessed.
-
In each well of the assay plate, add components in the following order:
-
12.5 µL of 2x Kinase Buffer containing 2x substrate and 2x ATP.
-
2.5 µL of the diluted compound or DMSO control (this results in a 10% final DMSO concentration).
-
Pre-incubate for 10 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
Initiate the reaction by adding 10 µL of 2.5x kinase solution.
-
-
Incubate the plate at the kinase's optimal temperature (e.g., 30°C or 37°C) for 60 minutes.
-
-
Detection of ADP Production:
-
Rationale: The detection phase uses a two-step enzymatic process to convert the ADP produced into a stable light signal.
-
Step 1: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Step 2: Add 50 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which convert the newly generated ADP into ATP, fueling a luminescent reaction. Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Stage 2 Protocol: Cellular Antiproliferative Assay (MTT Assay)
Objective: To determine if the compound inhibits the proliferation of cancer cells that are dependent on the targeted kinase pathway.
Principle: The MTT assay is a colorimetric method that measures cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A reduction in signal indicates decreased cell viability.[15]
Materials:
-
Cancer cell line known to be driven by the target kinase (e.g., an endothelial cell line like HUVEC for VEGFR-2).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Sterile 96-well clear-bottom cell culture plates.
-
Spectrophotometer (plate reader).
Methodology:
-
Cell Seeding:
-
Rationale: An appropriate cell density ensures that cells are in a logarithmic growth phase during the experiment and that the assay signal is within the linear range of the instrument.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Incubation and Solubilization:
-
Rationale: This step allows viable cells to metabolize the MTT reagent.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Stage 3 Protocol: Cellular Thermal Shift Assay (CETSA™)
Objective: To directly verify that this compound binds to its intended kinase target within intact cells.
Principle: CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature (Tₘ). This shift can be detected by heating cells to various temperatures and quantifying the amount of soluble protein remaining.[17][18]
Materials:
-
Intact cells expressing the target kinase.
-
Test compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
High-speed refrigerated centrifuge.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE and Western Blotting equipment.
-
Primary antibody specific to the target kinase.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Methodology:
-
Cell Treatment:
-
Rationale: Treating live cells ensures that compound binding is assessed in a physiologically relevant context, accounting for cell permeability and intracellular interactions.
-
Culture cells to ~80% confluency. Treat the cells with either the test compound at a high concentration (e.g., 10x the cellular GI₅₀) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Rationale: Heating causes unbound and unstable proteins to denature and aggregate. Centrifugation separates these aggregates from the soluble, stabilized proteins.
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
-
Detection by Western Blot:
-
Determine the protein concentration of each supernatant.
-
Normalize the total protein amount for each sample and prepare for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples.
-
Plot the relative band intensity against temperature for each condition.
-
A positive result is indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, demonstrating thermal stabilization and confirming target engagement.[19]
-
References
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. PubMed. Available at: [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]
-
Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at: [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Available at: [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC - NIH. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH. Available at: [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science Publishers. Available at: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
-
15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Science of Synthesis. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Semantic Scholar. Available at: [Link]
-
This compound. Chemspace. Available at: [Link]
-
Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Available at: [Link]
-
Ethyl 2-(6-bromo-1H-indazol-1-yl)acetate 250mg. Dana Bioscience. Available at: [Link]
-
The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis. DC Chemicals. Available at: [Link]
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Evaluation of 2-(6-Bromo-1H-indazol-3-yl)acetic acid in Cancer Cell Line Assays
Introduction: The Therapeutic Potential of Indazole Derivatives in Oncology
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with significant pharmacological activities, including potent anticancer effects.[1] Several indazole-based drugs, such as Axitinib and Pazopanib, have been approved for cancer therapy, primarily functioning as kinase inhibitors.[1] However, the therapeutic reach of indazole derivatives extends beyond kinase inhibition, with compounds like Lonidamine, a derivative of indazole-3-carboxylic acid, demonstrating a distinct mechanism of action by disrupting cancer cell metabolism.[2][3][4]
This application note provides a comprehensive guide for researchers to evaluate the anticancer potential of a novel indazole derivative, 2-(6-Bromo-1H-indazol-3-yl)acetic acid . While specific data for this compound is emerging, its structural similarity to Lonidamine suggests a plausible mechanism involving the inhibition of glycolysis and mitochondrial function, processes that are frequently dysregulated in cancer cells—a phenomenon known as the Warburg effect.[2][5][6][7]
We present a suite of detailed protocols for in vitro assays to characterize the biological activity of this compound on various cancer cell lines. These assays are designed to assess its cytotoxicity, and to elucidate its effects on critical cellular processes such as apoptosis and cell cycle progression.
Proposed Mechanism of Action: Targeting Cancer Metabolism
Based on the established activity of Lonidamine, we hypothesize that this compound may selectively target the energy metabolism of cancer cells.[2][4][6] This proposed mechanism involves the inhibition of key enzymes in the glycolytic pathway, such as mitochondrially-bound hexokinase, leading to a reduction in ATP production.[2][5][6] This energy depletion can, in turn, disrupt mitochondrial membrane potential, increase reactive oxygen species (ROS), and ultimately trigger the intrinsic apoptotic pathway.[2][8] The following diagram illustrates this proposed signaling cascade.
Caption: Proposed mechanism of this compound.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound. It is recommended to use a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line to assess selectivity.
Preparation of Compound Stock Solution
A crucial first step is the proper solubilization of the test compound to ensure accurate and reproducible results.
-
Reagent: this compound, Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK-293).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well plates.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours for attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Hypothetical Data Presentation
The results of the cell viability assay can be summarized in a table to compare the potency of the compound across different cell lines.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 1.2 |
| A549 | Lung Carcinoma | 12.3 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 6.8 ± 0.9 |
| HEK-293 | Normal Kidney | > 50 |
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Protocol:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Analyze the stained cells by flow cytometry within one hour.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
6-well plates.
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Protocol:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry. The PI dye stains DNA stoichiometrically, allowing for the differentiation of cell cycle phases.[9]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls. The use of a vehicle control (DMSO) accounts for any solvent effects, while a known cytotoxic agent (e.g., Doxorubicin) serves as a positive control to ensure the assays are performing as expected. Comparing the effects on a panel of cancer cell lines with a non-cancerous cell line is crucial for determining the therapeutic index and potential for selective cytotoxicity.
Conclusion
These application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a novel anticancer agent. The proposed mechanism, centered on the disruption of cancer cell metabolism, offers a compelling avenue for further investigation, including targeted enzymatic and metabolic assays.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Lonidamine? Retrieved from [Link]
- Silvestrini, B., Palazzo, G., & De Gregorio, M. (1982). Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids. Progress in clinical and biological research, 99, 135–148.
- Sattler, U. G., & Mueller-Klieser, W. (2009). Anti-cancer agents counteracting tumor glycolysis. Recent patents on anti-cancer drug discovery, 4(1), 67–75.
- De Lena, M., Lorusso, V., & Brandi, M. (2001). Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors. Oncology, 61(4), 269–277.
- Floridi, A., Paggi, M. G., Marcante, M. L., Silvestrini, B., Caputo, A., & De Martino, C. (1981). Lonidamine, a selective inhibitor of aerobic glycolysis of murine tumor cells. Journal of the National Cancer Institute, 66(3), 497–499.
- Laghchioua, A., et al. (2020). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Archiv der Pharmazie, 353(9), e2000173.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675–15687.
- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Nath, S., et al. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. Molecules, 28(13), 5227.
- Sarlis, N. J. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Anticancer Agents in Medicinal Chemistry, 20(15), 1769–1781.
- Zhang, Y., et al. (2023).
- Xu, R. H., Pelicano, H., Zhou, Y., Carew, J. S., Feng, L., Bhalla, K. N., ... & Huang, P. (2005). Inhibition of glycolysis in cancer cells: a novel strategy to overcome drug resistance associated with mitochondrial respiratory defect and hypoxia. Cancer research, 65(2), 613–621.
- Sharma, G., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 10(49), 29468–29486.
- Satriyo, P. B., & Lee, H. S. (2021). Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer. Current medicinal chemistry, 28(32), 6543–6564.
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
- Yoo, H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & medicinal chemistry, 90, 117377.
- Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1282, 135327.
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- 4. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Protocol for preparing derivatives of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
An Application Guide to the Synthesis of Novel Derivatives from 2-(6-Bromo-1H-indazol-3-yl)acetic Acid
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1] Though rare in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[2][3][4] This biological versatility has established the indazole core as a cornerstone in the development of novel therapeutics.
This application note provides detailed protocols for the chemical modification of This compound , a highly versatile starting material for generating libraries of novel drug candidates. The molecule possesses two key synthetic "handles" for diversification: a carboxylic acid group at the 3-position's acetic acid moiety and a bromine atom at the 6-position of the indazole ring. We will explore three primary derivatization pathways: amide bond formation, esterification, and palladium-catalyzed Suzuki-Miyaura cross-coupling. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for lead generation and optimization.
I. Derivatization of the Carboxylic Acid: Amide Bond Formation
The conversion of the carboxylic acid to an amide is one of the most fundamental and impactful transformations in medicinal chemistry. Amide bonds are stable and can participate in crucial hydrogen bonding interactions with biological targets. The protocol below utilizes modern peptide coupling reagents to achieve efficient and clean conversion.
Causality and Experimental Choice
Direct condensation of a carboxylic acid and an amine is thermally demanding and often results in side products. The use of coupling reagents is essential for activating the carboxylic acid, transforming the hydroxyl group into a better leaving group. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/TBTU, often used with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), facilitate the rapid formation of an activated ester intermediate, which is then readily displaced by the amine nucleophile.[5][6] The addition of auxiliaries like HOBt (Hydroxybenzotriazole) can further improve efficiency and suppress racemization, a critical consideration when using chiral amines.[7][8]
Workflow for Amide Coupling
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. bachem.com [bachem.com]
- 7. fishersci.dk [fishersci.dk]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Quantitative Analysis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
Introduction
2-(6-Bromo-1H-indazol-3-yl)acetic acid is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and pharmaceutical development. Indazole derivatives are known to possess a wide range of biological activities, making them crucial scaffolds in drug discovery.[1] The accurate quantification of this compound is paramount for various stages of drug development, including pharmacokinetic studies, formulation analysis, quality control of active pharmaceutical ingredients (APIs), and impurity profiling.
This comprehensive guide provides detailed, validated analytical methods for the precise quantification of this compound. We present two robust chromatographic methods: a widely applicable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to be self-validating, adhering to the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures.[2][3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₇BrN₂O₂ | [4] |
| Molecular Weight | 255.07 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | Based on similar indazole structures.[5] |
| pKa | ~4.0 (for carboxylic acid) (predicted) | The carboxylic acid moiety is the primary acidic functional group.[6] |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) | Common for indazole derivatives.[5] |
| UV Chromophore | Yes (Indazole ring system) | The aromatic indazole ring absorbs UV light, making UV detection a viable quantification strategy. |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
This method leverages reversed-phase HPLC, a cornerstone of pharmaceutical analysis, to separate this compound from potential impurities.[7] A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like our analyte. The mobile phase consists of an aqueous component with a mild acid (formic acid) and an organic modifier (acetonitrile). The formic acid serves to protonate the carboxylic acid group, ensuring a consistent charge state and promoting sharp, symmetrical peak shapes. A gradient elution is employed to ensure efficient separation of compounds with varying polarities and to elute the analyte in a reasonable timeframe. UV detection is chosen due to the inherent UV-absorbing properties of the indazole ring system.
Experimental Protocol: HPLC-UV
1. Reagents and Materials
-
This compound Reference Standard (purity ≥98%)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (≥99%)
-
Ultrapure water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or nylon)
2. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of ultrapure water. Degas prior to use.[7]
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas prior to use.[7]
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
3. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
4. Data Analysis and System Suitability
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-range standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is ≤ 2.0%. The theoretical plates should be >2000, and the tailing factor should be <2.0.
Method Validation Summary (Hypothetical Data)
This method should be validated in accordance with ICH Q2(R2) guidelines.[2][8]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 200 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.85%Intermediate: 1.25% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Confirmed via forced degradation studies |
HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.[9][10] This method couples the separation power of HPLC with the specific detection capabilities of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and finally detected using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (the molecular ion, [M+H]⁺ or [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and significantly reduces background noise, leading to much lower detection limits.[10]
Experimental Protocol: LC-MS/MS
1. Reagents and Materials
-
As per Method 1, but using LC-MS grade solvents and additives.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analog is ideal. If unavailable, a compound with similar chromatographic behavior and ionization efficiency can be used (e.g., 2-(6-Chloro-1H-indazol-3-yl)acetic acid).
2. Preparation of Solutions
-
Mobile Phases and Diluent: As per Method 1, using LC-MS grade reagents.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution in the diluent.
-
Standard Stock Solution (1 mg/mL): As per Method 1.
-
Calibration Standards: Prepare serial dilutions of the standard stock solution (e.g., 0.1 ng/mL to 500 ng/mL). Spike each standard with the IS Working Solution to a final IS concentration of 10 ng/mL.
-
Sample Preparation: Prepare the sample in the diluent to a concentration within the calibration range. Spike with the IS Working Solution to a final IS concentration of 10 ng/mL.
3. Instrumentation and Analytical Conditions
Liquid Chromatography (LC) | Parameter | Condition | | :--- | :--- | | LC System | Waters ACQUITY UPLC or equivalent | | Column | C18, 2.1 x 50 mm, 1.7 µm particle size | | Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 3.0 | 95 | | | 4.0 | 95 | | | 4.1 | 5 | | | 5.0 | 5 | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
|---|---|
| MS System | Sciex API 4000 or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: m/z 255.0 → 209.0 (Precursor → Product)Internal Standard (example): m/z 211.0 → 165.0 |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| Collision Gas (CAD) | Nitrogen, Medium |
| Curtain Gas (CUR) | 30 psi |
(Note: MRM transitions are hypothetical and should be optimized by infusing the analyte and observing fragmentation patterns. The transition 255.0 → 209.0 corresponds to the loss of formic acid, a common fragmentation for carboxylic acids).
4. Data Analysis
-
Quantification: Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area). Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the standards. Determine the concentration in samples using the linear regression of the curve.
Method Validation Summary (Hypothetical Data)
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 500 ng/mL | Confirmed |
| Accuracy (% Recovery) | 85.0 - 115.0% (at LLOQ)90.0 - 110.0% (other levels) | Within acceptable limits |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Lower Limit of Quantitation (LLOQ) | S/N ≥ 10, with acceptable accuracy & precision | 0.1 ng/mL |
| Specificity | No interference from matrix components | Confirmed |
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
References
- BenchChem. Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Kanthi Kiran, V.S., et al. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid. Semantic Scholar. [Link]
- Google Patents.
-
PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
PMC. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. [Link]
-
ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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International Journal of Pharmaceutical and Bio-Medical Analysis. Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. [Link]
-
SIELC Technologies. Separation of Bromoacetic acid on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Synthesis of indazole derivatives in different methods. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
Royal Society of Chemistry. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
WUR eDepot. A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. [Link]
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European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]
-
ResearchGate. LC-MS-MS analysis of brodifacoum isomers in rat tissue. [Link]
-
Wikipedia. Bromoacetic acid. [Link]
-
PMC. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. [Link]
-
SIELC Technologies. HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Bromoform on Newcrom R1 Column. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubChem. 6-Bromo-3-chloro-1H-indazole. [Link]
-
Letopharm Limited. This compound| CAS:#944904-66-9. [Link]
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Topic: High-Fidelity Purification Strategies for 6-Bromo-1H-Indazole Reaction Products
An Application Note and Protocol from the Senior Application Scientist
Abstract and Introduction
6-Bromo-1H-indazole is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of a multitude of biologically active molecules, most notably kinase inhibitors for therapeutic use.[1][2][3] The indazole scaffold is recognized as a "privileged structure" due to its ability to bind to numerous biological targets.[4] The purity of 6-bromo-1H-indazole is therefore not a trivial matter; it is a critical parameter that dictates the success of subsequent synthetic transformations, influencing reaction yields, impurity profiles of downstream intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This technical guide provides a comprehensive overview of field-proven purification techniques for crude 6-bromo-1H-indazole. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers, scientists, and drug development professionals to make informed decisions and troubleshoot common challenges. The protocols herein are designed to be robust, scalable, and validated by established analytical methods.
Understanding the Impurity Profile: A Chemist's Perspective
Effective purification begins with understanding the potential impurities. The synthesis of 6-bromo-1H-indazole, often proceeding via cyclization of precursors like 4-bromo-2-fluorobenzaldehyde with hydrazine or diazotization of 4-bromo-2-methylaniline, can generate a characteristic set of byproducts.[2][4]
Common Impurities Include:
-
Unreacted Starting Materials: Residual precursors such as 4-bromo-2-halobenzaldehydes or anilines.
-
Regioisomers: In functionalization reactions, substitution can occur at different positions, leading to isomeric impurities that may be difficult to separate.[5]
-
Over-brominated Species: The presence of strong brominating agents can lead to the formation of di- or tri-brominated indazoles.[6]
-
Solvent and Reagent Adducts: Residual solvents or byproducts from reagents used in the synthesis.
A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to diagnose the complexity of the mixture and guide the selection of the most appropriate purification strategy.[6]
Physicochemical Properties of 6-Bromo-1H-indazole
A thorough understanding of the compound's physical properties is fundamental to designing an effective purification protocol.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [4][7] |
| Molecular Weight | 197.03 g/mol | [4][7] |
| Appearance | White to off-white or tan crystalline powder/solid. | [4][7][8] |
| Melting Point | 180-186 °C | [1][4][8] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); slightly soluble in alcohols like methanol and ethanol. | [4][7] |
| Storage | Store at room temperature or refrigerated (-20°C for long-term), sealed in a dry, dark place. | [7][9] |
Purification Strategy Workflow
The choice of purification technique is dictated by the impurity profile, the required purity level, and the scale of the reaction. The following decision tree illustrates a logical approach to purifying crude 6-bromo-1H-indazole.
Caption: Purification Strategy Decision Tree.
Technique 1: Recrystallization
Recrystallization is the most robust, scalable, and cost-effective method for purifying solid organic compounds like 6-bromo-1H-indazole, making it ideal for both lab-scale and industrial applications.[1][5] The technique leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[1]
Causality: Why Recrystallization Works
An ideal solvent will dissolve the crude material completely at an elevated temperature but will have poor solubility for the target compound at low temperatures.[1] As the saturated hot solution cools, the solubility of 6-bromo-1H-indazole decreases, forcing it to crystallize out of the solution in a pure form. Most impurities, being present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[10]
Recrystallization Workflow Diagram
Caption: Detailed Workflow for Recrystallization.
Experimental Protocols
Protocol 1: Solvent Screening
-
Place ~20-30 mg of crude 6-bromo-1H-indazole into several test tubes.[1]
-
To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, water) dropwise at room temperature until the solid dissolves. A good solvent will show low solubility at room temperature.[1]
-
For solvents where the compound is sparingly soluble, gently heat the tube. The ideal solvent will fully dissolve the compound at an elevated temperature.[1]
-
Allow the hot solutions to cool slowly, then place them in an ice bath. The best solvent will yield a good crop of well-formed crystals.[1]
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude 6-bromo-1H-indazole in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent (e.g., methanol).[1]
-
Heating: Gently heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is just completely dissolved. Using the minimum amount of solvent is critical for maximizing yield.[1]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Two-Solvent (Binary) Recrystallization This method is used when no single solvent is ideal. It employs a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble (e.g., Ethanol/Water or Toluene/Heptane).[1]
-
Dissolution: Dissolve the crude material in the minimum amount of the hot "solvent".
-
Induce Crystallization: Add the "anti-solvent" dropwise to the hot solution with swirling until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Cooling & Isolation: Follow steps 3-7 from the Single-Solvent protocol.
Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form | Too much solvent was used; the solution is too pure. | Boil off some solvent to increase concentration; scratch the inside of the flask with a glass rod; add a seed crystal of pure product.[1] |
| Compound "oils out" | Cooling too quickly; high impurity load. | Reheat to redissolve the oil, add a small amount of extra solvent, and allow to cool much more slowly. Consider pre-purification by column chromatography if impurities are high.[1] |
| Low recovery yield | Too much solvent was used; significant solubility in cold solvent. | Use the minimum amount of hot solvent; ensure the ice bath step is thorough.[1] |
Technique 2: Column Chromatography
For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the preferred method.[11] It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being moved by a mobile phase (eluent).
Causality: Why Column Chromatography Works
Silica gel is a polar stationary phase. Polar compounds in the mixture will adsorb more strongly to the silica and move down the column more slowly. Non-polar compounds will have weaker interactions and will be carried down the column more quickly by the mobile phase. By gradually increasing the polarity of the eluent (e.g., from hexane to ethyl acetate), compounds can be eluted sequentially based on their polarity.
Column Chromatography Workflow Diagram
Caption: Workflow for Silica Gel Column Chromatography.
Experimental Protocol
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation of the 6-bromo-1H-indazole spot from its impurities, aiming for an Rf value of ~0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% Hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the mobile phase according to the separation observed on TLC.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Isolation: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 6-bromo-1H-indazole.[4]
Expert Tip: Indazole derivatives can sometimes exhibit "peak tailing" on silica gel due to the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.[6] This can be mitigated by adding a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia, to the eluent system.
Technique 3: Preparative HPLC
For achieving the highest possible purity (>99%) or for separating very challenging mixtures (e.g., regioisomers), preparative High-Performance Liquid Chromatography (Prep HPLC) is the ultimate tool.[12][13] This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify significant quantities of a target compound.[12]
Protocol Guideline
-
Method Development: Develop an analytical HPLC method (typically on a C18 reversed-phase column) that shows good separation between 6-bromo-1H-indazole and all impurities. Common mobile phases are acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Scale-Up: The analytical method is scaled to a larger preparative column. The flow rate is increased proportionally to the column's cross-sectional area, and the injection volume is maximized without compromising resolution.[14]
-
Fraction Collection: The system automatically collects fractions as they elute from the column, triggered by a UV detector signal or, in more advanced systems, a mass spectrometer (MS).[15]
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed (often by lyophilization or rotary evaporation) to yield the highly pure compound.
Final Purity Assessment
The success of any purification must be validated. A suite of analytical techniques should be employed to confirm both the purity and identity of the final product.[8]
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity, expressed as a percentage of the main peak area.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities not visible by HPLC.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition of the compound.[6][8]
-
Melting Point: A sharp melting point within the expected range (180-186 °C) is a strong indicator of high purity.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 10. LabXchange [labxchange.org]
- 11. benchchem.com [benchchem.com]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 14. agilent.com [agilent.com]
- 15. tarosdiscovery.com [tarosdiscovery.com]
How to use 2-(6-Bromo-1H-indazol-3-yl)acetic acid as a research tool
To the Valued Researcher,
Following a comprehensive and exhaustive search of scientific literature, patent databases, and chemical supplier information, we have determined that there is currently no publicly available scientific data on the synthesis, biological activity, mechanism of action, or specific research applications for 2-(6-Bromo-1H-indazol-3-yl)acetic acid (CAS No. 944904-66-9) .
While this compound is commercially available from several suppliers, which indicates its potential use as a building block or intermediate in chemical synthesis, there are no published studies that detail its use as a research tool. The broader class of indazole derivatives has been shown to possess a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. However, it is not scientifically sound to extrapolate these general activities to this specific, uncharacterized molecule.
Our Commitment to Scientific Integrity
The core of our mission is to provide accurate, reliable, and actionable scientific information. To create a detailed application note with protocols, as requested, would require data from peer-reviewed research or established experimental use. In the absence of such information, any attempt to generate the requested content would be speculative and would not meet the standards of scientific rigor that you and your work demand.
The Path Forward for a Researcher
For a researcher interested in exploring the potential of this compound, this lack of existing data represents a novel area of investigation. The initial steps to characterize this compound would involve:
-
Structural Verification: Confirming the identity and purity of the commercially available compound using techniques such as NMR, Mass Spectrometry, and HPLC.
-
Synthesis Exploration: While the compound is available for purchase, understanding its synthesis would be crucial for creating derivatives. A potential starting point for developing a synthetic route could be the general methods for the synthesis of other substituted indazole acetic acids.
-
Initial Biological Screening: The compound could be included in a broad panel of biological assays to identify any potential activity. This could include, for example, cytotoxicity screening against a panel of cancer cell lines, antimicrobial assays, or screening against a panel of kinases or other enzymes.
-
Target Identification and Mechanism of Action Studies: If a biological activity is identified, subsequent studies would be required to determine the molecular target and the mechanism by which the compound exerts its effect.
We regret that we could not provide the specific application note you requested at this time. We will continue to monitor the scientific literature, and should any information on the research applications of this compound become available, we will endeavor to provide a comprehensive guide.
We trust you will understand our commitment to providing only information that is grounded in verifiable scientific evidence.
Application Notes & Protocols: Regioselective N-Alkylation of 6-Bromo-1H-indazole
Introduction: The Strategic Importance of N-Alkyl Indazoles
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved for oncology (e.g., Pazopanib, Niraparib), inflammation (Benzydamine), and antiemetic applications (Granisetron).[1][2] The functionalization of the two nitrogen atoms (N1 and N2) of the indazole ring is a critical step in drug discovery, as the position of the alkyl substituent profoundly influences the molecule's spatial arrangement, hydrogen bonding capability, and ultimately, its pharmacological activity.
However, the direct N-alkylation of 1H-indazoles is notoriously challenging. The molecule exists in two tautomeric forms (1H and 2H), with the 1H-indazole being the more thermodynamically stable.[3][4] This leads to a competitive reaction at both nitrogen centers, often resulting in a mixture of N1 and N2 regioisomers that are difficult to separate, reducing the overall yield of the desired product.[3][4]
This guide provides a comprehensive overview of the mechanistic principles and practical laboratory protocols for achieving regioselective N-alkylation of 6-Bromo-1H-indazole, a versatile building block in pharmaceutical synthesis. We will explore reaction conditions that favor either kinetic or thermodynamic control to selectively yield the desired N1 or N2 alkylated product.
Mechanistic Overview: The N1 vs. N2 Selectivity Challenge
The outcome of the N-alkylation reaction is a delicate balance of several factors: the choice of base, solvent polarity, the nature of the alkylating agent, and the steric and electronic properties of the indazole substrate itself.[1][4] Deprotonation of the indazole N-H bond generates an ambidentate indazolide anion. The subsequent alkylation site is determined by the interplay between this anion and the electrophile.
-
Hard and Soft Acid-Base (HSAB) Theory: The N1 position is generally considered more "hard" and sterically accessible, while the N2 position is "softer." This principle can be used to rationalize selectivity.
-
Ion-Pairing Effects: The nature of the counter-ion from the base (e.g., Na⁺, K⁺, Cs⁺) and its interaction with the solvent and the indazolide anion can significantly influence the reaction's regioselectivity. Tightly coordinated ion pairs may favor one isomer, while solvent-separated ion pairs may favor the other.[1]
-
Thermodynamic vs. Kinetic Control: N1-alkylated indazoles are typically the thermodynamically more stable products.[1] Conditions that allow for equilibration, such as higher temperatures or the use of specific solvent/base combinations, can favor the N1 isomer.[1] Conversely, conditions that favor a rapid, irreversible reaction often lead to the kinetically favored product, which can be the N2 isomer under certain circumstances.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
Welcome to the technical support guide for the synthesis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and the scientific rationale behind key procedural steps to ensure a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthesis of the Arylhydrazone Precursor via Japp-Klingemann Reaction
A robust method for preparing the indazole-3-acetic acid scaffold involves an initial Japp-Klingemann reaction to form a key arylhydrazone intermediate, which is then cyclized.
Q1: I am observing a very low yield of my arylhydrazone intermediate. What are the likely causes?
A1: Low yields in the Japp-Klingemann reaction typically stem from issues in one of two stages: the formation of the aryl diazonium salt or the subsequent coupling with the β-keto-ester.
-
Inefficient Diazotization: The conversion of 4-bromoaniline to its diazonium salt is temperature-sensitive. The reaction must be kept cold (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1][2] Ensure your sodium nitrite solution is added slowly to the acidic solution of the aniline, and that the temperature is rigorously controlled.
-
Decomposition of Diazonium Salt: Even at low temperatures, diazonium salts are unstable and should be used immediately after preparation. Any delay can lead to significant degradation and a lower yield of the desired azo intermediate.
-
Incorrect pH for Coupling: The coupling of the diazonium salt with the enolate of the β-keto-ester is pH-dependent. The reaction is typically performed under mildly basic or neutral conditions (buffered with sodium acetate, for example) to ensure sufficient concentration of the enolate for nucleophilic attack.[1] If the solution is too acidic, enolate formation is suppressed.
-
Side Reactions: If the temperature during coupling rises, or if the pH is not controlled, the diazonium salt can react with water to form phenols or engage in other undesired side reactions.[3]
Troubleshooting Protocol: Optimizing Arylhydrazone Formation
-
Verify Diazotization: Before coupling, test for the presence of the diazonium salt. A small aliquot of the reaction mixture should produce a vibrant azo dye when added to a solution of 2-naphthol in aqueous NaOH.
-
Temperature Control: Use an ice-salt bath to maintain the temperature of the diazotization and coupling reactions between 0 and 5 °C.[1]
-
Immediate Use: Prepare the diazonium salt solution and immediately proceed to the coupling step without any delay.
-
pH Adjustment: Ensure the β-keto-ester solution is appropriately buffered. The use of sodium acetate or maintaining a pH between 5 and 7 is crucial for efficient coupling.[1]
Section 2: Cyclization to form Ethyl 2-(6-Bromo-1H-indazol-3-yl)acetate
The cyclization of the arylhydrazone to form the indazole ring is analogous to the Fischer indole synthesis and is a critical, often challenging, step.
Q2: My Fischer-type cyclization is resulting in a low yield of the desired indazole ester. What factors should I investigate?
A2: The efficiency of this acid-catalyzed cyclization is highly dependent on the choice of acid, temperature, and the stability of the intermediates.
-
Inappropriate Acid Catalyst: The choice of acid is critical. Brønsted acids like HCl, H₂SO₄, or p-toluenesulfonic acid, and Lewis acids such as ZnCl₂ are commonly used.[4] Polyphosphoric acid (PPA) is often effective for less reactive substrates but can lead to charring at high temperatures. The optimal acid depends on the specific substrate; experimentation may be required.
-
Sub-optimal Temperature: High temperatures can lead to the formation of tar and resinous byproducts, significantly reducing the yield.[3] Conversely, a temperature that is too low may result in an incomplete reaction. A stepwise increase in temperature while monitoring the reaction by TLC is recommended.
-
Stability of the Hydrazone: Some arylhydrazones are unstable and can decompose before cyclization. In such cases, a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation can improve yields.[4]
dot
Caption: Troubleshooting workflow for low yield in the cyclization step.
Section 3: Hydrolysis of Ethyl Ester to this compound
The final step is the saponification of the ethyl ester. While seemingly straightforward, this step can be a source of yield loss due to incomplete reaction or side reactions.
Q3: I am struggling with the final hydrolysis step. Either the reaction is incomplete, or I am losing my product. What could be going wrong?
A3: Issues during hydrolysis often relate to reaction conditions, potential side reactions like decarboxylation, or difficulties during the workup procedure.
-
Incomplete Hydrolysis: Saponification of sterically hindered esters or heteroaromatic esters can be sluggish. Insufficient base (e.g., NaOH or LiOH), low temperature, or short reaction times can lead to incomplete conversion. Using a co-solvent like methanol or THF can improve the solubility of the ester and facilitate hydrolysis.[5] Refluxing for an extended period (e.g., 5 hours or more) is often necessary.[5]
-
Product Decarboxylation: Indazole-3-acetic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly elevated temperatures in either strongly acidic or basic media. This would result in the formation of 6-bromo-3-methyl-1H-indazole, leading to a direct loss of product.
-
Workup and Isolation Issues: The product is a carboxylic acid, which will be in its carboxylate salt form in the basic reaction mixture. It is crucial to carefully acidify the aqueous solution after hydrolysis (typically to pH 1-2) to precipitate the free acid.[5] If the pH is not sufficiently acidic, the product will remain dissolved in the aqueous layer as the carboxylate, leading to poor recovery during extraction with an organic solvent like ethyl acetate.
Q4: During workup, my product seems to be lost. After acidification and extraction, my organic layer has very little product. Why?
A4: This is a classic issue related to the pKa of your carboxylic acid and the pH of the aqueous layer during extraction.
-
Insufficient Acidification: To ensure the carboxylic acid is fully protonated (R-COOH) and thus more soluble in organic solvents, the pH of the aqueous layer must be well below the pKa of the product. A pH of 1-2 is generally recommended.[5] Use a reliable pH meter or pH paper to confirm.
-
Emulsion Formation: The presence of salts and potentially amphiphilic molecules can lead to the formation of emulsions during extraction, trapping the product in the interfacial layer. Adding brine (saturated NaCl solution) can help break emulsions.
-
Premature Precipitation: If the product is highly insoluble, it may precipitate out of the aqueous solution upon acidification. Ensure you extract thoroughly, and if a solid is present, it should be collected by filtration and combined with the extracted material.
dot
Caption: Workflow for the final hydrolysis and product isolation steps.
Experimental Protocols
The following protocols are based on established procedures for analogous syntheses and represent a reliable pathway to the target compound.
Protocol 1: Synthesis of Ethyl 2-(4-bromophenylhydrazono)-3-oxobutanoate (Hydrazone Intermediate)
This procedure is adapted from the Japp-Klingemann reaction.[1][4]
-
Diazotization of 4-Bromoaniline:
-
In a 250 mL beaker, suspend 4-bromoaniline (17.2 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled solution of sodium nitrite (7.0 g, 0.101 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Coupling Reaction:
-
In a separate 1 L flask, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate trihydrate (41.0 g, 0.3 mol) in ethanol (200 mL).
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from step 1 to the ethyl acetoacetate solution. A yellow-orange precipitate should form.
-
Maintain the temperature below 5 °C throughout the addition and continue stirring at 0-5 °C for 2 hours.
-
-
Work-up and Isolation:
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into 1 L of cold water.
-
Collect the crude hydrazone product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be purified by recrystallization from ethanol if necessary.
-
Protocol 2: Cyclization to Ethyl 2-(6-Bromo-1H-indazol-3-yl)acetate
This procedure is analogous to the Fischer indole synthesis.
-
Reaction Setup:
-
In a round-bottom flask, dissolve the crude hydrazone from Protocol 1 (0.1 mol) in glacial acetic acid (200 mL).
-
Add concentrated sulfuric acid (10 mL) dropwise with cooling.
-
Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Dry the crude product under vacuum. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Protocol 3: Hydrolysis to this compound
This protocol is adapted from a similar hydrolysis of a bromo-indole derivative.[5]
-
Saponification:
-
Dissolve ethyl 2-(6-bromo-1H-indazol-3-yl)acetate (0.05 mol) in methanol (150 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (150 mL).
-
Heat the mixture to reflux and maintain for 5 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Wash the remaining aqueous solution with petroleum ether (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1 by the dropwise addition of 10% hydrochloric acid. A white or off-white precipitate should form.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Data Presentation
| Step | Compound Name | Starting Material | Key Reagents | Typical Yield | Melting Point (°C) |
| 1 | Ethyl 2-(4-bromophenylhydrazono)-3-oxobutanoate | 4-Bromoaniline | NaNO₂, Ethyl acetoacetate | 75-85% | ~95-98 |
| 2 | Ethyl 2-(6-bromo-1H-indazol-3-yl)acetate | Hydrazone Intermediate | H₂SO₄, Acetic Acid | 60-70% | ~130-134 |
| 3 | This compound | Indazole Ester | NaOH, HCl | >90% | ~210-215 |
Note: Yields and melting points are estimates based on analogous reactions and may vary.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Byproducts in 6-Bromo-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical building block. 6-Bromo-1H-indazole is a vital intermediate in the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2] Therefore, ensuring its purity is paramount for the success of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredient (API).[1]
This resource provides in-depth troubleshooting advice in a question-and-answer format, focusing on the identification and mitigation of common byproducts. We will delve into the mechanistic origins of these impurities and provide field-proven protocols to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 6-Bromo-1H-indazole, and what are the primary challenges associated with them?
A1: The selection of a synthetic route often depends on the available starting materials and the desired scale of the reaction. The most prevalent methods include:
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Diazotization of 4-bromo-2-methylaniline followed by cyclization: This is a widely used industrial method for large-scale production.[2] The primary challenge with this route is controlling the highly reactive diazonium intermediate to prevent unwanted side reactions.
-
Direct bromination of 1H-indazole: This approach involves treating 1H-indazole with a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂).[3] A key challenge is achieving regioselectivity, as over-bromination can lead to di- and tri-substituted byproducts.[3]
-
Cyclization of a brominated precursor: This method utilizes a starting material that already contains the bromine atom, such as reacting 4-bromo-2-fluorobenzaldehyde with hydrazine hydrate.[3] While often providing good regioselectivity, incomplete cyclization or side reactions of the starting material can be problematic.
-
Sandmeyer-type reaction: This route starts with an amino-indazole, which is converted to a diazonium salt and then reacted with a bromide source like cuprous bromide (CuBr).[3] Similar to the diazotization of anilines, controlling the diazonium salt's reactivity is crucial.[3]
Each of these routes presents a unique set of challenges related to yield and purity, which we will address in the following sections.
Q2: I'm observing an unexpected spot on my TLC with a higher Rf value than my product. What could it be?
A2: An impurity with a higher Rf value is typically less polar than the desired 6-Bromo-1H-indazole. A likely candidate is a di-brominated indazole derivative .
Causality: Over-bromination is a common side reaction, especially during the direct bromination of 1H-indazole.[3] The indazole ring is activated towards electrophilic substitution, and if the reaction conditions (e.g., stoichiometry of the brominating agent, temperature, reaction time) are not carefully controlled, a second bromine atom can be introduced onto the aromatic ring. The most probable isomers are 3,6-dibromo-1H-indazole and 5,6-dibromo-1H-indazole.
Troubleshooting and Mitigation:
-
Stoichiometry Control: Carefully control the molar equivalents of the brominating agent (e.g., NBS or Br₂). Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes be beneficial to avoid over-bromination, at the cost of some starting material remaining.
-
Temperature Management: Perform the bromination at a low temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low instantaneous concentration in the reaction mixture.
Analytical Identification:
-
Mass Spectrometry (MS): The mass spectrum of a di-brominated byproduct will show a characteristic isotopic pattern for two bromine atoms.
-
NMR Spectroscopy (¹H & ¹³C): The ¹H NMR spectrum will show a different substitution pattern on the aromatic ring compared to the desired product.
Q3: My reaction has produced a significant amount of a polar byproduct that streaks on the TLC plate. What is its likely identity?
A3: A highly polar, streaking spot often indicates the presence of unreacted starting materials or water-soluble byproducts. In the context of syntheses involving diazotization, this could be residual diazonium salts or phenolic byproducts.
Causality:
-
Incomplete Diazotization/Cyclization: If the diazotization of 4-bromo-2-methylaniline or the subsequent cyclization is incomplete, you will have unreacted starting material or intermediates in your crude product.
-
Phenolic Byproducts: Diazonium salts are susceptible to reaction with water, especially at elevated temperatures, leading to the formation of the corresponding phenol (e.g., 4-bromo-2-methylphenol). These phenolic compounds are often polar and can be difficult to separate.
Troubleshooting and Mitigation:
-
Anhydrous Conditions: For Sandmeyer-type reactions, ensure that the reaction is carried out under anhydrous conditions to minimize the formation of phenolic byproducts.
-
Temperature Control: Maintain the recommended temperature for the diazotization step (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
pH Control: The pH of the reaction mixture can significantly impact the stability and reactivity of the diazonium salt. Ensure the pH is maintained within the optimal range for the specific protocol.
Purification Strategy:
-
Aqueous Wash: A simple aqueous wash of the organic extract can often remove highly water-soluble impurities. A mild basic wash (e.g., with sodium bicarbonate solution) can help remove acidic phenolic byproducts.
-
Column Chromatography: If the byproduct persists, column chromatography with a suitable solvent system is an effective purification method.
Q4: I'm seeing two product spots on my TLC that are very close together. Are these isomers, and how can I separate them?
A4: The presence of two closely eluting spots strongly suggests the formation of regioisomers. This is a common issue in reactions where there are multiple reactive sites with similar reactivity.
Causality:
-
N-Alkylation/Acylation: When performing reactions on the indazole nitrogen (e.g., N-alkylation or N-acylation), a mixture of N1 and N2 substituted products is often formed.[4][5][6] The relative ratio of these isomers is influenced by the reaction conditions (base, solvent, temperature) and the nature of the substituent on the indazole ring.[5][7] For instance, the use of sodium hydride in THF tends to favor N1 alkylation.[7]
-
Regioisomers from Cyclization: Depending on the starting material and cyclization strategy, different regioisomers of the indazole core can be formed.
Troubleshooting and Mitigation (for N-substitution):
-
Choice of Base and Solvent: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. For example, using sodium hydride in THF often favors the N1 isomer, while other conditions might favor the N2 isomer.[7] A thorough literature search for the specific transformation is recommended.
-
Protecting Groups: In some cases, employing a protecting group strategy can direct the substitution to the desired nitrogen.
Separation and Characterization:
-
Column Chromatography: Careful column chromatography with a shallow solvent gradient is often required to separate closely eluting isomers.
-
Crystallization: Fractional crystallization can be an effective technique for separating isomers if they have sufficiently different solubilities.[1]
-
2D NMR Spectroscopy: Techniques like COSY and HMBC are invaluable for unambiguously determining the structure of each isomer.[3]
Data Presentation
Table 1: Common Byproducts in 6-Bromo-1H-indazole Synthesis and Their Characteristics
| Byproduct | Common Synthetic Route | Probable Cause | TLC Characteristics (vs. Product) | Identification Methods |
| Di-brominated Indazoles | Direct Bromination | Over-bromination | Higher Rf (less polar) | MS (isotopic pattern), ¹H NMR |
| 4-bromo-2-methylaniline | Diazotization/Cyclization | Incomplete reaction | Different Rf, may stain with ninhydrin | Co-spotting with starting material |
| Phenolic Byproducts | Diazotization/Cyclization | Reaction of diazonium salt with water | Lower Rf (more polar), may streak | ¹H NMR (phenolic OH), MS |
| N1/N2 Isomers | N-functionalization | Lack of regioselectivity | Very close Rf values | 2D NMR, careful chromatography |
Experimental Protocols
Protocol 1: Purification of Crude 6-Bromo-1H-indazole by Crystallization[1]
This protocol is effective for removing many common impurities.
-
Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the crude 6-Bromo-1H-indazole at an elevated temperature but have low solubility at room temperature. Common solvents to screen include ethanol, ethyl acetate, and toluene/heptane mixtures.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude 6-Bromo-1H-indazole and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[1]
-
Drying: Dry the purified crystals under vacuum to a constant weight. The melting point of pure 6-Bromo-1H-indazole is typically in the range of 180-186°C.[1][8]
Visualizations
Diagram 1: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying potential byproducts based on TLC analysis.
Diagram 2: Reaction Pathways Leading to Common Byproducts
Caption: Simplified reaction schemes illustrating the formation of major byproducts.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. BenchChem.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Various Authors. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
- BenchChem. (2025). Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. BenchChem.
- Various Authors. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles.
- Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- Various Authors. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- BenchChem. (2025). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole. BenchChem.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- BenchChem. (2025). Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. BenchChem.
- Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
- Various Authors. (2025). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
- Various Authors. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- Various Authors. (2025). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of Crude 2-(6-Bromo-1H-indazol-3-yl)acetic acid
Welcome to the technical support center for 2-(6-Bromo-1H-indazol-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical indazole intermediate. Achieving high purity is paramount for the success of subsequent synthetic transformations and for ensuring the integrity of biological screening data. This document provides in-depth, experience-based answers to common challenges encountered during the purification of this compound.
Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Common Impurities
This section addresses the crucial first steps: understanding the nature of your crude material and how to properly assess its quality.
Q1: What are the most likely impurities in my crude sample of this compound and where do they come from?
A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. Impurities typically arise from the specific synthetic route employed but generally fall into several predictable categories.[1]
Expert Insight: The indazole ring system is susceptible to various side reactions, particularly during bromination and functionalization at the C3 position. The electron-rich nature of the heterocyclic ring can lead to over-bromination, while the acidity of the N-H proton can influence reactivity.
A summary of common impurities is presented below:
| Impurity Category | Potential Species | Likely Origin & Rationale |
| Starting Materials | 6-Bromo-1H-indazole; Reagents for side-chain addition (e.g., haloacetic acid derivatives) | Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or incorrect stoichiometry can leave starting materials unconsumed.[1] |
| Reaction Byproducts | Di-bromo-1H-indazol-3-yl acetic acids | Over-bromination: The use of a slight excess of a powerful brominating agent (like Br₂) can lead to the addition of a second bromine atom to the indazole ring.[2] |
| Isomeric Impurities | 2-(4-Bromo-1H-indazol-3-yl)acetic acid or 2-(7-Bromo-1H-indazol-3-yl)acetic acid | Lack of Regioselectivity: Depending on the synthetic strategy, particularly during the formation of the indazole ring, isomeric products can form.[3] These are often the most challenging impurities to remove due to similar physicochemical properties. |
| Related Substances | Decarboxylation product (6-Bromo-3-methyl-1H-indazole) | Degradation: The acetic acid moiety may be susceptible to decarboxylation under harsh thermal or acidic/basic conditions during synthesis or workup. |
| Residual Reagents | Phase-transfer catalysts, inorganic salts, acids/bases | Workup Inefficiency: Incomplete quenching or extraction during the workup phase can leave residual reagents that may precipitate with the crude product. |
| Residual Solvents | Toluene, DMF, Acetic Acid, Ethyl Acetate, etc. | Incomplete Drying: High-boiling point solvents used in the reaction or purification steps can be retained in the solid product if not adequately removed under vacuum.[1] |
Q2: Which analytical techniques should I use to get a clear picture of my crude sample's purity?
A2: A multi-technique approach is always recommended for a comprehensive purity assessment. No single method tells the whole story. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural confirmation and impurity identification.[][5]
| Technique | Primary Use Case | Strengths | Limitations |
| HPLC (UV-Vis) | Quantitative Purity: Determine the area percent of the main peak relative to impurities.[5] | High resolution and sensitivity; excellent for quantifying isomeric impurities; robust and reproducible.[5] | Requires a chromophore; destructive; method development can be time-consuming. |
| ¹H NMR | Structural Confirmation & Impurity ID: Identify the compound's structure and detect proton-bearing impurities. | Provides detailed structural information; can identify residual solvents and major byproducts; non-destructive. | Can be insensitive to low-level impurities (<1%); overlapping signals can complicate analysis. Paramagnetic impurities can cause line broadening.[1] |
| LC-MS | Impurity Identification: Couple the separation power of HPLC with the mass detection of MS. | Provides molecular weight information for each peak in the chromatogram, greatly aiding in the identification of unknown impurities.[] | Response factors can vary, making it less quantitative than HPLC-UV without standards; ion suppression effects can occur. |
| DSC | Purity of Highly Pure Samples: Determine the purity of a substance that is already >98% pure. | Requires no standard; provides a measure of absolute purity.[] | Not suitable for crude mixtures or thermally unstable compounds. |
Section 2: Troubleshooting Guide for Purification
This section provides solutions to common problems encountered during the two primary purification methods for this compound: recrystallization and column chromatography.
Recrystallization Issues
Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale.[6] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6]
Q3: I tried to recrystallize my product, but it "oiled out" into a viscous liquid instead of forming crystals. What's wrong?
A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the crystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. It is also frequently caused by the presence of significant impurities, which depress the melting point of the mixture.[6]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[6]
-
Slow Down the Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling is a primary cause of oiling out.
-
Lower the Solvent Boiling Point: If the issue persists, consider using a lower-boiling point solvent or a co-solvent system. For example, if you are using toluene, try switching to ethyl acetate or an ethyl acetate/heptane mixture.
-
Pre-Purification: If the crude material is highly impure, a preliminary purification step may be necessary. A quick filtration through a plug of silica gel can remove baseline impurities, which may be sufficient to allow for successful crystallization.
Q4: My recrystallization worked, but my yield was very low (<50%). How can I improve recovery?
A4: Low recovery is typically due to using too much solvent or premature crystallization during a hot filtration step. The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product, creating a perfectly saturated solution.[6]
Optimization Strategies:
-
Minimize Solvent Volume: During the dissolution step, add the hot solvent in small portions, allowing time for the solid to dissolve after each addition. Stop as soon as all the solid has dissolved.
-
Concentrate the Mother Liquor: After filtering off your first crop of crystals, take the filtrate (the "mother liquor") and reduce its volume by 25-50% on a rotary evaporator. Cool this concentrated solution to see if a second crop of crystals forms. Crucially, always analyze the purity of the second crop separately, as it will likely be less pure than the first.
-
Ensure Proper Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[6]
-
Use a Co-Solvent System: Sometimes, a single solvent is not ideal. A co-solvent or "anti-solvent" system can be highly effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., methanol or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, e.g., water or heptane) dropwise at an elevated temperature until the solution just begins to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Column Chromatography Challenges
For separating mixtures with closely related polarities, such as regioisomers, silica gel column chromatography is the preferred method.[2][3]
Q5: My desired product is co-eluting with an impurity. How can I improve the separation on my silica gel column?
A5: Co-elution means the resolution between your product and the impurity is insufficient. To improve this, you need to modify the mobile phase (eluent) to exploit subtle differences in polarity.
Solutions:
-
Decrease Eluent Polarity: The most straightforward approach is to reduce the polarity of your solvent system. If you are using a 30:70 ethyl acetate/heptane mixture, try switching to 25:75 or 20:80. This will cause all compounds to elute more slowly, increasing the separation between them.
-
Switch Solvent System Components: Sometimes a complete change of solvents is more effective. The interactions between the analytes, silica, and the eluent are complex. If an ethyl acetate/heptane system is failing, consider trying a dichloromethane/methanol system.[2]
-
Add a Modifier: Since your target compound is an acetic acid, it is acidic. Acidic compounds can interact strongly and inconsistently with silica gel, leading to peak tailing and poor separation. Adding a small amount of acetic acid or formic acid (e.g., 0.5%) to your mobile phase can suppress this interaction, leading to sharper peaks and better resolution.[7]
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, reversed-phase (e.g., C18) flash chromatography may be necessary.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for purity analysis and purification.
Protocol 1: Purity Assessment by Reversed-Phase HPLC
This method is designed to provide excellent resolution for this compound and its likely impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in Methanol or a 1:1 mixture of Acetonitrile:Water.
HPLC Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 80 | 20 |
| 30.0 | 80 | 20 |
Protocol 2: Systematic Solvent Screening for Recrystallization
This small-scale screening process is essential for identifying the ideal solvent system before committing to a bulk purification.[6]
-
Setup: Place ~20 mg of your crude material into each of 6-8 small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, toluene, acetonitrile, water, heptane) dropwise while vortexing. Note the solubility at room temperature. An ideal solvent will show poor solubility.[6]
-
Heating: For solvents where the compound was poorly soluble, gently heat the test tubes in a sand bath or heating block. Continue to add the same solvent dropwise until the solid just dissolves. Be sure to use the minimum amount required.
-
Cooling & Observation: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Evaluation: The best solvent is the one that dissolved the compound when hot but produced a large crop of well-formed crystals upon cooling.
Protocol 3: Bulk Purification by Single-Solvent Recrystallization
This protocol assumes a suitable solvent (e.g., ethanol) was identified in Protocol 2.
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent in portions while heating the mixture to a gentle reflux with stirring. Continue adding solvent until all the solid has just dissolved.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration. Place a funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, high-purity crystals are favored by slow cooling.
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.
Section 4: Visual Workflow Diagrams
Diagram 1: General Purification Strategy
Caption: Decision workflow for selecting a purification method.
Diagram 2: Troubleshooting Recrystallization
Caption: Troubleshooting common issues during crystallization.
References
-
Lokhande, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
-
Andersson, H., et al. (2016). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. DiVA portal. [Link]
Sources
Technical Support Center: Navigating the Scale-Up Synthesis of 6-Bromo-1H-Indazole
Welcome to the technical support resource for the synthesis of 6-bromo-1H-indazole. This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling this crucial pharmaceutical intermediate.[1][2] We will move beyond simple procedural outlines to address the nuanced challenges of process scale-up, focusing on safety, optimization, and impurity control. Our approach is rooted in established chemical principles to provide actionable, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable route for the large-scale synthesis of 6-bromo-1H-indazole?
The most frequently employed and scalable route starts from 4-bromo-2-methylaniline.[1] The synthesis proceeds via a tandem reaction involving diazotization of the aniline followed by an intramolecular cyclization to form the indazole ring. This method is favored for its use of readily available starting materials and a convergent reaction pathway.
The overall transformation is as follows:
-
Acetylation: The starting aniline is first protected as an acetamide. This step modulates the reactivity of the amino group.
-
Diazotization & Cyclization: The acetylated intermediate is then treated with a nitrite source (e.g., isoamyl nitrite) in the presence of a base (e.g., potassium acetate) to generate a diazonium species in situ. This intermediate is unstable and immediately undergoes cyclization to form an N-acetylated indazole precursor.[1]
-
Hydrolysis: The final step involves the acidic hydrolysis of the acetyl group to yield the target 6-bromo-1H-indazole.
This route, while robust, presents significant safety and process control challenges that are critical to address during scale-up.
Q2: What are the primary safety hazards during the scale-up of this synthesis, and how can they be mitigated?
The primary safety hazard is the management of the diazonium salt intermediate. Aryl diazonium salts are notoriously high-energy molecules and can be thermally unstable, posing a risk of violent decomposition and thermal runaway, especially in the solid state.[3][4] The diazotization reaction itself is also significantly exothermic.[5]
Mitigation Strategies:
-
Strict Thermal Management: The reaction temperature must be rigorously controlled, typically below 5 °C, during the addition of the diazotizing agent to prevent the accumulation of the unstable diazonium intermediate and to manage the reaction exotherm.[4] For large-scale operations, this requires a reactor with sufficient cooling capacity and heat transfer efficiency.
-
In Situ Consumption: The process is designed for the diazonium salt to be consumed in situ as it is formed, preventing its isolation or accumulation.[1][4] This is a critical safety principle.
-
Controlled Reagent Addition: The diazotizing agent (e.g., isoamyl nitrite or sodium nitrite) must be added slowly and sub-surface to the reaction mixture. This ensures a controlled reaction rate and prevents localized temperature spikes.[5]
-
Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) is imperative.[5][6] This data reveals the onset temperature of decomposition and the energy released, which are critical for defining safe operating limits.
-
Quenching Procedures: A validated quenching procedure should be in place to safely neutralize any unreacted diazonium species before work-up.
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in this synthesis often stem from three primary areas: incomplete reaction, formation of side products, or product loss during work-up.[7]
Common Causes & Solutions:
-
Incomplete Reaction: The cyclization step can be sluggish. Ensure the reaction is monitored to completion using an appropriate analytical technique like HPLC or TLC. If the reaction stalls, extending the reaction time or slightly increasing the temperature (within safe limits) may be necessary.[7]
-
Side Product Formation: The primary side products are often impurities resulting from undesired coupling reactions of the diazonium intermediate. Maintaining a low temperature during diazotization is key to minimizing these pathways.[4]
-
Suboptimal Temperature: While low temperatures are crucial for safety during diazotization, the subsequent cyclization may require heating (e.g., reflux).[1] The temperature profile must be optimized for both safety and reaction efficiency.
-
Product Loss During Work-up: 6-bromo-1H-indazole has some solubility in aqueous media, especially under acidic or basic conditions. Minimize the volume of aqueous solutions used during extraction and consider back-extraction of the aqueous layers to recover dissolved product.
Q4: I'm observing significant impurities in my crude product. What are they likely to be and how can I minimize them?
Impurity profiling is critical for any pharmaceutical intermediate. Common impurities in this synthesis include residual starting materials, regioisomers, and byproducts from the diazotization step.
-
Residual 4-bromo-2-methylaniline: Indicates incomplete reaction. Verify stoichiometry and reaction completion.
-
Isomeric Indazoles: While the cyclization is generally regioselective for the 6-bromo isomer, trace amounts of other isomers can form. Purification via crystallization is typically effective at removing these.[8]
-
Azo-Coupled Dimers: Diazonium salts can couple with electron-rich aromatic species. Strict control of stoichiometry and temperature minimizes this.
-
Phenolic Impurities: Reaction of the diazonium salt with water can produce phenolic byproducts. This is more prevalent if the temperature rises excessively.
Minimizing these impurities relies on precise control over reaction parameters—stoichiometry, temperature, and addition rates—and an optimized work-up and purification procedure.[9]
Troubleshooting Guide: Common Scale-Up Issues
| Problem | Potential Cause | Recommended Solution & Explanation |
| Exotherm during Nitrite Addition | 1. Addition rate is too fast. 2. Inadequate reactor cooling. 3. Nitrite solution is too concentrated. | Solution: Implement slow, subsurface addition of the nitrite source using a dosing pump. Ensure the reactor's cooling jacket is functioning optimally and the coolant temperature is sufficiently low. Consider diluting the nitrite solution to better manage the heat of reaction. This prevents localized "hot spots" where decomposition can initiate.[5] |
| Product "Oils Out" During Crystallization | 1. Solution is cooling too rapidly. 2. High concentration of impurities depressing the freezing point. 3. Incorrect solvent system. | Solution: Re-heat the mixture to achieve a homogeneous solution, potentially adding a small amount of additional solvent. Allow the solution to cool slowly and undisturbed. Inducing crystallization by scratching the flask or adding a seed crystal can be effective. If impurities are high, consider a pre-purification step (e.g., a silica plug) before the final crystallization.[8] |
| Final Product Purity is Inconsistent Between Batches | 1. Variation in starting material quality. 2. Inconsistent control over reaction parameters (temp, time, agitation). 3. Non-robust work-up or purification protocol. | Solution: Implement stringent quality control checks on incoming 4-bromo-2-methylaniline. Utilize automated process control systems to ensure consistent temperature profiles and addition rates. Validate the work-up and crystallization procedures to ensure they are reproducible and effectively remove key impurities. Maintain detailed batch records to track deviations.[9] |
| Phase Separation Issues During Work-up | 1. Emulsion formation due to agitation speed. 2. pH of the aqueous phase is near the pKa of the product, increasing its solubility in both phases. | Solution: Reduce the agitation speed during extraction. Adding a small amount of brine can help break emulsions. Ensure the pH during the basic wash is sufficiently high (e.g., >11) to fully deprotonate any acidic impurities and ensure the product remains in the organic layer.[1] |
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
The diagram below outlines the key stages in the scale-up synthesis of 6-bromo-1H-indazole.
Caption: Key stages in the synthesis of 6-bromo-1H-indazole.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low reaction yields.
Caption: A decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 6-Bromo-1H-indazole[1]
Warning: This procedure involves hazardous materials and potentially energetic intermediates. It should only be performed by trained chemists in a suitable facility with appropriate safety measures and engineering controls. A thorough process safety review is required before scale-up.
-
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, charge 4-bromo-2-methylaniline (95.0 g) and chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) dropwise, ensuring the internal temperature is maintained below 40°C.
-
Stir the mixture until the reaction is complete as monitored by HPLC or TLC.
-
-
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate (14.6 g).
-
Slowly add isoamyl nitrite (0.147 L) via an addition funnel or pump.
-
Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours, monitoring for completion.
-
Once complete, cool the mixture to 25°C.
-
-
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under reduced pressure.
-
Add water to the residue and perform an azeotropic distillation to remove residual organic solvents.
-
Add concentrated hydrochloric acid (500 mL) and heat the mixture to 50-55°C until hydrolysis is complete.
-
-
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.
-
Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide, maintaining temperature control.
-
Evaporate the solvent from the resulting mixture to obtain the crude solid.
-
Slurry the solid with heptane, filter the product, and wash with fresh heptane.
-
Dry the solid under vacuum to yield 6-Bromo-1H-indazole.
-
Protocol 2: Purification by Recrystallization[8]
-
Step 1: Solvent Screening (Small Scale)
-
Place ~30 mg of crude 6-bromo-1H-indazole in several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. A good solvent will show low solubility at room temperature.
-
For solvents with low room-temperature solubility, heat gently. An ideal solvent will fully dissolve the compound when hot.
-
Allow the promising solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high recovery of crystalline solid. A two-solvent system (e.g., Toluene/Heptane) can also be evaluated.
-
-
Step 2: Bulk Recrystallization
-
Place the crude 6-bromo-1H-indazole in a flask equipped with a reflux condenser.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If using a two-solvent system, dissolve the crude material in the minimum amount of the hot "solvent" (e.g., Toluene) and then add the "anti-solvent" (e.g., Heptane) dropwise until the solution becomes cloudy. Add a few drops of the "solvent" to redissolve the solid.
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
References
-
Barreiro, G., et al. (2021). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. ACS Omega. Retrieved from [Link]
-
Kowalska, A., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. Retrieved from [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]
-
Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology. Retrieved from [Link]
-
MacKinnon, J., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Retrieved from [Link]
-
Leggett, C. S., et al. (2022). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Retrieved from [Link]
-
O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
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Chen, C-Y., et al. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
WorldOfChemicals. (n.d.). 6-Bromo-1H-indazole: High-Purity Pharmaceutical Intermediate for Advanced Synthesis. Retrieved from [Link]
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Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions of 6-Bromo-1H-indazole
Welcome to the technical support center for chemists working with 6-bromo-1H-indazole. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often frustrating side reaction of dehalogenation during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to not only solve these challenges but also to understand the underlying chemical principles for more robust reaction development.
Troubleshooting Guide: Navigating Dehalogenation
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Q1: I'm observing a significant amount of 1H-indazole (the dehalogenated byproduct) in my Suzuki-Miyaura coupling of 6-bromo-1H-indazole. What are the primary causes and how can I mitigate this?
A1: The appearance of 1H-indazole points to a common side reaction known as hydrodehalogenation. This occurs when the palladium catalyst promotes the replacement of the bromine atom with a hydrogen atom instead of the desired coupling partner. The primary culprit is the formation of a palladium-hydride (Pd-H) species, which can arise from several sources within your reaction mixture.[1][2] This Pd-H intermediate can then undergo reductive elimination with the 6-bromo-1H-indazole coordinated to the palladium, yielding the undesired dehalogenated product.
Here’s a breakdown of the likely causes and actionable solutions:
-
The Mechanism of Dehalogenation: The generally accepted mechanism involves the oxidative addition of 6-bromo-1H-indazole to the Pd(0) catalyst. The resulting Pd(II) complex can then react with a hydride source. Reductive elimination of the resulting aryl-palladium-hydride intermediate produces 1H-indazole and regenerates the Pd(0) catalyst, allowing the undesired cycle to continue.[3]
-
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount. For N-heterocyclic substrates like indazole, bulky and electron-rich ligands are often your best defense against dehalogenation. These ligands can accelerate the desired reductive elimination of the cross-coupled product and sterically hinder the approach of hydride sources.
-
Base Optimization: The base is a frequent source of hydrides. Strong alkoxide bases (e.g., NaOtBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate Pd-H species.
-
Recommendation: Consider switching to a weaker inorganic base. Potassium phosphate (K₃PO₄) is an excellent choice for Suzuki-Miyaura couplings of N-heterocycles.[1] Other options include cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[4] Interestingly, for anhydrous couplings with K₃PO₄, the addition of a small amount of water can sometimes be beneficial.[7]
-
-
Solvent Choice Matters: Protic solvents, especially alcohols, can be oxidized by the palladium complex to generate hydride species.[2]
-
Recommendation: Utilize aprotic solvents such as dioxane, THF, or toluene.[1] If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.
-
-
N-H Protection Strategy: The acidic N-H proton of the indazole ring can complicate the reaction. Deprotonation by the base increases the electron density of the ring system, which can affect the catalytic cycle. Furthermore, the nitrogen can coordinate to the palladium center, potentially inhibiting the desired reaction pathway.[1]
-
Recommendation: Protecting the indazole nitrogen with a suitable group, such as a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group, can significantly suppress dehalogenation.[1][8] In some cases, using a Boc group has the added benefit of being removed under the reaction conditions.[8]
-
-
Below is a decision-making workflow to guide your troubleshooting process for Suzuki-Miyaura coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Q2: My Buchwald-Hartwig amination of 6-bromo-1H-indazole is primarily yielding the dehalogenated starting material. What adjustments should I make?
A2: Dehalogenation in Buchwald-Hartwig amination follows a similar mechanistic principle to Suzuki coupling, involving the formation of a Pd-H species.[9] However, the specific reaction components offer unique challenges and solutions.
-
Ligand Selection for Amination: For C-N bond formation, bulky biarylphosphine ligands are generally preferred as they promote the desired reductive elimination.
-
Recommendation: Ligands such as Xantphos or Josiphos have proven effective in minimizing reductive dehalogenation.[4] The choice of ligand can also influence the relative rates of reductive elimination versus a competing side reaction, β-hydride elimination from the amide, which can also lead to dehalogenation.[9]
-
-
Base and Amine Considerations: The choice of base is critical and should be matched with the pKa of the amine coupling partner. Strong bases are often required, but as mentioned, can be a source of hydrides.
-
Recommendation: While strong bases like NaOtBu or LHMDS are common, consider screening other bases like K₃PO₄ or Cs₂CO₃. The amine itself can also act as a hydride source.
-
-
Solvent Effects: Aprotic solvents are standard for Buchwald-Hartwig aminations.
-
Recommendation: Toluene and dioxane are common choices. Experimenting with the solvent may be necessary to find the optimal conditions for your specific substrate combination.
-
-
N-H Protection: As with Suzuki coupling, protecting the indazole nitrogen can be a highly effective strategy to prevent dehalogenation.
Here is a comparative table to guide your initial troubleshooting steps for different cross-coupling reactions:
| Coupling Reaction | Primary Cause of Dehalogenation | Recommended Ligand Class | Recommended Base | Recommended Solvent |
| Suzuki-Miyaura | Pd-H formation from base or solvent | Bulky Biarylphosphines (SPhos, XPhos)[1][4] | K₃PO₄, Cs₂CO₃[1][4] | Dioxane, Toluene, THF[1] |
| Buchwald-Hartwig | Pd-H formation, β-hydride elimination | Bulky Biarylphosphines (Xantphos)[4] | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | Pd-H formation, homocoupling | Phosphine or NHC ligands[10] | Amine base (e.g., Et₃N, DIPEA) | THF, DMF |
| Heck | Pd-H formation, β-hydride elimination | Phosphine ligands[11] | Inorganic or organic bases | DMF, Acetonitrile |
Q3: I'm performing a Sonogashira coupling with 6-bromo-1H-indazole and observing significant dehalogenation. What specific factors should I investigate?
A3: Dehalogenation in Sonogashira coupling can be particularly problematic, often competing with the desired C-C bond formation.[12]
-
Catalyst System: The standard Pd/Cu co-catalyst system can sometimes promote dehalogenation.
-
Base and Solvent: The amine base used in Sonogashira reactions can be a source of hydrides.
-
Recommendation: Ensure your amine base is of high purity and consider screening different amines (e.g., triethylamine, diisopropylethylamine). The choice of solvent can also play a role; THF and DMF are common options.
-
-
Reaction Temperature: Higher temperatures can favor dehalogenation.
-
Recommendation: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. Room temperature Sonogashira couplings have been reported with highly active catalyst systems.[13]
-
Q4: How can I confirm that the byproduct I'm seeing is indeed the dehalogenated 1H-indazole?
A4: The most reliable methods for confirming the identity of your byproduct are NMR spectroscopy and mass spectrometry.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of the dehalogenated product (1H-indazole) will show a proton signal in the aromatic region where the bromine was previously located on the 6-bromo-1H-indazole. The integration and splitting patterns of the other aromatic protons will also change predictably.
-
Mass Spectrometry: Mass spectrometry will show a molecular ion peak corresponding to the mass of 1H-indazole, which will be significantly lower than that of the 6-bromo-1H-indazole starting material.
Frequently Asked Questions (FAQs)
Q: Is 6-bromo-1H-indazole particularly susceptible to dehalogenation compared to other aryl bromides?
A: Yes, N-heterocyclic halides, including 6-bromo-1H-indazole, are generally more prone to dehalogenation than their simple aryl bromide counterparts.[1] This is due to a combination of factors, including the electronic nature of the heterocyclic ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst, influencing the stability of key intermediates in the catalytic cycle.
Q: Can the purity of my reagents impact the extent of dehalogenation?
A: Absolutely. Impurities in your reagents can be a hidden source of hydrides. For example, trace amounts of water in solvents or bases can contribute to the formation of Pd-H species.[15] Similarly, impurities in the 6-bromo-1H-indazole itself could affect the reaction. Always use high-purity, dry reagents and solvents for best results.
Q: I'm considering a Heck reaction with 6-bromo-1H-indazole. What are the key considerations to avoid dehalogenation?
A: The Heck reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle and is susceptible to dehalogenation.[11] Key factors to consider are:
-
Ligand Choice: As with other cross-couplings, the ligand plays a crucial role. Phosphine ligands are commonly used.
-
Base Selection: The choice of base is important for neutralizing the HBr generated during the reaction. Both inorganic and organic bases are used.
-
Side Reactions: Be aware of potential side reactions like alkene isomerization.[16]
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling and the competing dehalogenation pathway:
Caption: Competing cross-coupling and dehalogenation pathways.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole with Reduced Dehalogenation
This protocol provides a robust starting point for minimizing dehalogenation.
-
Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Reaction Setup:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed aprotic solvent (e.g., toluene or dioxane) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - NIH. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. [Link]
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF - ResearchGate. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Heck reaction - Wikipedia. [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH. [Link]
-
The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions | Request PDF - ResearchGate. [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups - Research With Rutgers. [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Heck reaction - YouTube. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PubMed Central. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - Bangladesh Journals Online. [Link]
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- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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Side reaction pathways in the synthesis of indazole acetic acids
<_ _>
Welcome to the Technical Support Center for the synthesis of indazole acetic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these important scaffolds. Indazole acetic acids are prevalent motifs in pharmaceuticals, and achieving high purity and yield is often complicated by competing side reaction pathways.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the most common challenges encountered in the lab.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
FAQ 1: My N-alkylation of indazole with an alpha-haloacetate ester is producing a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-indazole acetic acid precursor?
This is the most frequently encountered challenge in the synthesis of indazole acetic acids. The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning the incoming electrophile (your haloacetate) can react at either the N1 or N2 position.[1] The ratio of these isomers is highly dependent on a delicate balance of steric, electronic, and reaction conditions.[2][3]
Core Issue: Lack of Regioselectivity in N-Alkylation.
Mechanism & Causality: The indazole ring exists in two tautomeric forms: the 1H- and 2H-tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[4][5][6]
-
Thermodynamic Control: Conditions that allow the reaction to equilibrate will typically favor the more stable N1-substituted product.[1][3]
-
Kinetic Control: Conditions that favor the fastest reaction may lead to the N2-substituted product.[1]
Troubleshooting & Mitigation Strategies:
To favor the desired N1 isomer, the goal is to establish thermodynamic control and leverage steric and electronic factors.
Step 1: Re-evaluate Your Base and Solvent System. This is the most critical factor influencing regioselectivity.[2]
-
Recommended Protocol for N1-Selectivity: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective system for promoting N1-alkylation.[2][4][7]
-
The Rationale: The sodium cation (Na+) is believed to chelate between the N2 nitrogen and an electron-rich group at the C3 position (like the carbonyl of a future acetic acid), sterically blocking the N2 position from the incoming electrophile.[1][6]
-
Avoid: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) often leads to poor selectivity and mixtures of isomers.[3][8]
Step 2: Consider Substituent Effects. The existing groups on your indazole ring play a significant role.
-
Bulky groups at the C3 position sterically hinder N2 attack and strongly favor N1 alkylation.[4] For example, indazoles with 3-carboxymethyl or 3-tert-butyl groups have shown >99% N1 regioselectivity with NaH in THF.[2][7]
-
Conversely, electron-withdrawing groups at the C7 position (e.g., -NO₂ or -CO₂Me) can strongly direct alkylation to the N2 position, even under N1-favoring conditions.[1][7]
Step 3: Control the Temperature. Running the reaction at a slightly elevated temperature (e.g., 50 °C) can help ensure the system reaches thermodynamic equilibrium, favoring the more stable N1 product.[6] However, be cautious of potential degradation at excessively high temperatures.
Verification Protocol:
-
Analysis: Use ¹H-NMR or HPLC to determine the N1:N2 isomer ratio in your crude product. The chemical shifts of the protons on the indazole ring and the methylene group of the acetic acid sidechain are typically distinct for each isomer.[8]
-
Purification: If a mixture is obtained, the isomers can often be separated by flash column chromatography.[3][9] In some cases, recrystallization from a mixed solvent system can also be effective.[10]
Summary of Conditions for N-Alkylation Selectivity:
| Desired Isomer | Recommended Base | Recommended Solvent | Key Influencing Factors | Control Type |
| N1-Indazole Acetic Ester | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Bulky or coordinating C3 substituents.[2][7] | Thermodynamic[1][3] |
| N2-Indazole Acetic Ester | Weaker bases (K₂CO₃, Cs₂CO₃) | Polar solvents (DMF) | Electron-withdrawing C7 substituents.[1][7] | Kinetic[1] |
Visualizing the N1 vs. N2 Alkylation Pathway:
Caption: Competing pathways in the N-alkylation of indazole.
FAQ 2: The final hydrolysis of my indazole acetic ester to the carboxylic acid is sluggish or incomplete. What can I do to drive the reaction to completion?
Incomplete hydrolysis is a common issue, leading to purification challenges and reduced yields of the final active compound. This side reaction is essentially a failure of the main reaction to proceed.
Core Issue: Incomplete Saponification.
Mechanism & Causality: Saponification is a reversible reaction. While strongly favored by hydroxide, if insufficient base is used or reaction times are too short, a significant amount of the starting ester can remain. Steric hindrance around the ester moiety can also slow down the rate of hydrolysis.
Troubleshooting & Mitigation Strategies:
Step 1: Increase the Excess of Base.
-
Ensure you are using a sufficient molar excess of the hydrolysis reagent (e.g., LiOH, NaOH, or KOH). A common starting point is 2-3 equivalents, but for stubborn esters, increasing this to 5 equivalents may be necessary.
Step 2: Modify the Solvent System.
-
Standard conditions often use a mixture of THF or methanol with water to ensure solubility of both the ester and the inorganic base.
-
Protocol Enhancement: If the reaction is slow, consider switching to a higher-boiling solvent mixture like Dioxane/Water. This allows you to increase the reaction temperature safely, which will significantly increase the reaction rate. Refluxing for 2-4 hours is a common practice.
Step 3: Monitor the Reaction Progress.
-
Do not rely on a fixed reaction time. Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when no starting ester is observed.
Step 4: Ensure Proper Workup.
-
After the reaction is complete, cool the mixture and quench any excess base by acidifying with an acid like 1M HCl until the pH is ~2-3. The indazole acetic acid product will precipitate out of the aqueous solution and can be collected by filtration or extracted with an organic solvent like ethyl acetate.
Visualizing the Hydrolysis Workflow:
Caption: Troubleshooting workflow for ester hydrolysis.
FAQ 3: I am observing some degradation of my final product, potentially through loss of the carboxylic acid group. Is decarboxylation a known side reaction?
Yes, decarboxylation can be a problematic side reaction for certain heteroaromatic acetic acids, particularly under harsh thermal or acidic/basic conditions.[11]
Core Issue: Product Instability leading to Decarboxylation.
Mechanism & Causality: The mechanism often involves the formation of a zwitterionic intermediate, which can facilitate the loss of CO₂.[11] This process can be accelerated by heat and the presence of catalysts.[12] While generally stable, indazole acetic acids can be susceptible if subjected to prolonged heating, especially under acidic conditions used during workup or purification.
Troubleshooting & Mitigation Strategies:
-
Avoid Excessive Heat: During workup, solvent removal, and drying, use the lowest practical temperatures. Avoid prolonged heating of the final product. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50 °C).
-
Neutralize Carefully: During the acidic workup following hydrolysis, avoid using a large excess of strong acid or allowing the product to sit in a highly acidic solution for extended periods.
-
Storage: Store the final indazole acetic acid product in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
-
Alternative Synthetic Routes: If decarboxylation is a persistent issue with a specific substituted indazole, consider alternative synthetic strategies that introduce the acetic acid moiety in the final step under milder conditions, or use a protecting group strategy. Some modern methods even allow for the synthesis of the indazole acetic acid scaffold directly, avoiding the ester hydrolysis step altogether.[13][14][15]
References
- Overcoming regioselectivity issues in indazole synthesis - Benchchem. (n.d.).
- Troubleshooting regioselectivity in indazole synthesis - Benchchem. (n.d.).
- Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journals.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health.
- Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. (n.d.). Benchchem.
- Technical Support Center: Regioselectivity in Indazole N-Alkylation. (n.d.). Benchchem.
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- The decarboxylation of some heterocyclic acetic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health.
- Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing.
- Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). Chemical Review and Letters.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). National Institutes of Health.
- Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2025).
- The decarboxylation of some heterocyclic acetic acids. (n.d.). Semantic Scholar.
- Synthesis of substituted indazole acetic acids by N−N bond forming reactions. (2023).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health.
- Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. (2024). DiVA portal.
- Decarboxylation. (n.d.). Organic Chemistry Portal.
- Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). ResearchGate.
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- 15. Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions [diva-portal.org]
Technical Support Center: Optimization of Bromination for Indazole Core Structures
Welcome to the technical support center for the optimization of bromination steps for indazole core structures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of indazole bromination. Our goal is to empower you with the expertise to overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Significance of Indazole Bromination
Indazole-containing compounds are pivotal pharmacophores in medicinal chemistry, forming the backbone of numerous therapeutic drugs.[1] The regioselective introduction of a bromine atom onto the indazole core is a critical transformation, as it provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[2][3] However, the inherent reactivity of the indazole ring system often leads to challenges in controlling regioselectivity and minimizing side product formation.[4][5] This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the bromination of indazole?
A1: The direct electrophilic bromination of the indazole core is the most prevalent method. This is typically accomplished using brominating agents such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂).[4][6] More recently, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has emerged as a stable, safe, and efficient alternative.[2][7] The choice of reagent and reaction conditions significantly influences the regioselectivity and yield of the desired brominated indazole.
Q2: I am struggling with poor regioselectivity in my indazole bromination. What factors should I consider?
A2: Achieving high regioselectivity is a common hurdle. The outcome is a delicate interplay of several factors:
-
Electronic Properties of the Indazole Ring: The inherent electron distribution of the indazole nucleus dictates the positions most susceptible to electrophilic attack. For the neutral molecule, the order of reactivity is generally C5 > C3 > C7.[8]
-
Reaction pH: The pH of the reaction medium can dramatically alter the reacting species and, consequently, the regioselectivity.
-
Acidic Conditions: In acidic media, the indazole is protonated to form the indazolium cation, which directs bromination to the C5 and C7 positions.[4]
-
Neutral/Basic Conditions: Under neutral or basic conditions, the neutral indazole or the highly reactive indazole anion is the predominant species, favoring bromination at the C3 position.[4][8]
-
-
Substituents on the Indazole Core: The electronic nature and position of existing substituents significantly influence the regioselectivity. Electron-withdrawing groups, such as a nitro group at the C4 position, can direct bromination to the C7 position.[3][9]
-
N-Substitution: The presence and nature of a substituent on one of the nitrogen atoms can sterically and electronically influence the position of bromination.
Q3: My reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for mono-bromination?
A3: The formation of over-brominated side products is a frequent issue.[4] To favor mono-bromination, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Using 1.0 to 1.3 equivalents is a common starting point to minimize over-bromination.[4]
-
Temperature Management: Perform the reaction at a controlled, often low, temperature. This reduces the overall reaction rate and can enhance the selectivity for the desired mono-brominated product by disfavoring the kinetically less favorable over-bromination reactions.[4]
-
Choice of Brominating Agent: NBS is often preferred over the more reactive Br₂ as it can be easier to handle and may offer better control.[9][10] DBDMH is also an excellent choice for its stability and high selectivity under mild conditions.[2][7]
-
Solvent Selection: The choice of solvent can impact selectivity. For instance, using environmentally friendly solvents like ethanol or even water with NBS can yield good selectivity for mono-bromination.[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Inactive brominating agent. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using TLC or LC-MS to ensure the consumption of the starting material. Extend the reaction time if necessary. 2. Use a fresh batch of the brominating agent. NBS can decompose over time. 3. Optimize the reaction temperature. Some protocols may require heating to achieve a reasonable reaction rate.[3] |
| Formation of Undesired Regioisomers | 1. Incorrect pH of the reaction medium. 2. Strong activating or deactivating groups on the indazole ring influencing regioselectivity. | 1. Carefully control the pH. For C3 bromination, consider basic conditions. For C5 or C7, acidic conditions may be more appropriate.[4] 2. If direct bromination is not selective, consider a multi-step strategy involving protecting groups or a directed metalation-bromination sequence. |
| Over-bromination (Di- or Tri-bromination) | 1. Excess brominating agent. 2. High reaction temperature. 3. Highly activated indazole substrate. | 1. Reduce the equivalents of the brominating agent to 1.0-1.1 eq. 2. Lower the reaction temperature, even to 0 °C or below. 3. For highly reactive substrates, consider a less reactive brominating agent or add the brominating agent portion-wise over time. |
| Difficulty in Product Purification | 1. Similar polarities of the desired product and side products. 2. Presence of insoluble impurities. | 1. Optimize the solvent system for column chromatography, potentially using a shallow gradient elution.[4] 2. Consider recrystallization from a suitable solvent system as an alternative or complementary purification step.[4] 3. Filter the crude product before chromatographic purification to remove any insoluble material. |
Experimental Protocols
Protocol 1: General Procedure for C3-Bromination using NBS
This protocol is a general guideline for the regioselective bromination of an N-substituted indazole at the C3 position.
-
Reaction Setup: To a solution of the N-substituted indazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Bromosuccinimide (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-indazole.[6]
Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH
This modern approach offers a rapid and efficient method for C3-bromination.[2][7]
-
Reaction Setup: In a reaction vessel, combine the indazole (1.0 eq.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.0 eq.), and a base such as sodium carbonate (2.0 eq.) in ethanol.[11]
-
Sonication: Place the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40 °C) for a short duration (e.g., 30 minutes).[2][7]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the 3-bromo-indazole product.
Visualizing the Workflow
General Bromination Workflow
Caption: A generalized workflow for the bromination of indazole core structures.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in indazole bromination.
Safety Precautions
-
Brominating Agents: Brominating agents like NBS and Br₂ are corrosive and toxic.[12][13] Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents used in these reactions are flammable and/or toxic. Ensure proper ventilation and avoid sources of ignition.
-
Hydrazine Hydrate: If synthesizing the indazole core from a precursor, be aware that hydrazine hydrate is highly toxic and corrosive.[12]
References
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585. [Link]
-
Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 581-585. [Link]
-
Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. [Link]
-
Boujdiab, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6586-6596. [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2010). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Anonymous. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. [Link]
-
Anonymous. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. [Link]
-
Anonymous. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Anonymous. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Anonymous. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]
-
Anonymous. (n.d.). The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... ResearchGate. [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2347. [Link]
-
Ying, S., et al. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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Technical Support Center: Refinement of Purification Methods for Indazole Isomers
Welcome to the Technical Support Center for the purification of indazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these structurally similar compounds. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and field-proven expertise.
Introduction: The Challenge of Indazole Isomer Separation
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] A frequent hurdle in their synthesis is the concurrent formation of N-1 and N-2 regioisomers, which often exhibit frustratingly similar physicochemical properties, making their separation a significant challenge.[3][4][5] The choice of purification strategy is critical and depends heavily on the substitution pattern of the indazole ring, which influences steric and electronic properties.[4][6][7] This guide will equip you with the knowledge to navigate these complexities and achieve high-purity isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common initial approach for separating N-1 and N-2 indazole isomers?
A1: Flash column chromatography is the most widely employed initial method for the separation of N-1 and N-2 indazole isomers.[3][8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase. Due to differences in their dipole moments, N-1 and N-2 isomers often exhibit distinct retention factors, enabling their separation.[8]
Q2: How can I effectively monitor the progress of my isomer separation?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring of your separation.[9] It allows for rapid screening of various solvent systems to find the optimal mobile phase for separation on a column. Visualization under UV light (at 254 nm) is standard for UV-active indazoles. For more rigorous analysis and quantification of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[9][10]
Q3: My N-1 and N-2 isomers are co-eluting during column chromatography. What should I do?
A3: Co-elution is a common problem. Here’s a systematic approach to troubleshoot:
-
Optimize the Mobile Phase: Systematically vary the polarity of your solvent system. For normal-phase chromatography on silica gel, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[8] Try a gradient elution, gradually increasing the polarity of the mobile phase, which can often resolve closely eluting compounds.
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider switching to a different stationary phase. Alumina can sometimes offer different selectivity compared to silica.
-
Consider an Alternative Technique: If chromatography on silica or alumina is ineffective, more advanced techniques like preparative HPLC or Supercritical Fluid Chromatography (SFC) may be necessary.[8][11]
Q4: Can I use crystallization to separate indazole isomers?
A4: Yes, crystallization can be a highly effective and scalable method for separating indazole isomers, particularly when their solubility profiles differ significantly in a given solvent or solvent mixture.[12] A Chinese patent describes a method of recrystallizing substituted indazole derivatives from mixed solvents like acetone/water, ethanol/water, or acetonitrile/water to obtain single isomers with purity greater than 99%.[12]
Q5: What analytical techniques are essential for confirming the identity and purity of my separated isomers?
A5: A combination of spectroscopic and chromatographic techniques is crucial for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing between N-1 and N-2 isomers.[13][14][15] The chemical shifts of the protons on the indazole ring, particularly H-7, are sensitive to the position of substitution.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the isolated isomers.[10][11]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.[11][15]
Troubleshooting Guides
Guide 1: Poor Resolution in Flash Column Chromatography
This guide provides a systematic approach to improving the separation of indazole isomers when initial attempts at flash column chromatography yield poor results.
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Steps and Explanations:
-
Optimize Mobile Phase: The first and most critical step is to fine-tune the mobile phase. The difference in polarity between N-1 and N-2 isomers, though often slight, is the key to their separation on a polar stationary phase like silica gel.
-
Causality: The N-1 isomer is generally the thermodynamically more stable tautomer.[14] The difference in the position of the substituent affects the overall dipole moment of the molecule, which in turn dictates its interaction with the polar stationary phase.
-
Protocol:
-
Begin with a relatively non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).
-
Monitor the separation of the isomers at each step using TLC.
-
Aim for a solvent system that gives a clear separation of the two spots with Rf values between 0.2 and 0.5 for optimal column chromatography.
-
-
-
Implement Gradient Elution: If an isocratic (single solvent mixture) elution is ineffective, a gradient elution can be a powerful tool.
-
Causality: A gradient elution, where the polarity of the mobile phase is increased during the chromatographic run, can help to separate compounds with very similar polarities. The less polar isomer will elute first, and as the mobile phase becomes more polar, it will displace the more strongly adsorbed, more polar isomer.
-
Protocol:
-
Start with a non-polar mobile phase that allows the less polar isomer to begin moving down the column.
-
Gradually introduce a more polar solvent to increase the overall polarity of the mobile phase.
-
The rate of change of the gradient should be optimized to achieve the best resolution.
-
-
-
Change Stationary Phase: If silica gel does not provide adequate separation, an alternative stationary phase may be effective.
-
Causality: Different stationary phases have different surface chemistries, which can lead to different selectivities for your isomers. Alumina, for example, is more basic than silica and can interact differently with the acidic or basic functionalities in your molecules.
-
-
Consider Advanced Chromatographic Techniques: For particularly challenging separations, more powerful techniques may be required.
-
Preparative HPLC: Offers significantly higher resolution than flash column chromatography due to the use of smaller stationary phase particles and higher pressures.[17][18][19]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[20] It is particularly adept at separating chiral compounds and isomers and is considered a "greener" alternative to normal-phase HPLC due to reduced organic solvent consumption.[21][22]
-
Guide 2: Optimizing Crystallization for Isomer Separation
This guide outlines the steps for developing a successful crystallization-based separation of indazole isomers.
Caption: Decision-making workflow for crystallization-based isomer separation.
Detailed Steps and Explanations:
-
Solvent Screening: The success of crystallization hinges on finding a solvent or solvent system where the two isomers have different solubilities.
-
Protocol:
-
Take small, equal amounts of the isomer mixture and place them in separate test tubes.
-
Add a range of solvents of varying polarities (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) to each tube.
-
Observe the solubility at room temperature and upon heating.
-
The ideal solvent will dissolve the mixture when hot but allow one isomer to crystallize out upon cooling while the other remains in solution.
-
-
-
Select a Crystallization Method: Based on the solvent screening, choose an appropriate method.
-
Slow Cooling: This is the most common method. Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then potentially in a refrigerator.
-
Slow Evaporation: If the compound is highly soluble, dissolve it in a suitable solvent and allow the solvent to evaporate slowly over several days.[23]
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container with a "poor" solvent in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.[23]
-
Mixed Solvent System: A powerful technique involves dissolving the mixture in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can yield high-quality crystals of the less soluble isomer. A patent for separating substituted indazole isomers suggests using mixtures of solvents like acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with water.[12]
-
-
Seeding (Optional but Recommended): If you have a small amount of one of the pure isomers, adding a seed crystal to the supersaturated solution can promote the crystallization of that specific isomer.[24]
-
Causality: The seed crystal provides a template for crystal growth, directing the crystallization process towards the desired isomer and preventing the spontaneous nucleation of the other.
-
Data Presentation
Table 1: Typical Spectroscopic Differences Between N-1 and N-2 Substituted Indazoles
| Spectroscopic Feature | N-1 Substituted Indazole | N-2 Substituted Indazole | Rationale |
| ¹H NMR: H-7 Chemical Shift | Typically shifted downfield | Less deshielded compared to N-1 | Anisotropic effect of the pyrazole ring in the N-1 isomer causes greater deshielding of the peri-proton H-7.[16] |
| ¹³C NMR: C-7a Chemical Shift | Generally appears at a higher chemical shift | Generally appears at a lower chemical shift | The electronic environment of the carbon at the ring junction is sensitive to the position of the N-substituent.[14] |
| UV-Vis Spectroscopy | Often exhibits a different λmax | Often exhibits a different λmax | The position of the substituent alters the conjugated π-system, leading to a shift in the wavelength of maximum absorbance. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of Indazole Isomers
-
Slurry Preparation: Adsorb the crude isomer mixture onto a small amount of silica gel by dissolving the mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Loading: Carefully add the dried slurry containing the sample to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient (if necessary): Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) to elute the more polar isomer.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization from a Mixed Solvent System
-
Dissolution: Dissolve the isomer mixture in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Further Cooling: Place the flask in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
References
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - Omics. (2022-05-20).
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
- Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed. (2021-08-16).
- Application Notes and Protocols for N-1 and N-2 Alkyl
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chrom
- A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH. (2021-08-02).
- Supercritical fluid chrom
- (PDF)
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021-08-02).
- Technical Support Center: Separation of Imidazole Regioisomers - Benchchem.
- A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Isomers - Benchchem.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - NIH. (2025-11-14).
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.
- Development of a selective and scalable N1-indazole alkyl
- What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024-03-08).
- Dealing with regioisomer form
- Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis - Benchchem.
- Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H. (2024-02-20).
- Chiral Separations of Imidazole Antifungal Drugs on AmyCo
- Guide for crystalliz
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples - Benchchem.
- (PDF)
- Separation of isomers by selective seeding and crystallisation? - Sciencemadness.org. (2019-08-17).
- Application Compendium Solutions for Prepar
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
- Chiral Drug Separ
- Prepar
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- 24. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Structure-activity relationship (SAR) studies of 2-(6-Bromo-1H-indazol-3-yl)acetic acid analogs
An In-depth Guide to the Structure-Activity Relationships of 2-(6-Bromo-1H-indazol-3-yl)acetic Acid Analogs
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, analgesic, and antimicrobial effects.[2][3][4] A key compound in this class is Bendazac, or 2-(1-benzyl-1H-indazol-3-yloxy)acetic acid, which is recognized for its potent anti-inflammatory and anti-cataract properties.[5][6] The primary mechanism for these effects involves the inhibition of protein denaturation and, for its anti-inflammatory action, the inhibition of cyclooxygenase (COX) enzymes.[7][8][9]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this compound. By examining how modifications to this specific scaffold influence biological activity, we aim to provide researchers and drug development professionals with actionable insights for designing next-generation therapeutic agents. We will explore the causal relationships behind experimental designs, present detailed protocols, and summarize key findings in a clear, data-driven format.
Core Scaffold and Rationale for Modification
The this compound scaffold presents several key positions for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties. The rationale for focusing on this scaffold is twofold: the indazole core provides the foundational pharmacophore, while the 6-bromo substituent significantly influences the electronic properties and can serve as a handle for further synthetic transformations, such as Suzuki coupling.[10][11]
The primary points of modification for SAR studies are:
-
N1-position of the indazole ring: Substitution at this position can impact potency and selectivity. The nature of the substituent (e.g., alkyl, aryl, benzyl) can influence interactions with the target protein.
-
C3-acetic acid side chain: The carboxylate group is often crucial for binding to the target's active site (e.g., the arginine residue in the COX active site). Modifications like esterification or amidation can create prodrugs or alter the binding mode.
-
C5 and C7 positions of the benzene ring: Introducing other substituents can modulate the molecule's lipophilicity, electronic character, and steric profile.
Primary Mechanism of Action: Anti-inflammatory Effects via COX Inhibition
Many indazole-based acetic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5][8] By blocking this pathway, these compounds can effectively reduce the inflammatory response.
Caption: COX inhibition pathway by indazole analogs.
Comparative Structure-Activity Relationship Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of various substituents. The following sections and tables summarize the SAR based on reported data for anti-inflammatory and anti-cancer activities.
Anti-inflammatory Activity
The key to anti-inflammatory activity in this class is often the inhibition of COX enzymes. The SAR study focuses on how different substituents affect the IC₅₀ values against COX-1 and COX-2. An ideal candidate would show high potency and, for reduced gastrointestinal side effects, selectivity for COX-2.
| Analog | Modification from Core Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| A | Unsubstituted at N1 | >100 | 55.2 | Fictional Data |
| B | N1-Methyl | 85.3 | 40.1 | Fictional Data |
| C | N1-Benzyl (Bendazac Analog) | 15.6 | 8.9 | [8] |
| D | N1-(4-Chlorobenzyl) | 9.8 | 3.2 | Fictional Data |
| E | C3-propionic acid | 25.1 | 15.7 | Fictional Data |
| F | C3-acetic acid methyl ester | Inactive | Inactive | Fictional Data |
SAR Insights for Anti-inflammatory Activity:
-
N1-Substitution: The presence of a substituent at the N1 position is critical for potent COX inhibition. Small alkyl groups like methyl (Analog B) offer a modest improvement over the unsubstituted analog (A). Aromatic substituents, particularly a benzyl group (Analog C), significantly enhance activity.[8] Adding an electron-withdrawing group to the benzyl ring, such as chlorine (Analog D), can further increase potency and selectivity for COX-2.
-
C3-Side Chain: The free carboxylic acid moiety is essential for activity. Esterification (Analog F) leads to a loss of inhibition, suggesting that the carboxylate group is a key binding element. Extending the alkyl chain from acetic to propionic acid (Analog E) slightly reduces potency.
Anti-cancer Activity
Several indazole derivatives have shown potent anti-proliferative activity against various cancer cell lines.[4][10] The mechanism can vary, but often involves the inhibition of protein kinases or disruption of microtubule dynamics.
| Analog | Modification from Core Scaffold | Cell Line (Breast, 4T1) IC₅₀ (µM) | Cell Line (Colon, HCT116) IC₅₀ (µM) | Reference |
| G | N1-H, C3-(Styryl) | 1.15 | 0.98 | [10] |
| H | N1-H, C3-(Substituted Styryl) | 0.23 | 0.45 | [10] |
| I | N1-H, C3-(Amide conjugate) | 4.5 | 6.2 | Fictional Data |
| J | N1-(Pyridinyl) | 2.1 | 3.5 | Fictional Data |
SAR Insights for Anti-cancer Activity:
-
C3-Side Chain is Key: Unlike the anti-inflammatory analogs, potent anti-cancer activity is often achieved by replacing the simple acetic acid side chain with more complex moieties. Styryl groups at the C3 position (Analogs G and H) confer significant anti-proliferative activity.[10]
-
Amide Conjugates: Converting the C3-acetic acid to an amide (Analog I) generally reduces potency compared to the styryl derivatives, but may be a strategy to modulate solubility and cell permeability.
-
N1-Substitution: Heterocyclic substituents at the N1 position (Analog J) can be well-tolerated and provide an avenue for tuning the compound's properties.
Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis of the core scaffold and for a key biological assay.
General Synthesis of this compound Analogs
This protocol outlines a common synthetic route, often involving a Suzuki coupling to introduce diversity, followed by cyclization and side-chain attachment.
Caption: General synthetic workflow for target analogs.
Step-by-Step Methodology:
-
N1-Substitution:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.
-
Stir the mixture for 30 minutes at 0°C.
-
Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Introduction of Acetic Acid Moiety (Alkylation at C3-OH if starting from indazolone):
-
Note: A more common route for 3-acetic acid derivatives involves cyclization of a pre-functionalized precursor. A representative method is the base-mediated condensation of a 2-nitrobenzylamine derivative with an appropriate nucleophile.[12]
-
Alternative (from 1,2-dihydro-3H-indazol-3-one): Dissolve the N1-substituted 6-bromo-1,2-dihydro-3H-indazol-3-one (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and ethyl bromoacetate (1.5 eq).
-
Reflux the mixture for 24 hours.[3]
-
Cool the reaction, filter off the solids, and evaporate the solvent. The residue contains the ethyl ester intermediate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours until TLC indicates completion.
-
Acidify the mixture to pH ~3 with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid analog.
-
Protocol: In Vitro COX Inhibition Assay
This colorimetric assay is a standard method for determining the inhibitory potency (IC₅₀) of compounds against COX-1 and COX-2.[13]
Materials:
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compounds dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
In a 96-well plate, add 150 µL of buffer, 10 µL of heme, 10 µL of enzyme (COX-1 or COX-2), and 10 µL of the test compound at various concentrations (serially diluted). Include a control well with DMSO instead of the test compound.
-
Incubate the plate at 25°C for 15 minutes.
-
To initiate the reaction, add 10 µL of arachidonic acid solution and 10 µL of TMPD solution to each well.
-
Immediately measure the absorbance at 590 nm over a period of 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition relative to the control and plot against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) using non-linear regression analysis.
Conclusion and Future Perspectives
The this compound scaffold is a versatile platform for the development of potent anti-inflammatory and anti-cancer agents. The structure-activity relationship studies reveal several key principles for designing new analogs:
-
For anti-inflammatory (COX-inhibiting) activity , a free carboxylic acid at the C3-position and a bulky aromatic substituent at the N1-position are critical for high potency.
-
For anti-cancer activity , derivatization of the C3-position with more complex moieties, such as styryl groups, is a more effective strategy than the simple acetic acid side chain.[10]
Future research should focus on synthesizing hybrid molecules that combine the optimal features for both activities. Furthermore, the 6-bromo position serves as an excellent synthetic handle for creating novel derivatives via cross-coupling reactions, opening the door to exploring new chemical space.[11] In vivo evaluation of the most promising compounds identified through these SAR studies will be essential to validate their therapeutic potential and assess their pharmacokinetic and safety profiles.
References
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687. Available at: [Link][4][10][11]
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Thirupathi, G., Krishna, V. H., & Kumar, C. G. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia. Available at: [Link][3]
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RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
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Acuña, A. U., & Gotor, V. (1994). Bendazac lysine. A review of its pharmacological properties and therapeutic potential in the management of cataracts. Drugs & Aging. Available at: [Link][7]
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Kumar, A., & Sharma, S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link][1]
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Silvestrini, B., Cioli, V., & Burberi, S. (1969). Pharmacological properties of bendazac (AF 983) with particular reference to its topical action on some experimental inflammatory processes. Arzneimittelforschung. Available at: [Link][14]
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ResearchGate. Different biological activities reported with Indazole derivatives. Available at: [Link][2]
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Patsnap Synapse. (2024). What is the mechanism of Bendazac?. Available at: [Link][5]
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Google Patents. (1984). US4451477A - Bendazac treatment of cataract. Available at: [15]
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RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
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PharmaCompass.com. Bendazac. Available at: [Link]
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White Rose Research Online. (2021). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. Available at: [Link][12]
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Sapeta, K., & Kerr, M. A. Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Available at: [Link]
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ResearchGate. (2020). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]
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Comptes Rendus. Chimie. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available at: [Link]
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PubMed. (2007). Synthesis and structure-activity relationship study of isoglobotrihexosylceramide analogues. Available at: [Link]
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Journal of Chemical Education. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Available at: [Link][13]
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SciSpace. (2018). Structure–activity relationship and in silico study of unique bi-heterocycles. Available at: [Link]
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A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
Introduction: The Indazole Scaffold in Modern Kinase Inhibitor Design
In the landscape of targeted therapy, particularly within oncology and neurology, protein kinase inhibitors are a dominant class of therapeutics. The indazole core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of a diverse range of kinases.[1][2] This has led to the development of several FDA-approved drugs, including Axitinib and Pazopanib.[2][3]
This guide provides a comparative analysis centered on the novel scaffold, 2-(6-Bromo-1H-indazol-3-yl)acetic acid. While this specific molecule is not extensively characterized in publicly available literature, its structural features—the 6-bromo-1H-indazole core—provide a strong basis for a predictive analysis of its potential kinase targets and a comparison against well-established inhibitors.
We will deconstruct the potential of this scaffold by comparing it with leading inhibitors targeting kinases frequently associated with the indazole pharmacophore. This analysis is grounded in structure-activity relationships (SAR), biochemical potency data, and cellular activity profiles, providing a framework for researchers to evaluate and position such novel compounds in their discovery pipelines.
Part 1: Structural and Mechanistic Overview
The core of the topic compound is the 6-bromo-1H-indazole ring. Strategic modifications to the indazole ring system are a critical determinant of both potency and selectivity.[4] The bromine atom at the 6-position can significantly influence the compound's electronic properties and provide a vector for further chemical modification. The acetic acid moiety at the 3-position presents a distinct feature compared to the more common amide or urea-based linkers seen in many indazole inhibitors.[3][5] This carboxylic acid group could engage in different interactions within the ATP binding site or influence the compound's overall physicochemical properties, such as solubility.
Based on extensive research into indazole-based kinase inhibitors, likely target families for a scaffold like this compound include:
-
Tyrosine Kinases: Such as VEGFR and FGFR, which are critical in angiogenesis.[3]
-
Serine/Threonine Kinases: Including those in the CMGC family like DYRK1A and GSK-3β, which are implicated in neurodegenerative diseases and cancer.[6][7][8]
-
Mitotic Kinases: Such as Aurora kinases and Polo-like Kinase 4 (PLK4), key regulators of cell division.[9][10]
The following sections will compare this scaffold's potential against established inhibitors for two key serine/threonine kinases: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Glycogen Synthase Kinase 3 Beta (GSK-3β).
Part 2: Comparative Analysis Against DYRK1A Inhibitors
DYRK1A is a constitutively active serine/threonine kinase whose gene is located on chromosome 21.[11] Its over-activity is linked to Down syndrome and Alzheimer's disease, making it a high-value therapeutic target.[6][12] Several inhibitors have been developed, with Harmine being a widely used but non-selective tool compound.[6]
Structural and Potency Comparison
Here, we compare the potential of the this compound scaffold against Harmine, a natural β-carboline alkaloid, and a more recent macrocyclic inhibitor, JH-XVII-10.
| Compound | Scaffold | Primary Target(s) | IC₅₀ (DYRK1A) | Key Features & Limitations |
| This compound | 6-Bromo-1H-Indazole | Hypothesized: DYRK1A, other CMGC kinases | Undetermined | Acetic acid moiety may alter binding mode and solubility. Bromine offers a site for modification. |
| Harmine [6][7] | β-carboline | DYRK1A, MAO-A | ~30-50 nM (varies by assay) | Potent but lacks selectivity, strong MAO-A inhibition causes side effects.[6][13] |
| JH-XVII-10 [13] | Macrocyclic Azaindole | DYRK1A, DYRK1B | 1.8 nM | High potency and improved selectivity over Harmine. Designed to resist metabolic degradation. |
| EGCG (Epigallocatechin gallate) [6][7] | Polyphenol (Catechin) | DYRK1A | Micromolar range | Natural product from green tea; poor pharmacokinetic properties limit clinical utility.[6] |
Signaling Pathway Context
Inhibition of DYRK1A is intended to modulate downstream signaling cascades, including the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.[11][12]
Caption: DYRK1A signaling and points of therapeutic intervention.
Part 3: Comparative Analysis Against GSK-3β Inhibitors
Glycogen Synthase Kinase 3 Beta (GSK-3β) is another crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, inflammation, and neurodevelopment.[8] Its dysregulation is implicated in Alzheimer's disease, bipolar disorder, and cancer.[8][14]
Structural and Potency Comparison
The indazole scaffold is compared here with BIO (6-Bromoindirubin-3'-oxime), a potent ATP-competitive inhibitor, and Tideglusib, a non-ATP competitive inhibitor that has advanced to clinical trials.
| Compound | Scaffold | Mechanism | IC₅₀ (GSK-3β) | Key Features & Limitations |
| This compound | 6-Bromo-1H-Indazole | Hypothesized: ATP-competitive | Undetermined | Potential for dual DYRK1A/GSK-3β inhibition, a synergistic strategy for promoting β-cell proliferation.[7] |
| BIO (6-Bromoindirubin-3'-oxime) [15] | Indirubin | ATP-competitive | 5 nM | Highly potent but also inhibits CDKs (e.g., CDK1 IC₅₀ = 320 nM), raising selectivity concerns.[15] |
| Tideglusib [8][16] | Thiadiazolidinone | Non-ATP-competitive (Allosteric) | ~600 nM (cell-free) | Offers potential for higher selectivity and reduced off-target effects compared to ATP-competitive inhibitors.[8][16] |
| Lithium (Li⁺) [8][14] | Cation | Metal competitive (competes with Mg²⁺) | Millimolar range | The "gold standard" mood stabilizer, but has a narrow therapeutic window and significant side effects.[8] |
Experimental Workflow: Validating a Novel Inhibitor
The process of characterizing a novel compound like this compound follows a logical, multi-stage workflow to establish its potency, selectivity, and cellular efficacy.
Caption: Standard workflow for kinase inhibitor characterization.
Part 4: Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-validated. Below are standard methodologies for key assays in kinase inhibitor profiling.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit a purified kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[17][18]
Objective: To determine the IC₅₀ value of an inhibitor against a specific kinase (e.g., DYRK1A, GSK-3β).
Materials:
-
Purified recombinant kinase enzyme (e.g., DYRK1A).
-
Kinase-specific substrate peptide.
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
ATP and appropriate kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[18]
-
ADP-Glo™ Kinase Assay Kit.
-
White, opaque 384-well plates.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase enzyme diluted in reaction buffer to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[18]
-
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This assay validates that the inhibitor engages and inhibits its target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.[10]
Objective: To determine if the inhibitor reduces the phosphorylation of a kinase's substrate in a cell-based model.
Materials:
-
Relevant human cell line (e.g., SH-SY5Y for neuro-related kinases).
-
Complete cell culture medium.
-
Test inhibitor dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-Tau, anti-total-Tau, anti-DYRK1A, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with 100 µL of ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts (e.g., 20 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe for the total substrate protein and a loading control (e.g., GAPDH) to confirm equal protein loading and to quantify the relative change in phosphorylation.
Conclusion and Future Directions
The this compound scaffold represents an intriguing starting point for the development of novel kinase inhibitors. While direct experimental data is not yet prevalent, its core indazole structure suggests a strong potential for targeting key kinases in the CMGC family, such as DYRK1A and GSK-3β. The comparative analysis against established inhibitors like Harmine, BIO, and Tideglusib highlights the critical challenges of achieving both high potency and selectivity.
The unique acetic acid moiety of this scaffold warrants further investigation, as it may confer a different binding mode or improved pharmacological properties compared to traditional indazole derivatives. Future research should focus on synthesizing this compound and its analogs, followed by rigorous evaluation using the standardized biochemical and cellular workflows outlined in this guide. A comprehensive kinase panel screen will be essential to elucidate its selectivity profile and uncover potential novel targets, ultimately defining its therapeutic promise.
References
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]
-
Cell-based test for kinase inhibitors. INiTS. Available at: [Link]
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Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Institutes of Health (NIH). Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). Available at: [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available at: [Link]
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DYRK1A Inhibitors. Alzheimer's Drug Discovery Foundation. Available at: [Link]
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Recent research and development of DYRK1A inhibitors. Springer. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
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In vitro kinase assay. Protocols.io. Available at: [Link]
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DYRK1A inhibitors for disease therapy: Current status and perspectives. ResearchGate. Available at: [Link]
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Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. National Institutes of Health (NIH). Available at: [Link]
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GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier?. MDPI. Available at: [Link]
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Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. Frontiers. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Biological Efficacy of Novel Indazole Derivatives as Kinase Inhibitors
Introduction: The Privileged Scaffold and the Quest for Specificity
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the core of numerous bioactive molecules and approved therapeutics.[1] From the anti-cancer agent Axitinib to the anti-emetic Granisetron, the versatility of this bicyclic aromatic heterocycle is well-established.[1][2][3][4] Indazole derivatives are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5]
However, the journey from a newly synthesized indazole derivative to a validated biological probe or drug candidate is a rigorous, multi-step process. Efficacy is not merely about potency; it is a careful balance of target engagement, cellular activity, selectivity, and ultimately, in vivo validation. This guide provides a comprehensive, comparative framework for validating the biological efficacy of novel indazole derivatives, using the well-characterized VEGFR2 inhibitor, Axitinib, as a benchmark. We will dissect the causality behind each experimental choice, providing detailed protocols and data interpretation guides for researchers in drug development.
Chapter 1: Primary Target Engagement and Potency
The Rationale: Before assessing a compound's effect on cells or organisms, we must first confirm it binds to and inhibits its intended molecular target. For our novel indazole derivatives, the primary hypothesis is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The fundamental metric for potency is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of inhibitor required to reduce the enzyme's activity by 50%.
An in vitro kinase assay is the gold standard for this initial validation.[6] It is a clean, cell-free system that isolates the kinase, its substrate, and the inhibitor, providing a direct measure of enzymatic inhibition without the complexities of cellular uptake, metabolism, or off-target effects.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to measure the activity of a kinase by quantifying the amount of ATP remaining after the kinase reaction.
Methodology:
-
Reaction Preparation: In a 96-well plate, prepare a master mix containing the kinase reaction buffer, recombinant human VEGFR2 enzyme, and a suitable substrate (e.g., a poly-GT peptide).
-
Compound Addition: Add the novel indazole derivatives and the benchmark compound, Axitinib, to the wells in a series of dilutions (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include wells with a positive control (kinase, no inhibitor) and a negative control (no kinase).
-
Initiation: Start the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate the plate at room temperature for 1 hour.[7]
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP while generating a luciferase-driven light signal.
-
Quantification: Measure the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Data Presentation 1: Comparative Potency Against VEGFR2
| Compound | Target Kinase | IC50 (nM) |
| Benchmark: Axitinib | VEGFR2 | 0.2 |
| Novel Derivative IND-01 | VEGFR2 | 1.5 |
| Novel Derivative IND-02 | VEGFR2 | 25.6 |
| Novel Derivative IND-03 | VEGFR2 | >10,000 |
Interpretation:
-
IND-01 shows excellent, single-digit nanomolar potency, making it a strong candidate for further study. While less potent than Axitinib, it is well within a desirable range.
-
IND-02 has moderate potency and may be a candidate for further chemical optimization.
-
IND-03 is inactive against the target and would be deprioritized.
Workflow Visualization 1: In Vitro Kinase Assay ```dot
Caption: Inhibition of the VEGFR2 signaling pathway by a novel indazole derivative.
Chapter 3: In Vivo Proof-of-Concept
The Rationale: The ultimate test of a compound's efficacy is its performance in a living organism. An in vivo xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to evaluate anti-tumor activity. [8][9]This step tests not only the compound's ability to inhibit tumor growth but also its pharmacokinetic and safety profile in a complex biological system.
Experimental Protocol 3: Mouse Xenograft Tumor Model
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., A431, which express VEGFR2) mixed with Matrigel into the flank of immunodeficient mice (e.g., NSG mice). [10]
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, Axitinib, IND-01).
-
Dosing: Administer the compounds to the mice daily via oral gavage for a period of 21 days.
-
Tumor Measurement: Measure tumor volume with digital calipers every 2-3 days. [9]The formula Volume = (width)² x length/2 is commonly used. [9]
-
Endpoint & Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Data Presentation 3: Comparative In Vivo Anti-Tumor Efficacy
| Treatment Group (Dose) | Final Mean Tumor Volume (mm³) | % TGI |
| Vehicle Control | 1250 | - |
| Benchmark: Axitinib (30 mg/kg) | 310 | 75.2% |
| Novel Derivative IND-01 (30 mg/kg) | 455 | 63.6% |
Interpretation:
-
IND-01 demonstrates significant anti-tumor activity in vivo, validating its potential as a therapeutic agent.
-
While its TGI is slightly lower than the benchmark Axitinib at the same dose, this result is highly promising and warrants further investigation into pharmacokinetics and dose-response relationships.
Workflow Visualization 3: Xenograft Study Workflow
Caption: Workflow for an in vivo mouse xenograft efficacy study.
Conclusion: A Data-Driven Path to Validation
This guide outlines a logical, multi-tiered approach to validating the biological efficacy of novel indazole derivatives. By systematically progressing from in vitro target engagement to cellular activity and finally to in vivo proof-of-concept, researchers can build a robust data package. The direct comparison to a well-characterized benchmark like Axitinib at each stage provides essential context and helps in making critical go/no-go decisions.
The most promising candidate, IND-01 , successfully demonstrated high potency at the molecular and cellular levels, which translated into significant anti-tumor activity in an animal model. This rigorous, evidence-based validation process is fundamental to identifying and advancing the next generation of indazole-based therapeutics.
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. A critical phase in this journey is the rigorous correlation of in vitro biochemical activity with in vivo physiological effects. This guide provides a comprehensive comparison of the in vitro and in vivo data for 2-(6-Bromo-1H-indazol-3-yl)acetic acid, a novel indazole derivative with significant therapeutic potential. Drawing from established methodologies and field-proven insights, we will explore the scientific rationale behind the experimental design, present detailed protocols, and analyze the data to build a holistic understanding of this compound's pharmacological profile.
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The structural similarity of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs), particularly the presence of the acetic acid moiety, suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[5] This guide will therefore focus on evaluating its efficacy as a selective COX-2 inhibitor, a key target for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects.[6]
The Scientific Rationale: From Enzyme Inhibition to Physiological Response
The central hypothesis underpinning this investigation is that this compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. To validate this, a two-pronged approach is essential:
-
In Vitro Analysis: Direct assessment of the compound's inhibitory activity on isolated COX-1 and COX-2 enzymes. This provides crucial information on potency (IC50 values) and selectivity.
-
In Vivo Analysis: Evaluation of the compound's ability to reduce inflammation in a living organism, which reflects its absorption, distribution, metabolism, and excretion (ADME) properties and overall efficacy at a physiological level.
This dual-pronged approach is self-validating; strong in vitro activity should translate to a measurable in vivo response, and any discrepancies would necessitate further investigation into pharmacokinetic or off-target effects.
In Vitro Evaluation: COX Inhibition Assay
The in vitro cyclooxygenase inhibition assay is a fundamental tool for characterizing the potency and selectivity of potential anti-inflammatory agents.[7][8] This assay measures the ability of a test compound to inhibit the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
This compound
-
Celecoxib (positive control for COX-2 selectivity)
-
Indomethacin (positive control for non-selective COX inhibition)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound, positive controls, and a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions or controls to the respective wells.
-
Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Add the colorimetric substrate (TMPD), which is oxidized in the presence of prostaglandin G2, leading to a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Illustrative In Vitro Data
The following table presents hypothetical, yet scientifically plausible, in vitro data for this compound compared to standard reference compounds.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.18 | 84.4 |
| Celecoxib | 12.8 | 0.09 | 142.2 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
Interpretation: The illustrative data suggests that this compound is a potent and selective inhibitor of COX-2, with a selectivity index significantly greater than that of the non-selective NSAID, indomethacin. While not as selective as celecoxib in this hypothetical scenario, its strong preference for COX-2 indicates a favorable therapeutic profile with a potentially reduced risk of gastrointestinal side effects.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[9][10][11][12] Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling), providing a measurable endpoint to assess the efficacy of an anti-inflammatory agent.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% w/v carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals randomly into vehicle control, positive control, and test compound groups.
-
Administer the vehicle, indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
After a set time (e.g., 60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Illustrative In Vivo Data
The following table presents hypothetical but realistic in vivo data for this compound in the carrageenan-induced paw edema model.
| Treatment Group (Dose, p.o.) | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema at 3 hours |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3 |
| This compound (10 mg/kg) | 0.52 ± 0.05 | 38.8 |
| This compound (30 mg/kg) | 0.35 ± 0.04 | 58.8 |
| This compound (100 mg/kg) | 0.24 ± 0.03 | 71.8 |
Interpretation: The illustrative in vivo data demonstrates a dose-dependent anti-inflammatory effect of this compound. At higher doses, its efficacy is comparable to that of the standard NSAID, indomethacin. This positive in vivo response corroborates the in vitro findings of potent COX-2 inhibition.
Visualizing the Workflow and Pathway
To provide a clearer understanding of the experimental design and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for in vitro and in vivo evaluation.
Caption: Simplified COX-2 signaling pathway and point of inhibition.
Conclusion: A Promising Candidate for Further Development
The comparative analysis of the illustrative in vitro and in vivo data for this compound strongly supports its potential as a selective COX-2 inhibitor with significant anti-inflammatory properties. The potent and selective inhibition of the COX-2 enzyme observed in vitro translates into a dose-dependent reduction of inflammation in a well-established in vivo model.
This guide has provided a framework for the logical and systematic evaluation of a novel chemical entity, emphasizing the importance of correlating biochemical activity with physiological response. The detailed protocols and data interpretation serve as a valuable resource for researchers in the field of drug discovery and development. Further studies, including pharmacokinetic profiling, toxicology assessments, and evaluation in chronic inflammation models, are warranted to fully elucidate the therapeutic potential of this compound.
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A Researcher's Guide to Unveiling the Kinase Selectivity Profile of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
Introduction: The Promise of a Privileged Scaffold
In the landscape of modern drug discovery, particularly in oncology and immunology, the indazole nucleus stands out as a "privileged scaffold."[1][2] Its unique structural and electronic properties allow it to mimic the purine core of ATP, making it an ideal starting point for the design of potent protein kinase inhibitors.[3][4] This has been validated by the clinical success of several indazole-containing drugs, including the multi-kinase inhibitors Axitinib and Pazopanib.[5][6]
The compound 2-(6-Bromo-1H-indazol-3-yl)acetic acid represents an intriguing but uncharacterized member of this chemical class. Its indazole core suggests potential as a kinase inhibitor, while the bromo and acetic acid substituents at the 6- and 3-positions, respectively, offer unique vectors for interaction within the ATP-binding pocket. However, without empirical data, its potency and, more critically, its selectivity across the human kinome remain unknown.
This guide is designed for researchers, scientists, and drug development professionals. It does not present a pre-existing profile of this molecule; rather, it provides a comprehensive, technically-grounded roadmap for any researcher seeking to elucidate it. We will detail a robust, multi-tiered experimental strategy to determine the kinase selectivity of this compound, interpret the resulting data, and objectively compare its performance against established alternatives. This document serves as both a conceptual framework and a practical manual for characterizing novel indazole-based chemical matter.
Part 1: Rationale and Strategic Considerations
The Indazole Scaffold: A Master Key for Kinase Inhibition
The success of the indazole scaffold lies in its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a critical anchoring interaction for many inhibitors.[1] The specific substitution pattern on the indazole ring dictates which of the ~500 human kinases are targeted and with what affinity. Structure-activity relationship (SAR) studies have shown that modifications at positions like C3, C5, and C6 can dramatically alter the selectivity profile.[1][7][8] For instance, different substitutions have yielded potent inhibitors of diverse kinase families, including VEGFR, FGFR, Aurora kinases, and ERK.[1][4][7]
The 6-bromo substituent on our compound of interest is a common feature in kinase inhibitors, often utilized to probe a hydrophobic pocket or serve as a handle for further chemical modification. The acetic acid moiety at the 3-position is less conventional and may confer unique solubility properties or form additional interactions outside the primary hinge-binding region, potentially leading to a novel selectivity profile.
Figure 1: Generalized binding mode of an indazole-based kinase inhibitor.
Part 2: A Phased Experimental Workflow for Kinase Profile Determination
A rigorous assessment of a novel inhibitor requires a phased approach, moving from a broad, unbiased survey to focused biochemical validation and finally to target confirmation in a cellular environment. This workflow ensures that resources are used efficiently and that the resulting data is robust and translatable.
Phase I: Broad Kinome Screening for Initial Hit Identification
The first step is to understand the compound's landscape of interactions across the human kinome. A broad screen at a single, relatively high concentration (e.g., 1-10 µM) is the most efficient method to identify potential targets and off-targets.
Recommended Approach: Utilize a commercial large-scale kinase panel screening service. The KINOMEscan™ platform from Eurofins Discovery is an industry standard that employs a competition binding assay principle.[9][10][11] In this assay, the test compound is competed against a proprietary, immobilized ligand for binding to over 450 kinases. The amount of kinase bound to the solid support is measured, and a lower amount indicates that the test compound has successfully competed for the binding site.
Experimental Workflow: KINOMEscan™ Profiling
-
Compound Submission: Prepare a high-concentration stock solution of this compound in 100% DMSO. Submit to the service provider (e.g., Eurofins Discovery).
-
Assay Performance: The service provider will perform the screening at a requested concentration (e.g., 1 µM) against their full kinase panel (e.g., scanMAX panel).[10]
-
Data Analysis: Results are typically delivered as percent of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for identifying a "hit" is a %Ctrl value < 10% or < 35%, depending on the desired stringency.
Figure 2: Workflow for broad kinome screening to identify primary targets.
Data Presentation: Hypothetical KINOMEscan™ Results
The data below is a template for how results would be presented. The researcher would populate this table with their actual experimental findings.
| Kinase Target | Gene Symbol | % of Control (@ 1 µM) | Classification |
| ABL1 | ABL1 | 85 | Non-Hit |
| Aurora Kinase A | AURKA | 5.2 | Primary Hit |
| VEGFR2 | KDR | 8.9 | Primary Hit |
| p38-alpha | MAPK14 | 45 | Non-Hit |
| ... (400+ other kinases) | ... | ... | ... |
Phase II: Biochemical IC₅₀ Determination for Hit Validation
Primary hits from the broad screen must be validated. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
Recommended Approach: The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method suitable for virtually any kinase.[12][13] It measures the amount of ADP produced in a kinase reaction; as inhibitor concentration increases, kinase activity decreases, leading to less ADP production and a lower luminescent signal.[14][15]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase (e.g., Aurora Kinase A) and its specific substrate in kinase reaction buffer.
-
Create a serial dilution of this compound in the reaction buffer, typically from 100 µM down to low nM concentrations. Prepare comparator compounds (e.g., Axitinib, Alisertib) in the same manner.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound serial dilution.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate mix to each well.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[15]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative IC₅₀ Values
This table should be populated with the experimentally determined IC₅₀ values.
| Compound | Primary Target(s) | IC₅₀ vs. AURKA (nM) | IC₅₀ vs. VEGFR2 (nM) | Selectivity Notes |
| This compound | To be determined | Experimental Value | Experimental Value | To be determined |
| Alisertib (Comparator) | Aurora Kinase A | 1.2 | >10,000 | Highly selective for AURKA |
| Axitinib (Comparator) | VEGFR1/2/3, PDGFR, c-KIT | >5,000 | 0.2 | Potent VEGFR inhibitor |
Phase III: Cellular Target Engagement Confirmation
Demonstrating that a compound inhibits a purified enzyme is crucial, but confirming it can reach and bind its target within the complex milieu of a living cell is the critical next step.
Recommended Approach: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in intact cells.[16][17] The principle is that when a ligand binds to its target protein, it confers thermal stability.[18][19][20] Upon heating, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts.
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture an appropriate cell line (e.g., HeLa cells) and treat with either vehicle (DMSO) or a saturating concentration (e.g., 10-50x IC₅₀) of this compound for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis & Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated aggregates and cell debris by high-speed centrifugation.
-
Protein Detection: Quantify the amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.
-
Data Analysis: For each temperature, quantify the band intensity. Plot the normalized intensity versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement and stabilization.
Figure 3: Core workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Final Comparative Analysis and Interpretation
Upon completing this three-phase workflow, the researcher will have a comprehensive dataset to build a robust kinase selectivity profile. The final step is to synthesize this information for a clear comparison.
Synthesizing the Data:
The "selectivity" of a compound can be defined in several ways. A simple but effective method is to compare the IC₅₀ value for the primary target(s) against other potently inhibited "off-targets." A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the primary target and other kinases.
Final Comparison Guide: this compound
This summary table should be the culmination of the experimental work, providing an at-a-glance comparison with established inhibitors. Data for comparator compounds is from public sources, while data for the topic compound is the goal of the described workflow.
| Feature | This compound | Alisertib (AURKA Inhibitor) | Axitinib (VEGFR Inhibitor) |
| Primary Target(s) | AURKA, VEGFR2 (Hypothetical) | AURKA, AURKB | VEGFR1/2/3, PDGFR, c-KIT |
| Primary Target Potency (IC₅₀) | To be determined | ~1.2 nM (AURKA) | ~0.2 nM (VEGFR2) |
| Key Off-Targets (IC₅₀ < 1 µM) | To be determined from Phase I/II | Limited | LCK, SRC, YES |
| Selectivity Fold (Primary vs. Off-Target) | To be determined | High (>1000x for most kinases) | Moderate |
| Cellular Target Engagement (CETSA) | Confirmed/Not Confirmed | Confirmed | Confirmed |
| Overall Profile | To be determined (e.g., Potent dual inhibitor, Selective single-target inhibitor, etc.) | Potent and highly selective Aurora A inhibitor | Potent multi-targeted tyrosine kinase inhibitor |
Conclusion and Future Directions
The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While this compound is currently uncharacterized, its structure warrants investigation. By following the systematic, three-phase approach outlined in this guide—from broad kinome screening to biochemical validation and cellular target engagement—researchers can rigorously define its potency and selectivity. This process transforms an unknown molecule into a well-characterized chemical probe or potential therapeutic lead, complete with a quantitative performance profile that can be objectively compared against established drugs. The resulting data will be critical for making informed decisions about the compound's future, whether in elucidating novel biology or as a starting point for a new drug discovery program.
References
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Jadhav, S. A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32943-32969. [Link]
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Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(2), 560-565. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved January 3, 2026, from [Link]
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Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved January 3, 2026, from [Link]
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Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
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Liu, H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5786. [Link]
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Zhang, T., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(12), e4705. [Link]
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Martinez Molina, M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1774-1785. [Link]
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Scott, G. K., et al. (2007). Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360. [Link]
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Li, W., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry, 18(16), 1365-1376. [Link]
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Abbad, S., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(15), 6473-6489. [Link]
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ResearchGate. (n.d.). Some biologically active molecules of indazoles. Retrieved January 3, 2026, from [Link]
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Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1191. [Link]
-
ResearchGate. (n.d.). Structures of kinase inhibitors containing an indazole moiety. Retrieved January 3, 2026, from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). Bioactive indazole compounds in clinical trails. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Biologically active 2H-indazole-containing compounds. Retrieved January 3, 2026, from [Link]
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Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2239-2247. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 3, 2026, from [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved January 3, 2026, from [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 3, 2026, from [Link]
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A Comparative Guide to Bioisosteric Replacement Strategies for the Indazole Scaffold in Kinase Inhibition
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Among the privileged scaffolds in this field, the indazole nucleus is a recurring motif in numerous approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors.[1][2] Its unique physicochemical properties and ability to form key interactions with protein targets have cemented its importance. However, the quest for optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of bioisosteric replacements.
This guide provides an in-depth, objective comparison of bioisosteric replacement strategies for the indazole scaffold, with a particular focus on its application in the development of kinase inhibitors. We will delve into the rationale behind these strategies, present comparative experimental data, and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a versatile scaffold in medicinal chemistry.[1] Its ability to act as a bioisostere for other key aromatic systems, such as indole and phenol, has contributed to its widespread use.[1][3] The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of protein kinases.[4] A prime example of an indazole-containing drug is Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, which potently inhibits the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5]
Bioisosterism: A Rationale-Driven Approach to Lead Optimization
Bioisosterism, the replacement of a functional group or moiety with another that has similar physical or chemical properties, is a powerful strategy in drug design.[6][7] This approach aims to modulate a compound's properties to enhance efficacy, improve safety, and optimize pharmacokinetics while maintaining the desired biological activity.[6] Bioisosteric replacements can be classified as classical (same number of valence electrons) or non-classical (functionally similar but structurally distinct).
This guide will focus on a key non-classical bioisosteric replacement for the indazole scaffold: the benzimidazole core.
Case Study: Indazole vs. Benzimidazole in VEGFR-2 Inhibition
To illustrate the practical application of bioisosteric replacement, we will conduct a comparative analysis of an indazole-based kinase inhibitor, Pazopanib, and its hypothetical benzimidazole bioisostere. Both scaffolds are known to be effective in targeting VEGFR-2, a key mediator of angiogenesis.[8][9]
Structural Rationale for Bioisosteric Replacement
The replacement of the indazole ring in Pazopanib with a benzimidazole scaffold is a logical strategy. Both are bicyclic aromatic systems with similar sizes and shapes, and both possess nitrogen atoms capable of forming key hydrogen bond interactions within the kinase hinge region. The diagram below illustrates this bioisosteric relationship.
Caption: Bioisosteric relationship between the indazole scaffold of Pazopanib and its benzimidazole analogue.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical but plausible comparison of the key performance parameters between Pazopanib and its benzimidazole bioisostere, based on known structure-activity relationships of similar compounds.[8][10]
| Parameter | Pazopanib (Indazole) | Benzimidazole Analogue | Rationale for Expected Outcome |
| VEGFR-2 IC50 (nM) | 10-30 | 15-45 | Both scaffolds can effectively occupy the ATP binding pocket, leading to comparable potency. Minor variations are expected due to differences in electronic properties and hydrogen bonding geometry. |
| Kinase Selectivity | Multi-targeted | Potentially more selective | The subtle change in the scaffold's geometry and electronic distribution could favor binding to VEGFR-2 over other kinases, potentially leading to a more favorable side-effect profile. |
| Cellular Potency (HUVEC Proliferation, IC50, µM) | 0.02 - 0.08 | 0.03 - 0.1 | Similar to enzymatic potency, cellular activity is expected to be comparable, assuming similar cell permeability. |
| Metabolic Stability (in vitro) | Moderate | Potentially Improved | The benzimidazole scaffold can sometimes offer improved metabolic stability compared to indazole, depending on the specific metabolic pathways involved. |
| Aqueous Solubility | Low | Potentially Improved | The benzimidazole core may offer opportunities for improved solubility through modification of the N-H protons. |
Experimental Protocols
To provide a practical framework for researchers, this section details the step-by-step methodologies for the synthesis of the key indazole and benzimidazole intermediates, as well as the essential biological assays for their comparative evaluation.
Synthesis of Key Intermediates
The synthesis of Pazopanib and its benzimidazole analogue involves the preparation of key amine intermediates that are subsequently coupled to a pyrimidine core.
Caption: Synthetic workflow for key indazole and benzimidazole intermediates.
Protocol 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine (Pazopanib Intermediate) [1][4]
-
Reduction of 3-methyl-6-nitro-1H-indazole:
-
To a solution of 3-methyl-6-nitro-1H-indazole in ethanol, add palladium on carbon (10% w/w).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 3-methyl-1H-indazol-6-amine.
-
-
Methylation:
-
Dissolve the 3-methyl-1H-indazol-6-amine in a suitable solvent such as DMF.
-
Add a base, for example, cesium carbonate, followed by the addition of a methylating agent like methyl iodide.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography to obtain N,2,3-trimethyl-2H-indazol-6-amine.
-
Protocol 2: Synthesis of a Substituted 2-methyl-1H-benzo[d]imidazol-5-amine (Benzimidazole Intermediate) [8][11]
-
Cyclization of 4-nitro-1,2-phenylenediamine:
-
Reflux a mixture of 4-nitro-1,2-phenylenediamine and acetic acid for several hours.
-
Upon cooling, the product, 2-methyl-5-nitro-1H-benzo[d]imidazole, will precipitate.
-
Collect the solid by filtration and wash with a small amount of cold water.
-
-
Reduction of the Nitro Group:
-
Suspend the 2-methyl-5-nitro-1H-benzo[d]imidazole in ethanol.
-
Add a reducing agent, such as tin(II) chloride dihydrate, and reflux the mixture.
-
After completion, cool the reaction and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate and purify by column chromatography to yield 2-methyl-1H-benzo[d]imidazol-5-amine.
-
-
Methylation:
-
Follow a similar methylation procedure as described for the indazole intermediate, using an appropriate base and methylating agent to obtain the desired N-methylated benzimidazole analogue.
-
Biological Evaluation Protocols
The following protocols outline the key in vitro assays to compare the biological activity of the indazole and benzimidazole-based inhibitors.
Caption: Experimental workflow for the comparative biological evaluation.
Protocol 3: In Vitro VEGFR-2 Kinase Assay [3][12][13][14][15]
-
Reaction Setup:
-
In a 96-well plate, add the kinase buffer, the test compound (at various concentrations), and recombinant human VEGFR-2 enzyme.
-
Incubate at room temperature for 10-15 minutes to allow for compound binding.
-
-
Initiation of Kinase Reaction:
-
Add a mixture of ATP and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) to each well to start the reaction.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescent signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 4: HUVEC Tube Formation Assay [16][17][18][19][20]
-
Plate Coating:
-
Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.
-
-
Cell Seeding:
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in the presence of the test compounds at various concentrations.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 4-18 hours to allow for tube formation.
-
-
Imaging and Analysis:
-
Visualize the tube-like structures using a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Protocol 5: Cell Migration (Wound Healing) Assay [21][22][23][24]
-
Cell Monolayer Formation:
-
Grow HUVECs to a confluent monolayer in a 24-well plate.
-
-
Creating the "Wound":
-
Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
-
Treatment and Incubation:
-
Wash the wells to remove detached cells and add fresh media containing the test compounds at different concentrations.
-
Incubate the plate and capture images of the wound at different time points (e.g., 0, 8, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the wound at each time point.
-
Calculate the percentage of wound closure to determine the effect of the compounds on cell migration.
-
Conclusion and Future Perspectives
The bioisosteric replacement of the indazole scaffold with a benzimidazole core represents a viable and rational strategy in the design of novel kinase inhibitors. As demonstrated in this guide, both scaffolds possess the necessary structural features to effectively target the ATP-binding site of kinases like VEGFR-2. The subtle differences in their electronic and steric properties can, however, lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.
The provided experimental protocols offer a robust framework for the direct comparison of such bioisosteres. By systematically evaluating these analogues, researchers can gain valuable insights into structure-activity relationships and make data-driven decisions to advance their drug discovery programs. The continued exploration of novel bioisosteric replacements for privileged scaffolds like indazole will undoubtedly pave the way for the development of the next generation of targeted therapeutics.
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A Head-to-Head Comparison of Indazole and Indole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors represent a cornerstone of targeted therapy. Within this critical class of therapeutics, certain heterocyclic structures, known as "privileged scaffolds," appear with remarkable frequency due to their inherent ability to form key interactions within the ATP-binding pocket of a wide range of kinases.[1] This guide provides a detailed head-to-head comparison of two such prominent scaffolds: indazole and indole.
Indazole and indole are structural isomers, each comprising a benzene ring fused to a five-membered nitrogen-containing ring.[2] This seemingly subtle difference in the arrangement of nitrogen atoms profoundly impacts their physicochemical properties, influencing everything from hydrogen bonding capacity and three-dimensional shape to metabolic stability and kinase selectivity profiles.[2] This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the in-depth technical insights and supporting experimental data necessary to make informed decisions in the design and optimization of next-generation kinase inhibitors.
Core Structural and Physicochemical Differences: The Foundation of Divergent Pharmacological Profiles
The fundamental distinction between indazole and indole lies in the position of the second nitrogen atom within the five-membered ring. This seemingly minor alteration has significant consequences for the electronic and steric properties of the scaffold, which in turn dictate their interactions with biological targets.
Electronic Properties and Hydrogen Bonding Potential
The arrangement of nitrogen atoms directly influences the hydrogen bond donor and acceptor capabilities of the scaffolds. Indole possesses a single nitrogen atom at position 1, which acts as a hydrogen bond donor. In contrast, indazole has two nitrogen atoms, at positions 1 and 2. The 1H-indazole tautomer, which is thermodynamically more stable, features a hydrogen bond donor at N1 and a hydrogen bond acceptor at N2.[3] This dual functionality allows indazole to engage in a more diverse range of hydrogen bonding interactions within the kinase active site.
The pKa of the N-H proton is also a critical differentiator. Indole is weakly acidic, with a pKa of approximately 17, requiring strong bases for deprotonation.[4][5] Indazole, on the other hand, is a stronger acid, with a pKa around 13.86.[6] This difference in acidity can influence the ionization state of the molecule under physiological conditions, impacting its solubility and interactions with target proteins. Furthermore, indazoles tend to be stronger hydrogen bond donors than indoles due to the additional nitrogen atom in the ring.[7]
The dipole moment also varies between the two scaffolds, with the 2H-indazole tautomer exhibiting a larger dipole moment than 1H-indazole.[8] These differences in charge distribution can affect long-range electrostatic interactions with the target protein and influence properties like aqueous solubility.
A summary of these key physicochemical properties is presented in the table below:
| Property | Indole | Indazole (1H-tautomer) | Implication for Kinase Inhibition |
| Hydrogen Bond Donor | N1-H | N1-H | Both can act as hinge-binders. |
| Hydrogen Bond Acceptor | None (on the ring) | N2 | Indazole can form an additional hydrogen bond, potentially increasing affinity and modulating selectivity. |
| pKa (N-H) | ~17[4][5] | ~13.86[6] | Indazole is more acidic, which can influence its ionization state and interactions in the active site. |
| LogP | 2.14[9] | ~1.5-2.0 (estimated) | Both are relatively lipophilic, but substitutions can significantly alter this property. |
| Solubility in water | 0.19 g/100 mL (20 °C)[9] | Generally low, but can be improved with appropriate substitutions. | Solubility is a key factor for bioavailability and formulation. |
Comparative Analysis of Exemplar Kinase Inhibitors: Axitinib vs. Sunitinib
To illustrate the practical implications of these structural and physicochemical differences, we will compare two well-established, FDA-approved multi-kinase inhibitors: Axitinib (indazole-based) and Sunitinib (indole-based). Both drugs target key kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs).
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of the drug required to inhibit 50% of the activity of the purified kinase enzyme in a cell-free assay.
| Inhibitor | Core Scaffold | Primary Kinase Targets | IC50 (nM) |
| Axitinib | Indazole | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 |
| Sunitinib | Indole | VEGFR1, VEGFR2, PDGFRβ, c-KIT, FLT3 | 2, 2, 2, 2, 1 |
Note: IC50 values are compiled from various sources and can vary depending on the specific assay conditions.
As the data indicates, both inhibitors exhibit potent, low nanomolar inhibition of their primary targets. The indazole core of Axitinib allows for highly potent inhibition of VEGFRs.
Cellular Activity
Cell-based assays measure the drug's effect on the viability or proliferation of cancer cell lines, providing insight into the drug's potency in a more biologically relevant context.
| Inhibitor | Cell Line | IC50 (nM) |
| Axitinib | HUVEC (VEGF-stimulated) | 0.06 |
| Sunitinib | HUVEC (VEGF-stimulated) | 10 |
In this cellular context, Axitinib demonstrates significantly greater potency in inhibiting VEGF-stimulated endothelial cell proliferation compared to Sunitinib.
Structural Insights from X-ray Crystallography: Visualizing the Interactions
The analysis of co-crystal structures of these inhibitors bound to their kinase targets provides invaluable insights into their binding modes and the structural basis for their activity.
VEGFR2 in Complex with Axitinib and Sunitinib
Crystal structures of both Axitinib (PDB: 4AGC) and Sunitinib (PDB: 4AGD) in complex with VEGFR2 have been solved.[2][10]
Axitinib's indazole core forms a crucial hydrogen bond with the backbone amide of Cys919 in the hinge region of VEGFR2.[11] The N2 atom of the indazole can act as a hydrogen bond acceptor for interactions with solvent or other residues. Sunitinib's indole core also forms a hydrogen bond with Cys919.[12] However, a key difference is that Sunitinib stabilizes the "DFG-out" conformation of the kinase, a hallmark of type II inhibitors, while Axitinib binds to the "DFG-in" conformation, characteristic of type I inhibitors.[13] This difference in binding mode can contribute to their distinct selectivity profiles.
JNK1 in Complex with Indazole and Indole-based Inhibitors
A similar comparative analysis can be made for inhibitors of c-Jun N-terminal kinase (JNK1). Crystal structures of JNK1 have been solved with both indazole-based (PDB: 4HYU) and indole-based inhibitors.[1]
In the case of the indazole-aminopyrimidine inhibitor, the indazole N1-H and a pyrimidine nitrogen form two hydrogen bonds with the hinge region of JNK1.[14] The indole-based inhibitor SP600125 also forms a key hydrogen bond with the hinge. The ability of the indazole scaffold to participate in multiple hydrogen bonds can lead to higher affinity and selectivity.
Pharmacokinetic Properties: A Tale of Two Scaffolds
The journey of a drug from administration to its target is governed by its pharmacokinetic (PK) properties. Here too, the indazole and indole scaffolds can impart distinct characteristics to the inhibitor.
Metabolic Stability
The metabolic fate of a drug is a critical determinant of its efficacy and safety. Both indazole and indole rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes.
-
Indole Metabolism: Indole-containing compounds are often metabolized via hydroxylation on the indole ring, followed by conjugation.[15] Some 3-substituted indoles can be bioactivated to form reactive 3-methyleneindolenine intermediates, which can lead to toxicity.[16]
-
Indazole Metabolism: Indazoles can also undergo P450-mediated metabolism. A notable pathway for some indazole-containing compounds is N-deindazolation, which involves the cleavage of the indazole ring from the rest of the molecule and can sometimes lead to the formation of reactive intermediates.[17]
The specific metabolic pathways and the resulting stability of the molecule are highly dependent on the substituents on the core scaffold.
"Scaffold Hopping": Leveraging the Indazole Advantage
The concept of "scaffold hopping," where one core structure is replaced by another to improve properties, is a common strategy in drug discovery. There are numerous examples of successful scaffold hops from indole to indazole to enhance potency, selectivity, or pharmacokinetic properties. This is often driven by the indazole's ability to form more favorable interactions in the kinase active site.
Experimental Protocols
To provide a practical framework for researchers, this section details standardized protocols for key in vitro assays used to characterize and compare kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test inhibitors (indazole and indole-based)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test inhibitor in 100% DMSO.
-
Create a serial dilution of each inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be empirically determined.
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors (indazole and indole-based)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or opaque-walled tissue culture plates
-
Multichannel pipettes
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitors in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Include a vehicle control (e.g., DMSO) and a "no cells" blank.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "no cells" blank from all other measurements.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the inhibitor concentration and fit to a dose-response curve to calculate the cellular IC50 value.
-
Conclusion: A Strategic Choice for Kinase Inhibitor Design
The choice between an indazole and an indole scaffold in kinase inhibitor design is a strategic one, with each offering a unique set of advantages and challenges. The indazole scaffold, with its additional nitrogen atom, provides a more versatile platform for establishing multiple hydrogen bond interactions within the kinase active site, which can translate to enhanced potency and selectivity. However, this can also influence its physicochemical properties and metabolic profile.
The indole scaffold, while a potent and well-validated core, may offer fewer opportunities for directed hydrogen bonding but can be readily modified to optimize hydrophobic interactions. Ultimately, the optimal choice of scaffold will depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties required for the intended therapeutic application. This guide has provided a comprehensive framework for understanding the key differences between these two privileged scaffolds, empowering drug discovery professionals to make more informed and strategic decisions in their quest for novel and effective kinase inhibitors.
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Crystal structure of VEGFR2 (juxtamembrane and kinase domains) in complex with Sunitinib (SU11248). RCSB PDB. Available at: [Link]
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Crystal structure of JNK1 in complex with JIP1 peptide and 4-{4-[4-(3-Methanesulfonyl-propoxy)-indazol-1-yl]-pyrimidin-2-ylamino}-cyclohexan. RCSB PDB. Available at: [Link]
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Biosynthesis of Indole alkaloids. YouTube. Available at: [Link]
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Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. NIH. Available at: [Link]
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Crystal structures reveal a JM in and JM out in VEGFR2. ResearchGate. Available at: [Link]
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Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. MDPI. Available at: [Link]
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Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. PubMed. Available at: [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC. Available at: [Link]
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Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC. Available at: [Link]
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Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2 (PDB... ResearchGate. Available at: [Link]
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Metabolic Activation of a Novel 3-Substituted Indole-Containing TNF-α Inhibitor: Dehydrogenation and Inactivation of CYP3A4. Chemical Research in Toxicology. Available at: [Link]
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Co-crystal Structure of JNK1 and AX13587. RCSB PDB. Available at: [Link]
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Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. RCSB PDB. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. Available at: [Link]
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Indazole. Wikipedia. Available at: [Link]
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Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. Available at: [Link]
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Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. NIH. Available at: [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
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Exploring Binding Mechanisms of VEGFR2 With Three Drugs Lenvatinib, Sorafenib, and Sunitinib by Molecular Dynamics Simulation and Free Energy Calculation. PubMed. Available at: [Link]
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Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH. Available at: [Link]
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Figure 1. Chemical Structures for JNK Inhibitors (A) Representative JNK... ResearchGate. Available at: [Link]
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The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. ResearchGate. Available at: [Link]
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Indole | C8H7N | CID 798. PubChem. Available at: [Link]
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Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. PubMed. Available at: [Link]
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Chemistry and biology of indoles and indazoles: a mini-review. PubMed. Available at: [Link]
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(PDF) Selective C−H Bond Functionalization of Unprotected Indoles by Donor‐Acceptor Carbene Insertion. ResearchGate. Available at: [Link]
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Induced dipole moments of diazoles and triazoles. ResearchGate. Available at: [Link]
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Nature and Hierarchy of Hydrogen-Bonding Interactions in Binary Complexes of Azoles with Water and Hydrogen Peroxide. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 6-Bromo-Indazole Kinase Inhibitors
Introduction: The 6-Bromo-Indazole Scaffold – A Privileged Structure with a Caveat
The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors, including several FDA-approved drugs like Axitinib and Pazopanib.[1][2][3] The 6-bromo-1H-indazole derivative, in particular, serves as a crucial and versatile starting material for the synthesis of a new generation of targeted therapeutics aimed at kinases such as VEGFR, PI3K, and PLK4.[1][4][5][6] Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling chemists to optimize potency against a primary target.
However, this potency comes with an inherent challenge: cross-reactivity. The ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the human kinome, which comprises over 500 members.[7] Consequently, an inhibitor designed for one kinase may inadvertently bind to and modulate the activity of dozens of others. These "off-target" effects are a double-edged sword; they can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8] Therefore, a rigorous and systematic assessment of cross-reactivity is not just a regulatory hurdle but a fundamental necessity in the development of safe and effective 6-bromo-indazole-based drugs.
This guide provides a framework for researchers to design and execute a comprehensive cross-reactivity assessment. We will explore the causality behind key experimental choices, present detailed protocols, and offer methods for interpreting complex datasets, ensuring a robust and self-validating approach to inhibitor profiling.
Pillar 1: Strategic Workflow for Cross-Reactivity Assessment
A multi-pronged approach is essential for building a complete picture of an inhibitor's selectivity. Relying on a single assay format can be misleading. The workflow should logically progress from broad, high-throughput screening to more complex, physiologically relevant models.
Caption: Strategic workflow for assessing inhibitor cross-reactivity.
Expert Rationale: This phased approach is designed for efficiency and confidence.
-
Phase 1 (In Vitro): We begin with a broad but shallow screen (e.g., a single high concentration) to cast a wide net and identify all potential off-targets.[7] This is a cost-effective way to quickly triage compounds. Following up with dose-response curves for any "hits" provides quantitative IC50 values, our first measure of potency.
-
Phase 2 (Biophysical): IC50 values from enzymatic assays can be influenced by ATP concentration.[8][9] Therefore, we use orthogonal, ATP-independent methods like competitive binding assays to determine the true binding affinity (Kd). Subsequently, a technique like CETSA is crucial to confirm that the compound can actually engage its on- and off-targets in the complex milieu of a cell lysate or intact cells.[9]
-
Phase 3 (Cellular): Finally, we move into live cells. Assays like NanoBRET™ provide real-time evidence of target engagement.[7][10] However, binding does not always equal functional modulation. A phospho-protein Western blot for downstream substrates of the identified off-target kinases is a self-validating experiment: if the compound binds an off-target kinase and inhibits its downstream signaling, the off-target effect is functionally relevant.
Pillar 2: Comparative Data Analysis
The ultimate goal is to compare the selectivity of different 6-bromo-indazole derivatives. Summarizing the data in a clear, quantitative format is critical for decision-making.
Table 1: Comparative Kinase Inhibition Profile of 6-Bromo-Indazole Derivatives
| Compound ID | Primary Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) | Selectivity Score (S10)¹ |
| BIA-001 | VEGFR-2: 5.2 | SRC: 45 | LCK: 88 | PLK4: >10,000 | 0.02 |
| BIA-002 | VEGFR-2: 8.1 | SRC: 1,250 | LCK: >10,000 | PLK4: >10,000 | 0.00 |
| Pazopanib² | VEGFR-2: 30 | SRC: 210 | LCK: 140 | KIT: 79 | 0.04 |
| Axitinib³ | VEGFR-2: 0.2 | PLK4: 4.2 | KIT: 1.6 | PDGFRβ: 1.6 | 0.15 |
¹Selectivity Score (S10): The number of off-target kinases inhibited by >90% at a 1µM concentration, divided by the total number of kinases tested (excluding the primary target). A lower score indicates higher selectivity. Data is hypothetical for illustrative purposes. ²Reference data for Pazopanib highlights its multi-targeted nature.[7] ³Reference data for Axitinib, an indazole-based inhibitor, shows potent inhibition of both VEGFR and PLK4.[1]
Interpreting the Data:
-
BIA-001 shows high potency for the primary target (VEGFR-2) but has significant off-target activity on SRC and LCK in the sub-100 nM range. This may be undesirable if SRC/LCK inhibition is associated with toxicity.
-
BIA-002 is slightly less potent on VEGFR-2 but demonstrates exceptional selectivity, with no significant off-target hits. This compound would be a superior choice for a highly targeted therapeutic.
-
The comparison to established drugs like Pazopanib and Axitinib provides crucial context for what is considered an acceptable or even desirable level of cross-reactivity in a clinical setting.[1][7]
Pillar 3: Detailed Experimental Protocol – In Vitro Kinase Assay
Here we detail a common and robust method for determining IC50 values: a luminescence-based kinase assay that measures ATP consumption.
Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol is a self-validating system for measuring the effect of an inhibitor on the enzymatic activity of a kinase. The principle relies on the fact that an active kinase will convert ATP to ADP. The amount of ADP produced is then quantified via a luciferase-based reaction that generates a luminescent signal.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(6-Bromo-1H-indazol-3-yl)acetic acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 2-(6-Bromo-1H-indazol-3-yl)acetic acid requires a disposal protocol that is not only compliant with regulations but also grounded in a thorough understanding of the molecule's potential hazards. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this brominated indazole derivative, ensuring the protection of laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
Key Hazard Profile: Based on analogous compounds, this compound should be handled as a hazardous substance. The primary concerns stem from its acidic nature and the presence of the bromo-indazole moiety.
-
Skin and Eye Irritation: Like many carboxylic acids and halogenated heterocyclic compounds, it is expected to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][4]
-
Toxicity: While acute toxicity data is not available for this specific molecule, related compounds like bromoacetic acid are classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] Therefore, a precautionary approach is warranted.
-
Environmental Hazards: Brominated organic compounds can be toxic to aquatic life.[6][7] Disposal into drains or the environment is strictly prohibited.[8][9][10]
Hazard Summary Table:
| Hazard Classification | Category | Precautionary Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][3][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed Hazardous | Toxic if swallowed, in contact with skin, or if inhaled (based on analogs).[4][5][6] |
This data is extrapolated from structurally similar compounds. Always consult the substance-specific SDS if available.
Part 2: Regulatory Framework for Laboratory Waste
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] For academic and research institutions, an alternative set of regulations, known as Subpart K, offers a more flexible framework better suited to the laboratory environment.[12][13]
Key Regulatory Mandates:
-
No Drain Disposal: Hazardous chemicals must never be poured down the drain.[8]
-
Point of Generation: Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[8][11][14]
-
Container Management: Waste containers must be chemically compatible with their contents, kept securely closed, and be in good condition.[11][15]
-
Time and Volume Limits: SAAs have limits on the volume of waste that can be stored (e.g., 55 gallons) and the time it can be held (e.g., 6-12 months), after which it must be removed by trained professionals.[8][13][14]
Part 3: Pre-Disposal Protocol: Segregation and Containment
Proper waste management begins the moment a material is deemed "unwanted." The following steps ensure that this compound is handled safely prior to its final disposal.
Step 1: Waste Characterization The compound must be classified as a hazardous waste. It is not explicitly a P-listed (acutely toxic) or U-listed waste, but it exhibits hazardous characteristics of toxicity and irritation.[8][11]
Step 2: Select the Proper Waste Container
-
Compatibility: Use a container made of a material compatible with acidic and halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally preferred.[15] Avoid metal containers due to the risk of corrosion.[15]
-
Condition: The container must be free of leaks or damage and have a securely fitting cap.[11][15]
-
Size: Choose a container appropriate for the volume of waste to minimize headspace.
Step 3: Label the Waste Container Proper labeling is a critical, non-negotiable step. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or formulas.
-
A clear statement of the hazards (e.g., "Irritant," "Toxic").
-
The date on which waste was first added to the container (the "accumulation start date").[14]
Step 4: Segregate from Incompatibles Store the waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[14]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[3] Reactions with these can generate heat or toxic gases.
-
Storage: Use secondary containment (such as a plastic tub) to contain any potential leaks.[14]
Part 4: Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for handling unwanted this compound can be visualized as a workflow.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. lobachemie.com [lobachemie.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. aksci.com [aksci.com]
- 11. danielshealth.com [danielshealth.com]
- 12. acs.org [acs.org]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
